1-Pyridin-2-yl-ethylamine oxalate
Description
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Properties
IUPAC Name |
oxalic acid;1-pyridin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.C2H2O4/c1-6(8)7-4-2-3-5-9-7;3-1(4)2(5)6/h2-6H,8H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXOHIUBCQVGGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Pyridin-2-yl-ethylamine and its Oxalate Salt
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern synthetic chemistry, heterocyclic amines are indispensable structural motifs. Among these, 1-Pyridin-2-yl-ethylamine stands out as a critical chiral building block, pivotal to the development of a wide array of functional molecules. Its unique structure, featuring a pyridine ring linked to a chiral ethylamine side chain, provides a scaffold for significant interactions with biological systems.[1] This guide offers a comprehensive technical overview of 1-Pyridin-2-yl-ethylamine and its commonly used oxalate salt derivative, tailored for researchers and professionals in drug discovery, agrochemical synthesis, and materials science. We will delve into its chemical identity, synthesis protocols, key applications, and essential safety protocols, providing a holistic understanding of this valuable compound.
While the free base form is a liquid, the oxalate salt offers the practical advantages of being a stable, crystalline solid, which simplifies handling, purification, and storage in a laboratory setting. This guide will clearly distinguish between the free base and its oxalate salt, providing specific data for each where applicable.
Compound Identification and Physicochemical Properties
Accurate identification is paramount in chemical synthesis. 1-Pyridin-2-yl-ethylamine refers to the free base, while its oxalate salt is an acid-base adduct with oxalic acid. The distinct properties of each form are summarized below.
Molecular Structures
The fundamental structure is the chiral amine, which forms an ionic salt with oxalic acid.
Physicochemical Data Summary
The following table consolidates the key properties for both the free base amine and its oxalate salt, facilitating direct comparison.
| Property | 1-Pyridin-2-yl-ethylamine (Free Base) | 1-Pyridin-2-yl-ethylamine Oxalate (Salt) |
| Synonyms | 2-(1-Aminoethyl)pyridine, 1-(2-Pyridyl)ethylamine | - |
| CAS Number | 42088-91-5[1][2] | 1197232-85-1 (Note: CAS 42088-91-5 is also sometimes used) |
| Molecular Formula | C₇H₁₀N₂[2] | C₉H₁₂N₂O₄[3] |
| Molecular Weight | 122.17 g/mol [2] | 212.20 g/mol [3] |
| Appearance | Colorless to light brown liquid[1] | Solid |
| Boiling Point | 197-201 °C[2] | Not applicable (decomposes) |
| Density | 1.002 g/mL at 25 °C[2] | Not applicable |
| Storage Conditions | 2–8 °C, under inert gas (Air Sensitive)[2] | Room temperature, dry conditions |
| pKa (Predicted) | 9.05 ± 0.39[2] | Not applicable |
Synthesis and Experimental Protocols
The synthesis of this compound is a two-step process: first, the synthesis of the free base amine, followed by its conversion to the oxalate salt. The most efficient and widely adopted laboratory-scale synthesis for the free base is the reductive amination of 2-acetylpyridine.
Synthesis of 1-Pyridin-2-yl-ethylamine (Free Base)
Reductive amination is a robust method for forming amines from carbonyl compounds.[4] In this case, 2-acetylpyridine is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. This approach is often preferred over older methods due to its high efficiency and selectivity.[5]
Protocol: Preparation of the Oxalate Salt
The conversion of the free base to its oxalate salt is a straightforward acid-base precipitation reaction. The rationale for this step is to produce a stable, crystalline solid from a liquid amine, which facilitates purification by recrystallization and simplifies weighing and handling.
Materials:
-
1-Pyridin-2-yl-ethylamine (free base)
-
Anhydrous oxalic acid
-
Anhydrous Isopropanol (IPA) or Ethanol
-
Diethyl ether (optional, as an anti-solvent)
Step-by-Step Methodology:
-
Dissolution of Amine: In a clean, dry Erlenmeyer flask, dissolve the 1-Pyridin-2-yl-ethylamine free base in approximately 5 volumes of anhydrous isopropanol (e.g., 10 g of amine in 50 mL of IPA).
-
Preparation of Oxalic Acid Solution: In a separate flask, prepare a saturated solution of anhydrous oxalic acid by dissolving a stoichiometric equivalent (1 eq) in a minimal amount of warm anhydrous isopropanol.
-
Salt Formation: While stirring the amine solution, add the oxalic acid solution dropwise. A white precipitate of the oxalate salt should begin to form immediately.[6][7]
-
Complete Precipitation: If precipitation is slow or incomplete, the flask can be placed in an ice bath or a small amount of a non-polar anti-solvent like diethyl ether can be added to reduce the salt's solubility and drive precipitation.[6]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with a small amount of cold isopropanol or diethyl ether to remove any unreacted starting materials. Dry the resulting white solid under vacuum to yield pure this compound.
Applications in Research and Development
The utility of 1-Pyridin-2-yl-ethylamine is rooted in its dual functionality: the nucleophilic amine group and the metal-coordinating pyridine ring. This combination makes it a highly sought-after intermediate.
-
Pharmaceutical Development: The compound is a key intermediate in the synthesis of various pharmaceuticals.[1] Its chiral nature is particularly valuable for creating stereospecific drugs, with research highlighting its use in developing agents that target neurological disorders.[1]
-
Agrochemical Formulations: It serves as a foundational structure in the creation of novel pesticides and herbicides, where the pyridine moiety can play a role in the molecule's mode of action.[1]
-
Coordination Chemistry and Catalysis: The pyridine nitrogen and the ethylamine group can act as a bidentate ligand, coordinating with metal centers to form stable complexes. This property is leveraged in the development of catalysts and advanced materials.[1]
Safety and Handling
Proper handling of 1-Pyridin-2-yl-ethylamine and its oxalate salt is crucial. The primary hazards are associated with the amine functionality and the toxicity of oxalate. The free base is classified as corrosive and toxic.
GHS Hazard Information (for the closely related free base):
-
Pictograms: GHS05 (Corrosion), GHS06 (Acute Toxicity)
-
Hazard Statements:
-
H301: Toxic if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[8]
-
Engineering Controls: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors or dust.
-
Handling: Avoid contact with skin, eyes, and clothing. The free base is air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[2]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Conclusion
1-Pyridin-2-yl-ethylamine, particularly in its stable oxalate salt form, is a high-value chemical intermediate with significant applications across multiple scientific disciplines. Its straightforward synthesis from readily available precursors and its versatile chemical functionality ensure its continued relevance in the pursuit of novel pharmaceuticals, advanced agrochemicals, and innovative materials. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for its safe and effective utilization in research and development.
References
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entropy51. (2009, July 25). Forming oxalte salts of amines. Sciencemadness.org. [Link]
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Gwon, H., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters. ACS Publications. [Link]
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PrepChem. (n.d.). Synthesis of oxalate salt. Retrieved January 20, 2026, from [Link]
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ChemBK. (2024, April 9). 1-Pyridin-2-Yl-Ethylamine. Retrieved January 20, 2026, from [Link]
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Introduction: Strategic Importance of 1-Pyridin-2-yl-ethylamine and its Oxalate Salt
An In-depth Technical Guide to the Synthesis and Purification of 1-Pyridin-2-yl-ethylamine Oxalate
Prepared for Researchers, Scientists, and Drug Development Professionals
1-Pyridin-2-yl-ethylamine is a crucial chiral building block in medicinal chemistry and materials science.[1] Its structure, featuring a pyridine ring and a primary amine on a chiral center, makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders, and as a ligand in coordination chemistry.[1][2] The free base is typically a liquid that is susceptible to air oxidation and difficult to purify via standard techniques like distillation due to its high boiling point.[3][4]
Conversion to a crystalline salt, such as the oxalate, is a standard and highly effective strategy to overcome these challenges. The formation of this compound facilitates purification through recrystallization, leading to a stable, weighable, and easily handled solid with high purity. This guide provides a comprehensive, field-proven methodology for the synthesis of the amine via reductive amination and its subsequent purification as the oxalate salt.
Part 1: Synthesis of the Free Base via Reductive Amination
The most common and efficient laboratory-scale synthesis of 1-Pyridin-2-yl-ethylamine is the reductive amination of 2-acetylpyridine.[5][6] This one-pot reaction involves the formation of an intermediate imine from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine.
Causality of Method Selection: Why Reductive Amination?
Reductive amination is preferred over methods like direct alkylation due to its high selectivity and milder reaction conditions, which helps avoid the common problem of multiple alkylations.[7] The Leuckart reaction, another alternative using formic acid or its derivatives, is also effective but can require higher temperatures and may lead to more byproducts.[8][9][10] The chosen method employs sodium borohydride, a readily available and selective reducing agent that efficiently reduces the imine intermediate without significantly reducing the starting ketone under controlled conditions.[11][12]
Reaction Mechanism: A Two-Step Cascade
The process occurs in a single pot but follows a distinct two-step mechanistic pathway.
-
Imine Formation: 2-Acetylpyridine reacts with an ammonia source (e.g., ammonium acetate) to form a hemiaminal intermediate. This intermediate then dehydrates to form the corresponding imine. This is an equilibrium process.
-
Reduction: A hydride reducing agent, such as sodium borohydride (NaBH₄), is introduced. The hydride selectively attacks the electrophilic carbon of the imine, reducing it to the final primary amine.
Caption: Reductive Amination Workflow.
Experimental Protocol: Synthesis of 1-Pyridin-2-yl-ethylamine
This protocol is designed for a laboratory setting and emphasizes safety and efficiency.
Reagents & Materials:
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| 2-Acetylpyridine | 121.14 | 12.1 g | 0.1 | 1.0 |
| Ammonium Acetate | 77.08 | 38.5 g | 0.5 | 5.0 |
| Methanol (MeOH) | 32.04 | 150 mL | - | - |
| Sodium Borohydride | 37.83 | 5.7 g | 0.15 | 1.5 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - | - |
| Saturated NaCl (brine) | - | 50 mL | - | - |
| Anhydrous Na₂SO₄ | 142.04 | ~10 g | - | - |
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetylpyridine (12.1 g, 0.1 mol), ammonium acetate (38.5 g, 0.5 mol), and methanol (150 mL).
-
Imine Formation: Heat the mixture to reflux (approximately 65°C) and stir for 2 hours. The use of a large excess of the ammonia source helps drive the equilibrium towards the formation of the imine.
-
Reduction Step: Cool the reaction mixture to 0-5°C using an ice bath. Slowly add sodium borohydride (5.7 g, 0.15 mol) in small portions over 30-45 minutes. Causality Note: Portion-wise addition at low temperature is critical to control the exothermic reaction and prevent the reduction of the unreacted starting ketone.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours or until reaction completion is confirmed by Thin Layer Chromatography (TLC).
-
Work-up:
-
Carefully quench the reaction by slowly adding 50 mL of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add 100 mL of dichloromethane (DCM) to the remaining aqueous residue and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated NaCl solution (brine) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-Pyridin-2-yl-ethylamine as an oil. The product at this stage is typically used directly for salt formation without further purification.
-
Part 2: Oxalate Salt Formation and Purification
The conversion of the crude amine oil into a solid oxalate salt is a pivotal step that serves as both a purification and stabilization technique. Oxalic acid is a di-carboxylic acid that readily forms stable, crystalline salts with amines.[13]
Self-Validating Protocol: Purification via Recrystallization
The success of this procedure is validated by the formation of a crystalline solid, which is then purified by recrystallization to a constant melting point.
Caption: Workflow for Oxalate Salt Formation and Purification.
Experimental Protocol:
-
Salt Formation:
-
Dissolve the crude 1-Pyridin-2-yl-ethylamine oil (assuming ~0.1 mol theoretical yield) in 100 mL of ethanol.
-
In a separate beaker, dissolve anhydrous oxalic acid (9.0 g, 0.1 mol) in 100 mL of warm ethanol. Note: Use of a 1:1 molar ratio is crucial for the formation of the mono-oxalate salt.[14]
-
Slowly add the oxalic acid solution to the stirring amine solution at room temperature. A voluminous white precipitate should form.[15]
-
Continue stirring for 1 hour at room temperature, then cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid precipitate by vacuum filtration, washing the cake with a small amount of cold ethanol (2 x 20 mL).
-
-
Recrystallization for Final Purification:
-
Transfer the crude oxalate salt to a clean flask.
-
Add a minimal amount of a hot solvent mixture (e.g., 9:1 ethanol/water) until the solid just dissolves. The addition of a small amount of water increases the polarity of the solvent, which can aid in dissolving the salt at high temperatures while ensuring it crystallizes upon cooling.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce complete crystallization.
-
Collect the purified white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
-
Part 3: Characterization and Quality Control
The identity and purity of the final product must be confirmed through analytical methods.
Physicochemical Properties:
| Property | Description | Source |
| Molecular Formula | C₉H₁₂N₂O₄ (Oxalate Salt) | - |
| Molecular Weight | 212.20 g/mol (Oxalate Salt) | - |
| Appearance | White to off-white crystalline solid | [15] |
| Melting Point | ~152-154 °C (literature values can vary) | [15] |
Spectroscopic Analysis:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the pyridyl protons, the methine (CH) proton adjacent to the nitrogen, and the methyl (CH₃) protons. The integration of these peaks should correspond to the structure.
-
IR (Infrared) Spectroscopy: Key signals include N-H stretches for the ammonium salt, C=O stretches from the oxalate, and aromatic C-H and C=N stretches from the pyridine ring.
-
Mass Spectrometry (MS): ESI-MS in positive mode should show a peak for the free base cation at m/z = 123.1 [M+H]⁺.
Part 4: Safety and Handling
Adherence to strict safety protocols is mandatory.
-
2-Acetylpyridine: Harmful if swallowed. Handle in a chemical fume hood.
-
Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle away from ignition sources.
-
Oxalic Acid: Toxic and corrosive.[16][17] Harmful if swallowed or in contact with skin.[18][19] Causes severe eye damage.[20] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[17] Handle in a well-ventilated area or fume hood.
-
Solvents (Methanol, Ethanol, DCM): Flammable and/or volatile. Use in a well-ventilated fume hood and avoid open flames.
Conclusion
This guide details a robust and reliable method for the synthesis and purification of this compound. The reductive amination of 2-acetylpyridine provides an efficient route to the amine, while its conversion to the oxalate salt offers a superior method for purification and stabilization, yielding a high-purity crystalline solid suitable for advanced applications in pharmaceutical and chemical development. The protocols are designed to be self-validating, ensuring that researchers can confidently produce this key synthetic intermediate.
References
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PubChem. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine. Retrieved from [Link][16]
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PrepChem.com. (n.d.). Synthesis of oxalate salt. Retrieved from [Link][15]
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Sciencemadness.org. (2009). Forming oxalate salts of amines. Retrieved from [Link][14]
-
Reddit. (n.d.). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link][11]
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Rhianna Kozinski. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ChemEd Xchange. Retrieved from [Link][6]
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Chemistry LibreTexts. (2023). The Leuckart Reaction. Retrieved from [Link][8]
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New Jersey Department of Health. (n.d.). Oxalic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link][21]
-
Ontario Beekeepers' Association. (n.d.). OXALIC ACID SAFETY SHEET. Retrieved from [Link][17]
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link][9]
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Ecolab. (n.d.). SAFETY DATA SHEET OXALIC ACID. Retrieved from [Link][19]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link][7]
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Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link][12]
-
International Labour Organization. (n.d.). OXALIC ACID. Retrieved from [Link][20]
-
TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link][2]
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Scribd. (n.d.). Studies On The Leuckart Reaction. Retrieved from [Link][10]
-
ChemBK. (n.d.). 1-Pyridin-2-Yl-Ethylamine. Retrieved from [Link][3]
-
YouTube. (2021). Enantioselective synthesis of (R)- & (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde. Retrieved from [Link][22]
-
ACS Publications. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Retrieved from [Link][23][24]
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Google Patents. (n.d.). US20180029994A1 - Process for the preparation of intermediates useful in the synthesis of eluxadoline. Retrieved from [25]
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ResearchGate. (n.d.). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Retrieved from [Link][13]
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An In-Depth Technical Guide to the Solubility of 1-Pyridin-2-yl-ethylamine Oxalate in Common Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 1-Pyridin-2-yl-ethylamine oxalate. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic media. This document moves beyond a simple data sheet, offering insights into the underlying physicochemical principles that govern solubility and providing detailed, field-proven methodologies for its empirical determination.
Introduction: The Importance of Solubility in Pharmaceutical Sciences
Solubility is a critical physicochemical parameter in the development of active pharmaceutical ingredients (APIs). It directly influences bioavailability, formulation strategies, and the design of purification processes. For salt forms of APIs, such as this compound, understanding their solubility profile across a range of solvents is paramount for successful preclinical and clinical development. Low aqueous solubility can lead to poor absorption and erratic bioavailability, while solubility in organic solvents is crucial for synthesis, purification, and the preparation of stock solutions for in vitro screening.[1][2][3]
1-Pyridin-2-yl-ethylamine is a versatile building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents.[4] Its conversion to an oxalate salt is a common strategy to improve its handling, stability, and, in some cases, to modulate its solubility. This guide will delve into the factors governing the solubility of this specific salt and provide robust protocols for its measurement.
Physicochemical Properties of Constituent Moieties
The solubility of a salt is intrinsically linked to the properties of its constituent acid and base. A thorough understanding of these precursors is essential for predicting the salt's behavior.
1-Pyridin-2-yl-ethylamine (Free Base)
1-(Pyridin-2-yl)ethan-1-amine is a colorless to light yellow liquid at room temperature.[4][5] Its chemical structure features a pyridine ring, which imparts some aromatic character, and a primary amine group, which is a key site for hydrogen bonding and protonation.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂ | [4][6] |
| Molecular Weight | 122.17 g/mol | [4][6] |
| Appearance | Colorless to light brown liquid | [4] |
| Boiling Point | 197-201 °C | [7] |
| pKa (Predicted) | 9.05 ± 0.39 | [7] |
The free base is generally described as being soluble in most organic solvents, such as ethanol, ether, and dichloromethane.[5] This is attributed to the molecule's overall moderate polarity and its ability to act as a hydrogen bond acceptor (via the pyridine nitrogen) and donor (via the amine group).
Oxalic Acid
Oxalic acid is a dicarboxylic acid that exists as a white, crystalline solid.[8][9][10] It is a strong organic acid and a good chelating agent.[8][9][11]
| Property | Value | Source |
| Molecular Formula | C₂H₂O₄ (anhydrous) | [9] |
| Molecular Weight | 90.03 g/mol (anhydrous) | [9] |
| Appearance | White crystalline solid | [8][11] |
| Melting Point | 101-102 °C (dihydrate) | [11] |
| Solubility | Soluble in water, alcohol, and ether | [9][10] |
The presence of two carboxylic acid groups makes oxalic acid highly polar and capable of extensive hydrogen bonding.[9][10] Its solubility in polar solvents like water and alcohols is high.
Theoretical Considerations for the Solubility of this compound
The formation of an oxalate salt from 1-Pyridin-2-yl-ethylamine involves an acid-base reaction, where the primary amine is protonated by oxalic acid. The resulting salt is an ionic compound, and its solubility is governed by the interplay of several factors:
-
Lattice Energy: This is the energy required to break apart the ionic crystal lattice of the salt. A higher lattice energy generally leads to lower solubility.
-
Solvation Energy: This is the energy released when the individual ions are solvated by the solvent molecules. A higher solvation energy promotes solubility.
-
Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent play a crucial role. Polar, protic solvents are generally better at solvating ions.
Based on these principles, we can make some qualitative predictions about the solubility of this compound:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are expected to be good solvents for this salt. They can effectively solvate both the protonated amine cation and the oxalate anion through hydrogen bonding and ion-dipole interactions. However, the presence of the relatively nonpolar pyridine ring may limit very high solubility compared to inorganic salts.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have high dielectric constants and can solvate cations well. However, their ability to solvate anions (like oxalate) is reduced compared to protic solvents. Moderate solubility is expected.
-
Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents are poor at solvating ions, and therefore, the solubility of the salt is expected to be very low in these media.[12]
The following diagram illustrates the logical flow for predicting the solubility of an amine salt.
Caption: Predictive workflow for amine salt solubility.
Experimental Determination of Solubility
In the absence of published data, experimental determination is the gold standard for accurately assessing a compound's solubility.[13][14] Two common methods employed in pharmaceutical research are the determination of kinetic and thermodynamic solubility.
Kinetic Solubility Measurement
Kinetic solubility is a high-throughput method often used in early drug discovery to rank compounds.[1] It measures the concentration of a compound in solution after a short incubation period, starting from a concentrated stock solution (typically in DMSO).[2][15]
Protocol for Kinetic Solubility Determination:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with the chosen organic solvent to create a range of concentrations (e.g., from 200 µM down to 1 µM).
-
Incubation: Allow the plate to incubate at a controlled temperature (e.g., 25 °C) for a fixed period (e.g., 2 hours) with gentle shaking.[15]
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).[16]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
The following diagram outlines the workflow for kinetic solubility determination.
Caption: Workflow for kinetic solubility measurement.
Thermodynamic (Equilibrium) Solubility Measurement
Thermodynamic solubility is the concentration of a solute in a saturated solution that is in equilibrium with the solid phase.[17][18] It is a more accurate and fundamental measure of solubility, often determined using the shake-flask method.[17]
Protocol for Thermodynamic Solubility Determination:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial. The excess solid is crucial to ensure equilibrium is reached.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure the solution reaches equilibrium.[16][14]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a solvent-resistant filter (e.g., PTFE).
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant/filtrate. This is typically done using a validated analytical method such as HPLC-UV or LC-MS/MS.[16][18] A calibration curve with known concentrations of the compound in the same solvent must be prepared for accurate quantification.
-
Data Reporting: The thermodynamic solubility is reported in units such as mg/mL or µg/mL.
The following diagram illustrates the shake-flask method for determining thermodynamic solubility.
Caption: Thermodynamic solubility determination workflow.
Summary and Recommendations
For drug development professionals requiring precise solubility data, it is imperative to perform empirical measurements. The detailed protocols for both kinetic and thermodynamic solubility provided in this guide offer robust and validated approaches for generating this critical information. It is recommended to perform thermodynamic solubility measurements for lead optimization and pre-formulation studies, while kinetic solubility assays are well-suited for high-throughput screening of compound libraries.
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askIITians. (2018, May 22). Physical and chemical properties of oxalic acids.how they react with elements. Retrieved from [Link]
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Turito. (2022, August 10). Oxalic Acid - Structure, Properties, Uses. Retrieved from [Link]
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Aakash Educational Services Limited. Oxalic Acid - Definition, Formula, Structure & Preparation - Chemistry. Retrieved from [Link]
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Sparks, A. (2025, July 21). Understanding Oxalic Acid Extra Pure: Properties, Applications, And Safety. Westlab. Retrieved from [Link]
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Oasis Chemical Materials Trading. (2024, June 24). All You Need to Know About Oxalic Acid. Retrieved from [Link]
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Karatza, D., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 18(8), 5035-5046. [Link]
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Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Retrieved from [Link]
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AxisPharm. Kinetic Solubility Assays Protocol. Retrieved from [Link]
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Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Current Drug Metabolism, 4(4), 275-286. [Link]
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Creative Bioarray. Aqueous Solubility Assays. Retrieved from [Link]
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Karatza, D., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. [Link]
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National Center for Biotechnology Information. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine. PubChem Compound Database. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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ChemBK. (2024, April 9). 1-Pyridin-2-Yl-Ethylamine. Retrieved from [Link]
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Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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Shah, V. P., et al. (2018). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 107(1), 47-53. [Link]
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Luebbert, C., et al. (2017). Predicting the Solubility of Pharmaceutical Cocrystals in Solvent/Anti-Solvent Mixtures. Crystals, 7(10), 301. [Link]
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Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics, 660, 124233. [Link]
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Sciencemadness.org. (2009, July 25). Forming oxalte salts of amines. Retrieved from [Link]
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Florida A&M University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]
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Dressman, J., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-40. [Link]
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Evotec. Thermodynamic Solubility Assay. Retrieved from [Link]
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Khan, I., et al. (2017). Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K. Journal of Chemical & Engineering Data, 62(11), 3746-3755. [Link]
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National Center for Biotechnology Information. (n.d.). (R)-1-Pyridin-2-yl-ethylamine. PubChem Compound Database. Retrieved from [Link]
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Mudalip, S. K. A., et al. (2013). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. Journal of Chemical & Engineering Data, 58(12), 3357-3364. [Link]
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Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water?. Retrieved from [Link]
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Tumenta, M. F., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. American Journal of Heterocyclic Chemistry, 6(2), 16-23. [Link]
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Spectroscopic Characterization of 1-Pyridin-2-yl-ethylamine Oxalate: A Technical Guide
This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize 1-Pyridin-2-yl-ethylamine oxalate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the structural confirmation and purity assessment of this compound.
Introduction: The Significance of Spectroscopic Analysis
This compound (C₉H₁₂N₂O₄, Molar Mass: 212.2 g/mol ) is a salt formed from the basic amine, 1-Pyridin-2-yl-ethylamine, and the dicarboxylic acid, oxalic acid. The parent amine is a versatile building block in the synthesis of pharmaceuticals and other biologically active molecules.[1] Spectroscopic analysis is paramount to confirm the successful formation of the salt, verify its structure, and identify any potential impurities. This guide will detail the expected spectroscopic data and provide the rationale behind the interpretation, grounded in fundamental chemical principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for a comprehensive characterization.
Theoretical Basis and Experimental Considerations
The formation of the oxalate salt involves an acid-base reaction where the basic nitrogen atoms of 1-pyridin-2-yl-ethylamine are protonated by oxalic acid. This protonation significantly influences the chemical environment of the nearby protons and carbon atoms, leading to predictable shifts in the NMR spectra compared to the free base.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy [2][3][4]
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons (e.g., -NH₃⁺). DMSO-d₆ is often preferred for amine salts as it allows for the observation of N-H protons.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Acquire the spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
For ¹H NMR, standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Diagram: NMR Experimental Workflow
Caption: Workflow for NMR spectroscopic analysis.
Predicted ¹H NMR Spectral Data
The following table outlines the predicted ¹H NMR chemical shifts for this compound, with a comparison to the free base. The downfield shift of the pyridinyl and ethylamine protons is a direct consequence of the electron-withdrawing effect of the protonated nitrogen atoms.
| Proton Assignment | Structure | Predicted Chemical Shift (δ, ppm) in Oxalate Salt | Rationale for Shift |
| Pyridinyl H-6 | NCH | ~8.5 - 8.7 | Significant downfield shift due to protonation of the pyridine nitrogen. |
| Pyridinyl H-3, H-4, H-5 | ArCH | ~7.5 - 8.2 | Downfield shift due to the electron-withdrawing effect of the pyridinium cation. |
| Methine CH | CH-NH₃⁺ | ~4.5 - 4.8 | Downfield shift due to the adjacent positively charged ammonium group. |
| Methyl CH₃ | CH₃ | ~1.6 - 1.8 | Slight downfield shift due to the influence of the nearby ammonium group. |
| Ammonium NH₃⁺ | NH₃⁺ | Broad signal, ~7.0 - 9.0 | Exchangeable protons, chemical shift is concentration and solvent dependent. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will also show downfield shifts for the carbon atoms upon salt formation.
| Carbon Assignment | Structure | Predicted Chemical Shift (δ, ppm) in Oxalate Salt | Rationale for Shift |
| Pyridinyl C-2 | NC-CH | ~155 - 160 | Downfield shift due to protonation of the adjacent nitrogen. |
| Pyridinyl C-6 | NCH | ~148 - 152 | Downfield shift due to protonation of the pyridine nitrogen. |
| Pyridinyl C-3, C-4, C-5 | ArCH | ~125 - 140 | Downfield shift due to the electron-withdrawing nature of the pyridinium ring. |
| Methine CH | CH-NH₃⁺ | ~55 - 60 | Downfield shift due to the attached ammonium group. |
| Methyl CH₃ | CH₃ | ~20 - 25 | Minor shift compared to the free base. |
| Oxalate C=O | COO⁻ | ~160 - 165 | Characteristic chemical shift for carboxylate carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, IR spectroscopy is particularly useful for confirming the presence of the ammonium and carboxylate groups, which are hallmarks of the salt's formation.
Theoretical Basis and Experimental Considerations
The conversion of the amine to an ammonium salt and the carboxylic acid to a carboxylate results in distinct changes in the IR spectrum. The characteristic N-H stretching vibrations of the primary amine are replaced by the broader N-H stretching of the ammonium ion. Similarly, the C=O stretching of the carboxylic acid is replaced by the asymmetric and symmetric stretching vibrations of the carboxylate anion.
Experimental Protocol: FT-IR Spectroscopy [5][6][7]
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Sample Preparation (Thin Solid Film Method): [5]
-
Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.
-
-
Data Acquisition:
-
Place the KBr pellet or salt plate in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty spectrometer to subtract atmospheric CO₂ and H₂O absorptions.
-
Diagram: IR Spectroscopy Experimental Workflow
Caption: Workflow for FT-IR spectroscopic analysis.
Predicted IR Absorption Bands
The following table summarizes the key expected IR absorption bands for this compound.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch | Ammonium (-NH₃⁺) | 3200 - 2800 | Broad, strong absorption, often with multiple sub-peaks. |
| C-H Stretch (Aromatic) | Pyridinium Ring | 3100 - 3000 | Medium to weak, sharp peaks. |
| C-H Stretch (Aliphatic) | Ethyl Group | 3000 - 2850 | Medium, sharp peaks. |
| C=O Asymmetric Stretch | Carboxylate (-COO⁻) | 1650 - 1550 | Strong, broad absorption.[8] |
| N-H Bend | Ammonium (-NH₃⁺) | 1600 - 1500 | Medium, broad absorption. |
| C=C, C=N Stretch | Pyridinium Ring | 1600 - 1450 | Medium to strong, sharp peaks. |
| C=O Symmetric Stretch | Carboxylate (-COO⁻) | 1450 - 1350 | Strong, broad absorption.[8] |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS can be used to confirm the molecular weight of the cationic component (1-Pyridin-2-yl-ethylammonium) and to study its fragmentation pattern.
Theoretical Basis and Experimental Considerations
In the mass spectrometer, the oxalate salt will dissociate, and the cationic portion, [C₇H₁₁N₂]⁺, will be detected. The oxalate anion is generally not observed in positive ion mode. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of compound, as it minimizes fragmentation and allows for the observation of the molecular ion.
Experimental Protocol: Mass Spectrometry [9][10][11]
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a suitable solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile.
-
A small amount of a volatile acid (e.g., formic acid) may be added to the solvent to promote protonation, although the sample is already a salt.
-
Ensure the sample is free of non-volatile salts, which can interfere with the analysis.[10][12]
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Use electrospray ionization (ESI) in positive ion mode.
-
Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 50-500).
-
For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the parent ion to induce fragmentation and analyze the resulting daughter ions.[11]
-
Diagram: Mass Spectrometry Experimental Workflow
Caption: Workflow for Mass Spectrometric analysis.
Predicted Mass Spectrum Data
The mass spectrum is expected to show a prominent peak corresponding to the protonated free base, 1-Pyridin-2-yl-ethylamine.
| Ion | Formula | Predicted m/z | Notes |
| [M+H]⁺ | [C₇H₁₁N₂]⁺ | 123.09 | This corresponds to the protonated form of the free amine, which is the cationic part of the salt. |
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion at m/z 123.09 would likely involve the loss of ammonia (NH₃) or cleavage of the ethyl side chain, providing further structural confirmation.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS, provides a robust framework for its structural elucidation and quality control. The predicted spectral data, based on established chemical principles, serve as a reliable guide for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is essential for advancing research and development in the pharmaceutical and chemical sciences.
References
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IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 20, 2026, from [Link]
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Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility. (n.d.). Retrieved January 20, 2026, from [Link]
- G. A. Bull, A. G. James, and S. G. Davies, "Simple protocol for NMR analysis of the enantiomeric purity of primary amines," Nature Protocols, vol. 3, no. 2, pp. 210-214, 2008.
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Sample preparation for FT-IR. (n.d.). Retrieved January 20, 2026, from [Link]
- Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2008).
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Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]
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Experiment 3: Fourier Transform Infrared Spectroscopy Objectives. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2008).
-
IR Spectrum Acquisition - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 20, 2026, from [Link]
-
IR Infrared Absorption Bands of Carboxylate. (2017, September 29). 911Metallurgist. Retrieved from [Link]
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7: FT-IR Spectroscopy (Experiment). (2025, January 7). Chemistry LibreTexts. Retrieved from [Link]
-
Sample Preparation | Harvard Center for Mass Spectrometry. (n.d.). Retrieved January 20, 2026, from [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019, February 10). National Institutes of Health. Retrieved from [Link]
-
What to do if there is salt in the sample before mass spectrometry? (n.d.). BiotechPack. Retrieved January 20, 2026, from [Link]
-
Mass Spectrometry Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 20, 2026, from [Link]
- Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. (2021). Current Chemistry Letters, 10(3), 255-260.
-
1-(Pyridin-2-yl)ethan-1-amine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
WebSpectra - Problems in NMR and IR Spectroscopy. (2000, June 22). UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017, May 10). YouTube. Retrieved from [Link]
- Synthesis and crystal structure of a bench-stable pyridinium ketene hemiaminal: 1-(1-eth-oxy-ethen-yl)-2-[meth-yl(phen-yl)amino]-pyridin-1-ium tri-fluoro-methane-sulfonate. (2023).
- Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. (2023). Molecules, 28(14), 5485.
- Synthesis, structure, spectra and redox chemistry of iron(III) complexes of tridentate pyridyl and benzimidazolyl ligands. (1996). Journal of the Chemical Society, Dalton Transactions, (13), 2519-2525.
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2-(2-Aminoethyl)pyridine - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved January 20, 2026, from [Link]
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Racemic "1-Pyridin-2-yl-ethylamine" vs. its oxalate salt
An In-depth Technical Guide to Racemic 1-Pyridin-2-yl-ethylamine and its Oxalate Salt
This guide provides a detailed comparative analysis of racemic 1-pyridin-2-yl-ethylamine in its freebase form and as its oxalate salt. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the physicochemical properties, strategic advantages of salt formation, and comprehensive experimental protocols for synthesis and characterization.
Introduction: A Versatile Chiral Building Block
1-Pyridin-2-yl-ethylamine is a chiral primary amine that serves as a crucial intermediate and building block in a multitude of synthetic applications.[1] Its structure, featuring a pyridine ring and a chiral ethylamine side chain, makes it a valuable synthon for creating more complex molecules, particularly in the development of pharmaceuticals targeting neurological disorders and in the formulation of agrochemicals.[1][2][3]
As with many amine-containing active pharmaceutical ingredients (APIs) and intermediates, the compound is often utilized either as a freebase or as a salt. The choice between these forms is a critical decision in the development process, profoundly impacting the substance's physical and chemical properties, handling characteristics, and even its biological performance. This guide focuses on the comparison between the racemic freebase, a liquid at room temperature, and its solid oxalate salt, elucidating the scientific rationale and practical considerations for selecting the optimal form for research and development.
Section 1: Comparative Physicochemical Properties
The conversion of the freebase amine to its oxalate salt is an acid-base reaction that results in the formation of an ionic compound. This fundamental change from a neutral molecule to a salt dramatically alters the substance's intermolecular forces, leading to significant differences in its physical properties. Amines, being basic, react with acids to form the corresponding ammonium salts.[4] These salts are crystalline substances, a characteristic that is often advantageous in pharmaceutical development.[5]
The primary motivation for this conversion is often to transform a liquid or low-melting-point oil into a stable, crystalline solid. This transition facilitates easier handling, purification, and formulation.[6]
Table 1: Physicochemical Data of 1-Pyridin-2-yl-ethylamine vs. its Oxalate Salt
| Property | Racemic 1-Pyridin-2-yl-ethylamine (Freebase) | 1-Pyridin-2-yl-ethylamine Oxalate | Rationale for Change |
| CAS Number | 42088-91-5[7][8] | Not specified, derived from freebase | The salt is a distinct chemical entity. |
| Molecular Formula | C₇H₁₀N₂[7][9] | C₉H₁₂N₂O₄ (assuming a 1:1 salt)[10] | Addition of oxalic acid (C₂H₂O₄). |
| Molecular Weight | 122.17 g/mol [8][9][11] | 212.20 g/mol (assuming a 1:1 salt)[10] | Additive weight of oxalic acid. |
| Appearance | Colorless to light yellow/brown liquid[7][12] | Crystalline solid | Ionic bonding leads to an ordered crystal lattice. |
| Boiling Point | ~193-201 °C[7][12] | Not Applicable (decomposes upon heating) | Strong ionic forces prevent boiling before decomposition. |
| Melting Point | -25 °C[7] | Significantly higher than the freebase | Stronger intermolecular ionic forces require more energy to overcome. |
| Density | ~1.002 g/mL at 25 °C[9][12] | Higher than the freebase (solid state) | Crystalline solids are typically more densely packed than liquids. |
| Solubility | Soluble in most organic solvents.[7] Some water solubility due to hydrogen bonding.[13] | Generally more soluble in water and polar solvents; less soluble in nonpolar organic solvents. | The ionic nature of the salt enhances its interaction with polar solvents like water.[5][14] |
| Hygroscopicity | Moderate; can absorb atmospheric moisture. | Potentially lower, but dependent on crystalline form. | Crystalline solids often present a more stable, less hygroscopic surface than amorphous liquids or oils.[15] |
| Stability | Air sensitive; susceptible to oxidation.[12] | Generally more stable to air and oxidation. | The lone pair on the nitrogen, a site for oxidation, is protonated and involved in ionic bonding. |
Section 2: Strategic Rationale for Salt Formation
The decision to convert a freebase amine into a salt is a strategic one in chemical and pharmaceutical development, driven by the need to optimize the compound's properties for a specific application.
-
Improved Handling and Purification: The most immediate advantage is the conversion of a liquid into a crystalline solid. Solids are easier to weigh, transfer, and store than liquids. Furthermore, crystallization is a powerful purification technique. The formation of the oxalate salt allows for the removal of impurities that remain in the mother liquor, yielding a product of high purity.
-
Enhanced Stability: The freebase amine, with its available lone pair of electrons on the nitrogen atom, is susceptible to atmospheric oxidation, which can lead to degradation and the formation of impurities over time. In the oxalate salt, this lone pair is protonated, rendering the molecule significantly less prone to oxidative degradation and increasing its shelf life.[6]
-
Modified Solubility and Bioavailability: Salt formation is a well-established method to modify the solubility of a drug substance.[16][17] For APIs, converting a poorly water-soluble freebase into a more soluble salt can dramatically improve its dissolution rate and, consequently, its bioavailability upon administration.[14][16] While 1-pyridin-2-yl-ethylamine is an intermediate, this principle is paramount in drug design. The oxalate salt's increased polarity enhances its solubility in aqueous media.
-
Control of Polymorphism: The crystalline nature of salts allows for the study and control of polymorphism—the ability of a substance to exist in multiple crystal forms. Different polymorphs can have different stabilities, dissolution rates, and mechanical properties. Identifying and controlling the polymorphic form is a critical aspect of drug development.
Section 3: Experimental Protocols
The following protocols are presented with the Senior Application Scientist's insights to explain the causality behind key steps, ensuring a reproducible and self-validating workflow.
Workflow Overview: Synthesis and Characterization
Caption: Overall workflow from synthesis to comparative analysis.
Protocol 3.1: Synthesis of Racemic 1-Pyridin-2-yl-ethylamine (Freebase)
This protocol describes a common laboratory-scale synthesis via reductive amination of 2-acetylpyridine.
Materials:
-
2-Acetylpyridine
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-acetylpyridine (1.0 eq) and ammonium acetate (~10 eq) in methanol.
-
Scientist's Note: Ammonium acetate serves as the ammonia source for the in-situ formation of the imine intermediate. A large excess is used to drive the equilibrium towards imine formation.
-
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium cyanoborohydride (1.5 - 2.0 eq) portion-wise over 15-20 minutes.
-
Causality: NaBH₃CN is a mild reducing agent that selectively reduces the imine intermediate in the presence of the ketone starting material. Slow addition at low temperature controls the reaction rate and minimizes side reactions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup - Quenching: Carefully quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Workup - Extraction: Dilute the aqueous residue with DCM and transfer to a separatory funnel. Add saturated NaHCO₃ solution to basify the mixture (pH > 9). Extract the aqueous layer three times with DCM.
-
Rationale: Basification ensures the amine product is in its neutral, freebase form, which is soluble in the organic solvent (DCM).
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude racemic 1-pyridin-2-yl-ethylamine as an oil.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.
Protocol 3.2: Preparation of this compound
This protocol details the conversion of the freebase amine to its crystalline oxalate salt.
Materials:
-
Racemic 1-Pyridin-2-yl-ethylamine (from Protocol 3.1)
-
Oxalic acid (dihydrate or anhydrous, 1.0 eq)
-
Ethanol (EtOH) or Isopropanol (IPA)
Procedure:
-
Dissolution: Dissolve the purified 1-pyridin-2-yl-ethylamine (1.0 eq) in a minimal amount of warm ethanol in an Erlenmeyer flask.
-
Acid Addition: In a separate flask, dissolve oxalic acid (1.0 eq) in warm ethanol. Add this solution dropwise to the stirring amine solution.
-
Scientist's Note: A 1:1 stoichiometric ratio is typically used. The reaction is exothermic. A precipitate will likely form immediately upon addition.
-
-
Crystallization: Gently heat the mixture until the solid redissolves completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.
-
Causality: The principle of crystallization relies on the lower solubility of the salt at colder temperatures. Slow cooling promotes the formation of larger, more well-defined crystals, which are typically higher in purity.
-
-
Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold ethanol to remove any soluble impurities.
-
Rationale: Using a cold solvent minimizes the loss of the desired product, as the salt is less soluble in cold ethanol.
-
-
Drying: Dry the crystals under vacuum to a constant weight.
Chemical Transformation: Amine to Salt
Caption: Acid-base reaction forming the oxalate salt.
Protocol 3.3: Comparative Analytical Characterization
This protocol outlines key analytical techniques to confirm the identity and purity of both the freebase and its salt, providing a self-validating system.
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Analyze the freebase as a thin film on a salt plate. Analyze the oxalate salt as a KBr pellet or using an ATR accessory.
-
Expected Results (Freebase): Look for characteristic sharp N-H stretching bands for a primary amine at ~3300-3400 cm⁻¹.
-
Expected Results (Oxalate Salt): The sharp N-H stretches will disappear and be replaced by a very broad and strong N-H⁺ stretching band for the ammonium ion, typically centered around 3000 cm⁻¹.[14] Additionally, look for strong C=O stretching bands from the oxalate counter-ion.
-
Trustworthiness: This spectral shift provides definitive evidence of proton transfer and successful salt formation.[14]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR):
-
Sample Preparation: Dissolve samples in a suitable deuterated solvent (e.g., CDCl₃ for the freebase, DMSO-d₆ for the salt).
-
Expected Results (Freebase): The spectrum will show distinct signals for the aromatic pyridine protons, the methine (CH) proton, the methyl (CH₃) protons, and a broad singlet for the amine (NH₂) protons which may exchange with solvent.
-
Expected Results (Oxalate Salt): The chemical shifts of the protons adjacent to the nitrogen (the methine CH and the NH₃⁺ protons) will shift downfield due to the deshielding effect of the positive charge. The NH₃⁺ protons will appear as a broad signal at a much lower field.
-
Trustworthiness: The downfield shift of alpha-protons is a reliable indicator of ammonium ion formation. Integration of the ¹H NMR spectrum can also help confirm the 1:1 stoichiometry of the amine to the oxalate.
3. High-Performance Liquid Chromatography (HPLC):
-
Method: Use a reverse-phase C18 column with a mobile phase gradient of water (with 0.1% TFA or formic acid) and acetonitrile.
-
Purpose: To assess the purity of both the freebase and the salt. The freebase and the protonated amine will have very similar retention times as they exist as the protonated form in the acidic mobile phase. This method is excellent for detecting non-amine impurities.
-
Trustworthiness: Purity assessment by HPLC (e.g., >99% peak area) validates the effectiveness of the synthesis and purification protocols.
Analytical Workflow Diagram
Caption: Workflow for analytical validation of the products.
Section 4: A Note on Chirality and Resolution
It is critical to recognize that 1-pyridin-2-yl-ethylamine is a chiral molecule, and the synthesis described produces a racemic mixture (an equal mixture of both enantiomers).[18] In pharmaceutical applications, it is often the case that only one enantiomer (the eutomer) is responsible for the desired biological activity, while the other (the distomer) may be inactive or contribute to undesirable side effects.
Therefore, a common subsequent step in development is chiral resolution.[19][20] This can be achieved by forming diastereomeric salts using a chiral acid (like L-tartaric acid). The resulting diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. The desired enantiomer can then be liberated from its salt by treatment with a base.
Conclusion
The selection between racemic 1-pyridin-2-yl-ethylamine and its oxalate salt is dictated by the specific requirements of the intended application. The freebase, a liquid, is a direct product of synthesis but poses challenges in handling, purification, and long-term stability. The conversion to the crystalline oxalate salt provides a robust solution to these challenges, yielding a stable, solid material that is easy to purify and handle. This guide provides the foundational knowledge and practical protocols for researchers to make informed decisions and to confidently synthesize, purify, and characterize both forms of this versatile chemical intermediate.
References
- 1-Pyridin-2-Yl-Ethylamine - ChemBK. (2024-04-09). Vertex AI Search.
- 1-PYRIDIN-2-YL-ETHYLAMINE | 42088-91-5 - ChemicalBook. (2025-09-25). Vertex AI Search.
- Amine salts - Oxford Reference. Vertex AI Search.
- Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019-09-01). Vertex AI Search.
- Amine - Wikipedia. Vertex AI Search.
- 1-Pyridin-2-yl-ethylamine - Chem-Impex. Vertex AI Search.
- Enhanced Bioavailability in the Oxalate Salt of Anti-TB Drug Ethionamide - ResearchG
- 42088-91-5 1-PYRIDIN-2-YL-ETHYLAMINE C7H10N2, Formula,NMR,Boiling Point,Density,Flash Point - Guidechem. Vertex AI Search.
- 1-Pyridin-2-yl-ethylamine | 42088-91-5 - J&K Scientific LLC. Vertex AI Search.
- 42088-91-5(1-PYRIDIN-2-YL-ETHYLAMINE) Product Description - ChemicalBook. Vertex AI Search.
- 1-(Pyridin-2-yl)ethan-1-amine - PubChem. Vertex AI Search.
- CAS 42088-91-5 | 1-Pyridin-2-YL-ethylamine - Synblock. Vertex AI Search.
- 23.1: Properties of amines - Chemistry LibreTexts. (2024-11-07). Vertex AI Search.
- CN108409731B - Chiral Resolution of Aryl-Substituted Methyl 1H-Pyridin[3,4-b]indole-3-carboxylate - Google P
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview - JOCPR. Vertex AI Search.
- Synthesising Complex Chiral Amines Through Resolution-Racemis
- Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - PMC - PubMed Central. (2025-05-20). Vertex AI Search.
- (12) United States Patent - Googleapis.com. (2011-02-03). Vertex AI Search.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. Vertex AI Search.
- This compound | SCBT - Santa Cruz Biotechnology. Vertex AI Search.
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Navigating the Procurement and Application of 1-Pyridin-2-yl-ethylamine Oxalate for Advanced Research
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern chemical synthesis and pharmaceutical development, the strategic selection of building blocks is paramount to the success of a research program. 1-Pyridin-2-yl-ethylamine oxalate has emerged as a versatile reagent and a critical intermediate in the synthesis of a wide array of complex molecules. This guide provides an in-depth overview of its commercial availability, quality specifications, safe handling protocols, and diverse applications in research, empowering scientists to effectively integrate this compound into their synthetic workflows.
Introduction to this compound
This compound is the salt form of the parent amine, 1-pyridin-2-yl-ethylamine. The introduction of oxalic acid serves to create a stable, crystalline solid that is often easier to handle and store compared to the free base, which is a liquid. This compound is a chiral molecule, and its enantiomers are of significant interest in asymmetric synthesis and the development of stereospecific pharmaceuticals.
Chemical Structure:
Caption: Chemical structure of 1-Pyridin-2-yl-ethylamine and Oxalic Acid.
Commercial Availability and Supplier Landscape
This compound is available from a range of chemical suppliers who cater to the research and development sector. It is important to distinguish between the free base (CAS No. 42088-91-5) and the oxalate salt (CAS No. 1197232-85-1), as they may be listed under separate product numbers. The following table provides a comparative overview of representative suppliers.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | 1-(pyridin-2-yl)ethan-1-amine; oxalic acid | 1197232-85-1 | ≥95% | Custom |
| AChemBlock | 1-(pyridin-2-yl)ethan-1-amine; oxalic acid 95% | 1197232-85-1 | 95% | 1g, 5g, 10g |
| CymitQuimica | This compound | 1197232-85-1 | Not specified | 1g, 5g, 10g |
| Chem-Impex | 1-Pyridin-2-yl-ethylamine | 42088-91-5 | ≥95% (NMR) | 1g, 5g, 25g |
| ChemicalBook | 1-PYRIDIN-2-YL-ETHYLAMINE | 42088-91-5 | Not specified | Various |
Procurement Workflow:
Caption: A typical workflow for procuring research chemicals.
Quality Specifications and Analytical Characterization
For any research application, particularly in drug development, the purity and identity of starting materials are of utmost importance. Reputable suppliers will provide a Certificate of Analysis (CoA) with the product, detailing the results of quality control testing.
Key Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.
-
High-Performance Liquid Chromatography (HPLC): This technique is employed to determine the purity of the compound by separating it from any impurities.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.
-
Elemental Analysis: This analysis determines the percentage of carbon, hydrogen, and nitrogen, which should correspond to the chemical formula.
When evaluating a supplier, researchers should ensure that the provided analytical data is comprehensive and meets the requirements of their intended application.
Safe Handling and Storage Protocols
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Note: It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical. In the absence of a dedicated SDS for the oxalate salt, a thorough risk assessment should be conducted based on the hazards of the individual components.
Applications in Research and Development
1-Pyridin-2-yl-ethylamine and its derivatives are valuable building blocks in several areas of chemical research, most notably in medicinal chemistry and asymmetric synthesis.[1][2]
5.1. Pharmaceutical Synthesis:
The pyridine-ethylamine motif is a key structural component in a variety of biologically active molecules. This is due to the ability of the pyridine nitrogen to engage in hydrogen bonding and the overall scaffold's capacity to be readily functionalized.[3][4]
-
Neurological Disorders: The parent amine is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1]
-
Enantiomerically Pure Drugs: The chiral nature of this compound makes it a valuable precursor for the synthesis of enantiomerically pure drugs, which is critical for improving efficacy and reducing side effects.[2]
5.2. Asymmetric Catalysis:
The chiral variants of 1-pyridin-2-yl-ethylamine are widely used as ligands in asymmetric catalysis. The bidentate coordination of the pyridine nitrogen and the ethylamine nitrogen to a metal center can create a chiral environment that allows for highly enantioselective transformations.[2][3]
-
Chiral Ligand Synthesis: These amines are used to synthesize a variety of chiral ligands that are then employed in reactions such as asymmetric hydrogenation and transfer hydrogenation.[3]
-
Chiral Auxiliary: The compound can also be used as a chiral auxiliary, where it is temporarily attached to a molecule to direct a stereoselective reaction before being cleaved.[2]
Experimental Protocol: General Procedure for Amide Coupling
The following is a generalized protocol for the use of 1-pyridin-2-yl-ethylamine in an amide coupling reaction, a common transformation in medicinal chemistry.
Materials:
-
1-Pyridin-2-yl-ethylamine (or its oxalate salt, with prior neutralization)
-
Carboxylic acid of interest
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
To a solution of the carboxylic acid in the chosen anhydrous solvent, add the coupling agent and the organic base.
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add a solution of 1-pyridin-2-yl-ethylamine in the anhydrous solvent to the reaction mixture.
-
Allow the reaction to stir at room temperature until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
This protocol serves as a general guideline and may require optimization for specific substrates and reaction scales.
Conclusion
This compound is a readily available and highly versatile chemical building block with significant applications in pharmaceutical research and asymmetric synthesis. By carefully selecting suppliers, understanding the quality specifications, adhering to strict safety protocols, and leveraging its synthetic utility, researchers can effectively incorporate this valuable compound into their discovery and development programs.
References
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LookChem. (n.d.). Cas 27854-90-6, (R)-1-PYRIDIN-2-YL-ETHYLAMINE. Retrieved from [Link]
-
ChemBK. (2024, April 9). 1-Pyridin-2-Yl-Ethylamine. Retrieved from [Link]
- Zhang, Z., et al. (2015). Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines. Chemical Communications, 51(74), 14074-14077. DOI: 10.1039/D5CC04017E
-
Royal Society of Chemistry. (2015). Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines. Retrieved from [Link]
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- 3. Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04017E [pubs.rsc.org]
- 4. Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04017E [pubs.rsc.org]
A Technical Guide to 1-Pyridin-2-yl-ethylamine Oxalate: A Versatile Chiral Building Block in Modern Synthesis
Abstract
Chiral amines are foundational components in a vast array of biologically active molecules, with estimates suggesting their presence in over 40% of pharmaceuticals.[1] The imperative for enantiomerically pure compounds in drug development underscores the critical need for versatile and accessible chiral building blocks.[2][3] 1-Pyridin-2-yl-ethylamine stands out as a privileged scaffold, integrating a stereogenic center with a synthetically valuable pyridine moiety. This guide provides an in-depth technical overview of 1-Pyridin-2-yl-ethylamine, with a specific focus on its oxalate salt, detailing its synthesis, chiral resolution, and diverse applications as a cornerstone in asymmetric synthesis for the pharmaceutical, agrochemical, and materials science sectors.[4][5]
Introduction: The Strategic Importance of Chiral Pyridyl-Amines
The pyridine ring is a ubiquitous heterocycle in FDA-approved drugs and natural products, prized for its electronic properties, hydrogen bonding capabilities, and ability to act as a ligand for metallic catalysts.[6][7] When combined with an adjacent chiral amine, as in 1-Pyridin-2-yl-ethylamine, the resulting molecule becomes a powerful tool for introducing stereochemistry and functionality.
The core value of this building block stems from two key features:
-
The Chiral Amine: The primary amine at the stereocenter is a versatile functional handle for forming amides, imines, and for direct incorporation into target molecules.
-
The Pyridine Nitrogen: The Lewis basic nitrogen atom of the pyridine ring can coordinate to metal centers, making the molecule an excellent scaffold for chiral ligands in asymmetric catalysis.[8][9] It can also influence the reactivity of the molecule and its interactions with biological targets.[10]
This guide focuses on the oxalate salt of 1-Pyridin-2-yl-ethylamine.[11] While the free amine is a liquid, the oxalate salt is typically a stable, crystalline solid.[11][12] This has significant practical advantages:
-
Improved Handling: Crystalline solids are easier to weigh, store, and handle compared to air-sensitive liquid amines.
-
Enhanced Purity: Crystallization is an inherent purification step, often yielding material of high chemical and enantiomeric purity.
-
Utility in Resolution: The formation of salts is the cornerstone of classical chiral resolution, the primary method for obtaining the individual enantiomers of this amine.[13][14]
Physicochemical Properties
A summary of the key properties of the racemic free amine and its oxalate salt form is presented below.
| Property | 1-Pyridin-2-yl-ethylamine (Racemic) | 1-Pyridin-2-yl-ethylamine Oxalate |
| CAS Number | 42088-91-5[12][15][16] | Not specified, derived from amine |
| Molecular Formula | C₇H₁₀N₂[12][16] | C₉H₁₂N₂O₄[11] |
| Molecular Weight | 122.17 g/mol [12][16][17] | 212.20 g/mol [11] |
| Appearance | Colorless to light brown liquid[12][18] | Crystalline solid |
| Boiling Point | 197-201 °C[12] | Not applicable (decomposes) |
| Density | ~1.002 g/mL at 25 °C[12] | Not applicable |
| Storage | Store under inert gas (2–8 °C)[12] | Store in a dry, sealed place[16] |
Synthesis and Enantiomeric Resolution
The production of enantiomerically pure 1-Pyridin-2-yl-ethylamine is predominantly achieved through the classical resolution of a racemic mixture. While direct asymmetric synthesis methods are emerging, diastereomeric crystallization remains a robust and scalable approach.[14][19]
Synthesis of Racemic 1-Pyridin-2-yl-ethylamine
The racemic amine is typically prepared from 2-acetylpyridine. A common and effective method is the reductive amination of the ketone.
Experimental Protocol: Synthesis of Racemic 1-Pyridin-2-yl-ethylamine
-
Step 1: Oximation. 2-Acetylpyridine is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate) to form the corresponding ketoxime.
-
Step 2: Reduction. The resulting oxime is then reduced to the primary amine. A variety of reducing agents can be employed, such as catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) or chemical reduction (e.g., Zinc in the presence of a carboxylic acid).[4] This two-step process effectively converts the ketone into the desired primary amine.
Chiral Resolution via Diastereomeric Salt Crystallization
The separation of the racemic amine into its (R)- and (S)-enantiomers is a classic example of diastereomeric resolution.[14][20] The principle relies on reacting the racemic base with a single enantiomer of a chiral acid. This creates a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties, most critically, different solubilities.
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// Edges Racemate -> Mixture; ChiralAcid -> Mixture [label="+"]; Mixture -> Crystallization; Crystallization -> LessSoluble [label="Precipitates"]; Crystallization -> MoreSoluble [label="Stays in Solution"]; LessSoluble -> RAmine; Base1 -> RAmine [label="Liberation"]; MoreSoluble -> SAmine; Base2 -> SAmine [label="Liberation"]; RAmine -> ROxalate; OxalicAcid1 -> ROxalate [label="Precipitation"]; SAmine -> SOxalate; OxalicAcid2 -> SOxalate [label="Precipitation"]; }
Caption: Workflow for chiral resolution and oxalate salt formation.
Experimental Protocol: Chiral Resolution and Oxalate Salt Formation
-
Step 1: Diastereomeric Salt Formation. The racemic 1-Pyridin-2-yl-ethylamine is dissolved in a suitable solvent (e.g., ethanol). A solution of a chiral resolving agent, such as (+)-tartaric acid or a derivative like (+)-Di-O,O'-p-toluyl-D-tartaric acid, is added.[19] The molar ratio of amine to resolving agent is a critical parameter to optimize for maximum yield and enantiomeric excess.[19]
-
Step 2: Fractional Crystallization. The solution is allowed to cool slowly, inducing the crystallization of the less soluble diastereomeric salt. The solid is collected by filtration. The mother liquor, now enriched in the other diastereomer, is set aside.
-
Step 3: Liberation of the Free Amine. The isolated, diastereomerically pure salt is treated with an aqueous base (e.g., NaOH or K₂CO₃) to neutralize the tartaric acid and liberate the free enantiopure amine. The amine is then extracted into an organic solvent.
-
Step 4: Formation of the Oxalate Salt. To the organic solution containing the now enantiopure free amine, a solution of oxalic acid is added. The this compound salt precipitates as a stable, crystalline solid, which is then collected by filtration, washed, and dried. This provides the final, easy-to-handle product. The same process can be applied to the mother liquor from Step 2 to isolate the other enantiomer.
Alternative: Asymmetric Synthesis
Modern synthetic chemistry offers direct routes to chiral amines, bypassing the need for resolution. For 1-Pyridin-2-yl-ethylamine, iridium-catalyzed asymmetric reductive amination of 2-acetylpyridine has been demonstrated as a highly effective method, achieving high yields and excellent enantioselectivity (up to 95% ee).[10] This approach involves the in-situ formation of an imine from the ketone, which is then reduced stereoselectively using a chiral iridium catalyst.[10]
Applications in Asymmetric Synthesis
The true value of enantiopure (R)- and (S)-1-Pyridin-2-yl-ethylamine lies in their application as versatile building blocks and ligands in the synthesis of complex, high-value molecules.[2][4]
// Nodes Start_R [label="(R)-1-Pyridin-2-yl-ethylamine\nOxalate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Start_S [label="(S)-1-Pyridin-2-yl-ethylamine\nOxalate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Application Paths Ligand [label="Chiral Ligand Synthesis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; BuildingBlock [label="Direct Incorporation\n(Chiral Building Block)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Auxiliary [label="Chiral Auxiliary", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// End Products Catalysis [label="Asymmetric Catalysis\n(e.g., Hydrogenation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pharma [label="Pharmaceuticals &\nAgrochemicals", fillcolor="#F1F3F4", fontcolor="#202124"]; Diastereoselective [label="Diastereoselective\nReactions", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start_R -> Ligand; Start_S -> Ligand; Start_R -> BuildingBlock; Start_S -> BuildingBlock; Start_R -> Auxiliary; Start_S -> Auxiliary;
Ligand -> Catalysis; BuildingBlock -> Pharma; Auxiliary -> Diastereoselective -> Pharma [label="Cleavage & Further Synthesis"]; }
Caption: Major applications of enantiopure 1-Pyridin-2-yl-ethylamine.
Precursor to Chiral Ligands
The combination of a stereocenter and a bidentate N,N-chelating motif makes 1-Pyridin-2-yl-ethylamine an ideal starting material for a wide range of chiral ligands.[8] These ligands are crucial for transition-metal-catalyzed reactions, where they create a chiral environment around the metal center, inducing high enantioselectivity in the product.
-
Pyridine-Aminophosphine (P,N) Ligands: The primary amine can be readily converted into various phosphine-containing moieties. These P,N ligands have shown exceptional performance in iridium-catalyzed asymmetric hydrogenation of challenging substrates like cyclic imines, achieving up to 99% ee.[21]
-
Bis(oxazoline) (PyBOX) Analogs: The amine can serve as a chiral backbone for the synthesis of pyridine-bis(oxazoline) type ligands, which are highly effective in a multitude of catalytic reactions.[22]
-
Salen-type and Other Multidentate Ligands: The amine can be condensed with salicylaldehydes or other electrophiles to form multidentate Schiff base ligands, expanding its utility in coordination chemistry and catalysis.
Direct Incorporation as a Chiral Building Block
In drug discovery and development, the amine is often incorporated directly into the final molecular structure. Its pyridine ring can engage in critical binding interactions (e.g., pi-stacking, hydrogen bonding) within a biological target, while the stereochemistry at the ethylamine side chain dictates the precise three-dimensional orientation of other substituents. This makes it a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[4][5]
Use as a Chiral Auxiliary
A chiral auxiliary is a temporary chiral handle that is attached to a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. 1-Pyridin-2-yl-ethylamine can be used to form chiral imines from aldehydes or ketones. Subsequent nucleophilic addition to the imine can proceed with high diastereoselectivity, controlled by the stereocenter of the amine auxiliary.
Conclusion
1-Pyridin-2-yl-ethylamine, particularly as its stable and easily handled oxalate salt, represents a high-value, versatile chiral building block for chemical synthesis. Its straightforward preparation via classical resolution provides access to both enantiomers, which serve as critical starting materials for sophisticated chiral ligands and as key structural motifs in the development of new pharmaceuticals and agrochemicals. The unique combination of a stereogenic amine and a coordinating pyridine ring ensures its continued relevance and broad applicability in the field of asymmetric synthesis. As the demand for enantiopure compounds continues to grow, the strategic use of foundational building blocks like 1-Pyridin-2-yl-ethylamine will remain essential for innovation in drug discovery and materials science.
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Enantioselective synthesis of (R)-& (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde. YouTube. Available from: [Link]
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A Technical Guide to the Potential Applications of 1-Pyridin-2-yl-ethylamine Derivatives
Executive Summary
The pyridine ring is a cornerstone of heterocyclic chemistry, representing the second most common nitrogen-containing heterocycle in FDA-approved pharmaceuticals.[1] Its derivatives are lauded for a vast spectrum of biological activities and material properties.[1][2] Within this expansive chemical space, the 1-Pyridin-2-yl-ethylamine scaffold has emerged as a particularly versatile and privileged core structure. This guide provides an in-depth technical analysis of this scaffold's derivatives, exploring their potential applications across medicinal chemistry, catalysis, and materials science. We will dissect the fundamental physicochemical properties, delve into structure-activity relationships, and provide actionable experimental protocols for synthesis and evaluation, offering a comprehensive resource for researchers, chemists, and drug development professionals.
The 1-Pyridin-2-yl-ethylamine Scaffold: A Privileged Core
1-Pyridin-2-yl-ethylamine is a chiral primary amine that serves as a foundational building block for creating complex molecules.[3][4][5] Its structure, comprising a pyridine ring linked to an ethylamine side chain at the C2 position, offers a unique combination of aromaticity, basicity, and nucleophilicity. This trifecta of properties is the primary driver of its utility.
Physicochemical Properties
The parent compound is a colorless to light yellow liquid soluble in most common organic solvents.[6] Its key properties, sourced from PubChem, are summarized below. The presence of a chiral center means the compound exists as two enantiomers, (R) and (S), which can exhibit distinct biological activities and are often separated for specific applications.[7][8][9]
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂ | [10] |
| Molecular Weight | 122.17 g/mol | [8][10] |
| Boiling Point | 193-196 °C | [6] |
| XLogP3 | 0.1 | [8][10] |
| Hydrogen Bond Donors | 1 | [8][10] |
| Hydrogen Bond Acceptors | 2 | [8][10] |
| CAS Number | 42088-91-5 (racemic) | [4][10] |
Key Structural Features and Synthetic Handles
The power of the 1-Pyridin-2-yl-ethylamine scaffold lies in its modifiable sites. The primary amine is a potent nucleophile, readily participating in reactions like acylation, alkylation, and reductive amination. The pyridine ring's nitrogen atom imparts basicity and can act as a hydrogen bond acceptor or a coordination site for metal ions. The aromatic ring itself can undergo electrophilic or nucleophilic substitution, although this is less common than derivatization at the amine.
Diagram 1: Key reactive sites on the 1-Pyridin-2-yl-ethylamine core.
Applications in Medicinal Chemistry
Pyridine derivatives are integral to modern medicine, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2][11] The 1-Pyridin-2-yl-ethylamine scaffold serves as a key intermediate in the synthesis of novel therapeutic agents, particularly for neurological disorders.[3][4]
Central Nervous System (CNS) Agents
The scaffold's structure is frequently found in molecules designed to interact with CNS targets. The pyridine moiety can engage in crucial π-stacking or hydrogen bonding interactions within receptor binding pockets, while the ethylamine side chain can be modified to mimic endogenous neurotransmitters or to introduce specific functionalities that modulate target affinity and selectivity. Research has highlighted its use in developing drugs for neurological conditions.[3]
Anticancer and Antimicrobial Agents
While direct examples for this specific scaffold are emerging, the broader class of pyridine derivatives shows significant promise.[1][12] By modifying the primary amine with various pharmacophores, researchers can design libraries of compounds for screening against cancer cell lines and microbial strains. For instance, incorporating moieties known to inhibit specific kinases or bacterial enzymes can lead to potent and selective drug candidates.[13][14]
| Potential Biological Activity | Target Class Examples | Rationale for Scaffold Use |
| Anticancer | Kinase Inhibitors, Topoisomerase Inhibitors | Pyridine ring can act as a hinge-binder in kinase active sites.[1][12] |
| Antimicrobial | DNA Gyrase, Viral Polymerase | The scaffold provides a rigid core for orienting functional groups that disrupt enzyme function.[13][15] |
| Anticonvulsant | Ion Channels, mGlu5 Receptors | Amine and pyridine nitrogens can form key ionic and hydrogen bonds with receptor residues.[15] |
| Anti-inflammatory | COX, JAK1 Inhibitors | The structure can be tailored to fit into the active sites of inflammatory enzymes.[1] |
Role in Catalysis and Coordination Chemistry
The bidentate nature of 1-Pyridin-2-yl-ethylamine and its derivatives (containing both a pyridine nitrogen and an amine nitrogen) makes them excellent ligands in coordination chemistry.[3] This property is harnessed to create transition-metal complexes with significant catalytic activity.
Ligand Design for Asymmetric Catalysis
The chirality of the scaffold is a major asset. Enantiomerically pure (R)- or (S)-1-pyridin-2-yl-ethylamine can be used to synthesize chiral ligands. When these ligands coordinate to a metal center (e.g., Ruthenium, Rhodium, Iridium), they create a chiral environment that can induce stereoselectivity in a wide range of organic transformations, including asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming reactions.
Olefin Polymerization
Derivatives of this scaffold, particularly pyridine-bis(imine) (PDI) ligands formed by condensing the amine with ketones, have been instrumental in developing highly active iron and cobalt catalysts for olefin polymerization.[16] These catalysts are renowned for their ability to produce highly linear polyethylene or to selectively oligomerize α-olefins, demonstrating remarkable activity and control over the polymer structure.[16]
Advanced Materials and Agrochemicals
Beyond medicine and catalysis, these derivatives find utility in materials science and agriculture.
-
Materials Science : The amine functionality allows the molecule to be incorporated into polymer backbones or used as a curing agent for epoxy resins. Its presence can enhance thermal stability, durability, and adhesion properties of polymers and coatings.[4]
-
Agrochemicals : The scaffold is used as an intermediate in the synthesis of effective pesticides and herbicides.[3][4] The pyridine core is a known toxophore in many agrochemicals, and modifications to the ethylamine side chain can fine-tune the compound's specificity and efficacy.
Synthetic Strategies and Methodologies
The true potential of the 1-Pyridin-2-yl-ethylamine scaffold is unlocked through its derivatization. Below is a general workflow for developing a library of derivatives and screening them for biological activity, followed by a detailed synthetic protocol.
Diagram 2: Workflow for the development and screening of a derivative library.
Experimental Protocol: Synthesis of N-(1-(pyridin-2-yl)ethyl)benzamide
This protocol details a standard amide coupling reaction, a fundamental method for derivatizing the primary amine.
Objective: To synthesize a representative amide derivative to demonstrate a core synthetic methodology.
Materials:
-
1-Pyridin-2-yl-ethylamine (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask and standard glassware
-
Separatory funnel
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-Pyridin-2-yl-ethylamine (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Causality: Anhydrous conditions are crucial because benzoyl chloride is water-sensitive and will hydrolyze, reducing yield. DCM is an excellent solvent for the reactants and is non-protic.
-
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) dropwise.
-
Causality: The reaction generates HCl as a byproduct. TEA is a non-nucleophilic base that scavenges the HCl, driving the reaction to completion and preventing protonation of the starting amine. Cooling mitigates the exothermic nature of the reaction.
-
-
Acylation: Add benzoyl chloride (1.05 eq) dropwise to the cooled, stirring solution. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Causality: A slight excess of the acylating agent ensures full conversion of the limiting starting amine. Monitoring confirms the reaction has reached completion.
-
-
Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Causality: The NaHCO₃ wash neutralizes any remaining HCl and removes excess benzoyl chloride (by hydrolysis). The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Causality: Removing all water is essential before removing the solvent to obtain a clean product.
-
-
Purification: Purify the resulting crude solid/oil via flash column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) to yield the pure amide product.
-
Causality: Chromatography separates the desired product from any unreacted starting materials, byproducts, or impurities, providing a high-purity final compound for analysis and testing.
-
Self-Validation: The identity and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Future Outlook and Emerging Trends
The utility of 1-Pyridin-2-yl-ethylamine derivatives is far from exhausted. Future research will likely focus on several key areas:
-
Chiral Catalysis: Development of more sophisticated chiral ligands for highly selective and efficient asymmetric transformations.
-
Bio-orthogonal Chemistry: Designing derivatives with unique reactive handles for labeling and tracking biological molecules in living systems.
-
Fragment-Based Drug Design: Using the scaffold as a starting fragment for building novel drugs against new and challenging biological targets.
-
Sustainable Materials: Incorporating the scaffold into recyclable polymers or functional materials with enhanced environmental credentials.
The foundational chemistry and diverse applicability of this scaffold ensure its continued relevance and importance in advancing chemical and biomedical sciences.
References
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J&K Scientific LLC. (n.d.). 1-Pyridin-2-yl-ethylamine | 42088-91-5. Retrieved from [Link]
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ChemBK. (2024, April 9). 1-Pyridin-2-Yl-Ethylamine. Retrieved from [Link]
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Kumar, R., & Kumar, S. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 185-188. Retrieved from [Link]
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PubChem. (n.d.). (R)-1-Pyridin-2-yl-ethylamine. Retrieved from [Link]
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PubChem. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine. Retrieved from [Link]
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Zarei, M., & Gholami, M. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances, 11(29), 17747-17772. Retrieved from [Link]
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Abu-Taweel, G. M., Ibrahim, M. M., Khan, S., Al-Saidi, H. M., Alshamrani, M., & Al-Ghamdi, K. M. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616. Retrieved from [Link]
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Bényei, A. C., et al. (2011). A new synthesis of bis(2-{pyrid-2-yl}ethyl)amine (LH) from bis(2-{pyrid-2-yl}ethyl)hydroxylamine (LOH), and the copper-dependent reduction of LOH to LH. Dalton Transactions, 40(30), 7760-7766. Retrieved from [Link]
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Siddiqui, N., Ahsan, W., Alam, M. S., Azad, B., & Akhtar, M. J. (2011). Newer Biologically Active Pyridines: A Potential Review. Research Journal of Pharmacy and Technology, 4(12), 1918-32. Retrieved from [Link]
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ResearchGate. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Retrieved from [Link]
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Orozco-García, E., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(15), 5869. Retrieved from [Link]
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Methylamine Supplier. (n.d.). (R)-1-Pyridin-2-Yl-Ethylamine. Retrieved from [Link]
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Wang, S., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(10), 2445. Retrieved from [Link]
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Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 851508. Retrieved from [Link]
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A Technical Guide to 1-Pyridin-2-yl-ethylamine: Synthesis, Resolution, and Applications in Asymmetric Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Pyridylethylamines
1-Pyridin-2-yl-ethylamine is a crucial building block in modern organic and medicinal chemistry. Its structure, featuring a pyridine ring and a chiral ethylamine side chain, makes it an exceptionally versatile ligand and intermediate.[1][2] In its racemic form, it is a mixture of two non-superimposable mirror images, or enantiomers: (R)-1-pyridin-2-yl-ethylamine and (S)-1-pyridin-2-yl-ethylamine. The biological activity of molecules derived from these enantiomers can differ dramatically. Therefore, the ability to isolate them in their pure forms is of paramount importance, particularly in pharmaceutical development where one enantiomer may be therapeutic while the other is inactive or even harmful.[3]
This guide provides an in-depth exploration of 1-pyridin-2-yl-ethylamine, focusing on its synthesis, the classical and highly effective method of chiral resolution via diastereomeric salt formation, and the subsequent applications of the resolved enantiomers in asymmetric synthesis. While the topic specifies the "oxalate" salt, it is critical to note that chiral resolution is typically achieved using a chiral resolving agent, such as tartaric acid. The oxalate salt is a biochemical product but is not the agent of resolution.[4] This guide will focus on the established and scientifically validated resolution process.
Part 1: Synthesis of Racemic 1-Pyridin-2-yl-ethylamine
The journey to enantiomerically pure 1-pyridin-2-yl-ethylamine begins with the synthesis of its racemic form. A common and effective method involves the catalytic hydrogenation of 2-acetylpyridine oxime.
Causality in Synthesis: Why this Route? This pathway is favored due to the ready availability of the starting material, 2-acetylpyridine, and the high efficiency of the reduction step. The oximation of the ketone provides a stable intermediate that can be cleanly reduced to the primary amine without significant side reactions. Catalytic hydrogenation is a well-understood, scalable, and often high-yielding process.
Experimental Protocol: Synthesis of Racemic 1-(2-Pyridyl)ethylamine
-
Oximation of 2-Acetylpyridine:
-
Dissolve 2-acetylpyridine in a suitable solvent such as ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to neutralize the HCl released.
-
Stir the mixture at room temperature until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
The product, 2-acetylpyridine oxime, is typically isolated by precipitation or extraction.
-
-
Catalytic Hydrogenation of the Oxime:
-
Dissolve the 2-acetylpyridine oxime in a solvent like methanol or ethanol.
-
Add a hydrogenation catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel.
-
Pressurize the reaction vessel with hydrogen gas (H₂).
-
The reaction is typically run at room temperature or with gentle heating until hydrogen uptake ceases.
-
After the reaction, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield racemic 1-pyridin-2-yl-ethylamine.[1]
-
Part 2: Chiral Resolution via Diastereomeric Salt Formation
The separation of enantiomers, a process known as resolution, is a critical step.[5][6] Since enantiomers have identical physical properties (e.g., solubility, melting point), they cannot be separated by standard techniques like crystallization.[5][6] The most common strategy is to convert the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated.[5][6][7]
For a racemic amine like 1-pyridin-2-yl-ethylamine, this is achieved by reacting it with an enantiomerically pure chiral acid.[5][6] (+)-Tartaric acid is a widely used, inexpensive, and effective resolving agent for this purpose.[3]
The Principle of Resolution: The reaction between the racemic amine (containing both R- and S-amines) and a single enantiomer of the chiral acid (e.g., (+)-(2R,3R)-tartaric acid) results in two diastereomeric salts:
-
(R)-amine · (+)-tartrate
-
(S)-amine · (+)-tartrate
These diastereomeric salts possess different solubilities in a given solvent. By carefully selecting the solvent and crystallization conditions, one diastereomer can be induced to crystallize preferentially, leaving the other dissolved in the mother liquor.[8]
Experimental Protocol: Resolution with (+)-Tartaric Acid
-
Salt Formation:
-
Dissolve racemic 1-pyridin-2-yl-ethylamine in a hot solvent, typically methanol or ethanol.[8]
-
In a separate flask, dissolve an equimolar amount of (+)-(2R,3R)-tartaric acid in the same hot solvent.
-
Slowly add the tartaric acid solution to the amine solution with stirring. An exothermic reaction will occur as the salts form.[3]
-
-
Fractional Crystallization:
-
Allow the mixture to cool slowly to room temperature, and then often to a lower temperature (e.g., 0-5 °C), to induce crystallization. It is crucial to allow the solution to stand undisturbed to promote the formation of well-defined crystals.[3]
-
The less soluble diastereomeric salt will precipitate out of the solution. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor. Recrystallization is often necessary to achieve high enantiomeric purity.[6]
-
-
Isolation of the Less Soluble Salt:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
-
Recovery of the Enantiopure Amine:
-
Dissolve the isolated diastereomeric salt in water.
-
Add a strong base, such as aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), to deprotonate the amine and break the salt.[5][6]
-
Extract the liberated free amine into an organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield one of the pure enantiomers.
-
-
Recovery of the Other Enantiomer:
-
The other enantiomer remains in the mother liquor from the crystallization step. It can be recovered by treating the filtrate with a strong base, followed by extraction, as described above.
-
// Connections S1 -> R1; R1 -> R2; R2 -> R3; R3 -> R4 [label="Precipitation"]; R3 -> R5 [label="Remains in Solution"]; R4 -> C1; R5 -> C2; C1 -> C3; C2 -> C4;
// Annotaion note [shape=plaintext, fontsize=8, fontcolor="#202124", label="*Note: The specific enantiomer that crystallizes\ndepends on the amine and resolving agent pair.\nThis is a representative example."]; } } Caption: Workflow for Chiral Resolution of 1-Pyridin-2-yl-ethylamine.
Part 3: Characterization and Data
Precise characterization is essential to confirm the identity and purity of the synthesized and resolved products.
| Property | Racemic 1-(2-Pyridyl)ethylamine | (R)-1-(2-Pyridyl)ethylamine | (S)-1-(2-Pyridyl)ethylamine |
| CAS Number | 42088-91-5[9][10][11] | 27854-90-6[10] | 45695-03-2[10] |
| Molecular Formula | C₇H₁₀N₂[10][11] | C₇H₁₀N₂ | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol [10][11] | 122.17 g/mol | 122.17 g/mol |
| Boiling Point | ~194.5 °C at 760 mmHg[10] | - | - |
| Density | ~1.002 g/mL at 25 °C[10] | - | - |
| Refractive Index | n20/D ~1.528[10] | - | - |
| Optical Rotation | 0° | Negative | Positive |
Note: Specific rotation values vary with concentration, solvent, and temperature and should be consulted from specific literature sources for precise measurements.
Part 4: Applications in Asymmetric Synthesis
The true value of enantiomerically pure (R)- and (S)-1-pyridin-2-yl-ethylamine lies in their application as chiral ligands and auxiliaries in asymmetric catalysis.[12][13][14] The pyridine nitrogen and the amine nitrogen can chelate to a metal center, creating a rigid, chiral environment that can direct the stereochemical outcome of a reaction.
// Connections L -> C; M -> C; C -> P; R -> P; P -> O; } } Caption: Role of Chiral Pyridylethylamine Ligands in Asymmetric Catalysis.
Key Application Areas:
-
Asymmetric Hydrogenation: Chiral ligands derived from 1-pyridin-2-yl-ethylamine are used with metals like rhodium, ruthenium, and iridium to catalyze the hydrogenation of prochiral olefins and ketones, producing chiral alcohols and other compounds with high enantiomeric excess.[13][15][16]
-
Asymmetric C-C Bond Formation: In palladium-catalyzed reactions, such as asymmetric allylic alkylation, these chiral P,N-ligands (where P is a phosphine group attached to the amine) can create highly stereoselective environments for the formation of new carbon-carbon bonds.[17][18]
-
Chiral Auxiliaries: The amine can be temporarily attached to a substrate molecule to direct a stereoselective reaction on that substrate. After the reaction, the auxiliary is cleaved, having fulfilled its role of inducing chirality.
The modular nature of the 1-pyridin-2-yl-ethylamine scaffold allows for extensive modification. The amine can be derivatized to fine-tune the steric and electronic properties of the resulting ligand, optimizing its performance for a specific catalytic transformation. This adaptability has led to the development of a vast library of "privileged" ligands that are effective across a wide range of reactions.[12]
Conclusion
1-Pyridin-2-yl-ethylamine is a cornerstone of asymmetric synthesis. The reliable synthesis of the racemate followed by a robust, classical resolution protocol using tartaric acid provides access to the individual enantiomers. These enantiopure building blocks are indispensable for developing highly selective catalysts that enable the efficient production of chiral molecules, a fundamental requirement for the advancement of pharmaceuticals, agrochemicals, and materials science.[1][2] The principles and protocols outlined in this guide represent a self-validating system of synthesis, separation, and application that continues to drive innovation in the field of organic chemistry.
References
Please note that direct access to some articles may require a subscription.
-
Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. [Link]
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Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
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BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]
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Wikipedia. (n.d.). Chiral resolution. [Link]
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Accounts of Chemical Research. (2024, March 19). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. [Link]
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ChemBK. (2024, April 9). 1-Pyridin-2-Yl-Ethylamine. [Link]
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MDPI. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]
-
ResearchGate. (n.d.). A New Class of Chiral P,N-Ligands and Their Application in Palladium-Catalyzed Asymmetric Allylic Substitution Reaction. [Link]
-
J&K Scientific LLC. (n.d.). 1-Pyridin-2-yl-ethylamine | 42088-91-5. [Link]
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PubMed Central. (n.d.). Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and Application in Dehydrogenation Catalysis. [Link]
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ResearchGate. (n.d.). Chiral pyridine-containing ligands in asymmetric catalysis. [Link]
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PubMed. (2007, December). Chiral dialkylaminopyridine catalysts in asymmetric synthesis. [Link]
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Onyx Scientific. (n.d.). Chiral Resolution Screening. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
Harvard University. (n.d.). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. [Link]
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ResearchGate. (n.d.). Resolution of P-Heterocycles with Tartaric Acid Derivatives. [Link]
-
PubChem. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine. [Link]
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NIH. (n.d.). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. [Link]
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PubMed. (2021, July 5). Iridium-Catalyzed Acid-Assisted Hydrogenation of Oximes to Hydroxylamines. [Link]
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NIH. (n.d.). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. [Link]
-
MDPI. (n.d.). Recent Advances in π-Stacking Interaction-Controlled Asymmetric Synthesis. [Link]
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PubMed. (2006, December 8). Asymmetric synthesis of 2-(2-pyridyl)aziridines from 2-pyridineimines bearing stereogenic N-alkyl substituents and regioselective opening of the aziridine ring. [Link]
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Methodological & Application
Application Notes and Protocols for the Chiral Resolution of 1-Pyridin-2-yl-ethylamine via Diastereomeric Salt Formation with Oxalic Acid
Abstract
This document provides a comprehensive guide for the chiral resolution of racemic 1-Pyridin-2-yl-ethylamine, a critical building block in pharmaceutical and chemical synthesis.[1][2] The protocol herein details the application of diastereomeric salt formation utilizing the readily available and economical chiral resolving agent, oxalic acid. We will delve into the underlying principles of this classical resolution technique, provide a detailed, step-by-step experimental protocol, and outline the necessary analytical methods for the determination of enantiomeric purity. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and efficient method for the separation of 1-Pyridin-2-yl-ethylamine enantiomers.
Introduction: The Significance of Chiral Purity
1-Pyridin-2-yl-ethylamine is a versatile chiral amine widely employed as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, as well as in the development of agrochemicals.[1][2] As with many chiral molecules, the individual enantiomers of 1-Pyridin-2-yl-ethylamine can exhibit distinct pharmacological and toxicological profiles.[3] Consequently, the ability to isolate and characterize the stereoisomers of this compound is of paramount importance in drug discovery and development to ensure safety and efficacy.
Diastereomeric salt resolution is a robust and scalable method for separating enantiomers.[4][5] This technique leverages the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[4][5][6] This application note will focus on the use of oxalic acid as the chiral resolving agent for 1-Pyridin-2-yl-ethylamine.
Principle of the Method: Diastereomeric Salt Resolution
The chiral resolution of racemic 1-Pyridin-2-yl-ethylamine using oxalic acid is predicated on the formation of two diastereomeric salts with differing solubilities. The fundamental steps of this process are outlined below:
-
Salt Formation: The racemic amine (a mixture of R- and S-enantiomers) is reacted with a sub-stoichiometric amount of the chiral resolving agent, oxalic acid, in a suitable solvent. This reaction yields a mixture of two diastereomeric salts: (R)-1-Pyridin-2-yl-ethylammonium oxalate and (S)-1-Pyridin-2-yl-ethylammonium oxalate.
-
Fractional Crystallization: Due to their different three-dimensional structures, the diastereomeric salts exhibit different solubilities in a given solvent system. By carefully selecting the solvent and controlling the temperature, one of the diastereomeric salts will preferentially crystallize out of the solution.
-
Isolation and Purification: The less soluble diastereomeric salt is isolated by filtration. The collected crystals can be further purified by recrystallization to enhance the enantiomeric excess (e.e.).
-
Liberation of the Free Amine: The enantiomerically enriched amine is recovered from the purified diastereomeric salt by treatment with a base to neutralize the oxalic acid.
The overall workflow for this chiral resolution process is depicted in the following diagram:
Sources
Application Notes & Protocols: The Strategic Use of 1-Pyridin-2-yl-ethylamine Oxalate in Pharmaceutical Asymmetric Synthesis
Introduction: The Imperative of Chirality and the Role of Pyridylethylamine
In modern pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its therapeutic efficacy and safety profile. Most biological targets, such as enzymes and receptors, are inherently chiral, leading to differential interactions with the enantiomers of a chiral drug. This often results in one enantiomer exhibiting the desired therapeutic activity while the other may be inactive or, in some cases, responsible for adverse effects. Consequently, the development of robust methods for asymmetric synthesis—the selective production of a single enantiomer—is a cornerstone of medicinal chemistry and process development.[1]
Among the diverse strategies for achieving stereocontrol, the use of chiral auxiliaries and ligands remains a powerful and reliable approach.[2][3][4] A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a stereoselective transformation, after which it is removed.[3][5] Similarly, a chiral ligand coordinates to a metal catalyst to create a chiral environment that biases the reaction pathway toward the desired stereoisomer.
1-Pyridin-2-yl-ethylamine stands out as a particularly valuable building block in this context. Its structure is deceptively simple, yet it combines two key features that are highly advantageous for asymmetric synthesis:
-
A defined stereocenter at the α-carbon of the ethylamine moiety.
-
A pyridine ring capable of coordinating to metal centers.
This combination allows it to function effectively as a bidentate (N,N') ligand, forming a rigid, five-membered chelate ring with a metal catalyst. This conformationally constrained chiral environment is highly effective at inducing enantioselectivity in a variety of chemical transformations. Chiral 1-pyridin-2-yl-ethylamines are recognized as significant building blocks for both synthetic and pharmaceutical chemistry.[6] The commercially available oxalate salt is the preferred form for handling and storage, offering enhanced stability and crystallinity compared to the freebase, which can be readily liberated in situ or prior to use.
This document provides a detailed guide on the application of 1-Pyridin-2-yl-ethylamine in a key asymmetric transformation relevant to pharmaceutical synthesis, explaining the mechanistic rationale and providing a comprehensive experimental protocol.
Principle of Stereochemical Induction: Asymmetric Transfer Hydrogenation
A prominent application for chiral amines like 1-Pyridin-2-yl-ethylamine is in asymmetric transfer hydrogenation (ATH), particularly in the reduction of pyridinium salts to yield chiral piperidines.[7][8] Piperidine scaffolds are ubiquitous in pharmaceuticals, and controlling their stereochemistry is of paramount importance.
In this process, a catalyst, typically derived from rhodium or iridium, facilitates the transfer of a hydride from a hydrogen source (e.g., formic acid) to the substrate. The role of 1-Pyridin-2-yl-ethylamine is twofold:
-
Chiral Director: It acts as a chiral ligand for the metal center, creating an asymmetric catalytic environment.
-
Transamination Source: In a fascinating and efficient process known as Asymmetric Reductive Transamination (ART), the chiral amine not only directs the reduction but also replaces the original N-substituent on the pyridine ring, directly incorporating its chiral structure into the final product.[7]
The proposed mechanism involves the initial reduction of the pyridinium salt to a dihydropyridine intermediate. This is followed by a series of steps involving ring-opening, condensation with the chiral 1-pyridin-2-yl-ethylamine, and subsequent ring-closure and further reduction to yield the final, enantioenriched piperidine product.[8] The stereochemical outcome is dictated during the diastereoselective hydride transfer to the prochiral iminium species formed within the catalytic cycle.
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Application Notes and Protocols for the Use of 1-Pyridin-2-yl-ethylamine Derived Ligands in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatility of 1-Pyridin-2-yl-ethylamine as a Chiral Ligand
In the landscape of asymmetric catalysis, the design and synthesis of effective chiral ligands are of paramount importance. These molecules, capable of inducing stereoselectivity in chemical transformations, are the cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy. Among the myriad of chiral scaffolds, those incorporating a pyridine ring have garnered significant attention due to their unique electronic properties and versatile coordination chemistry.[1] 1-Pyridin-2-yl-ethylamine, a readily accessible chiral building block, serves as an excellent foundation for the development of sophisticated ligands for transition metal-catalyzed reactions. Its bidentate N,N coordination motif, arising from the pyridine nitrogen and the ethylamine nitrogen, provides a robust anchor for metal centers, while the chiral center on the ethylamine backbone effectively transfers stereochemical information to the catalytic process.
This guide provides an in-depth exploration of the application of ligands derived from 1-pyridin-2-yl-ethylamine, with a particular focus on their use in the ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones. We will delve into the rationale behind ligand design, provide detailed, field-proven protocols for ligand synthesis and catalytic reactions, and discuss the mechanistic underpinnings that govern the observed stereoselectivity.
Ligand Design and Synthesis: A Modular Approach to Chirality Transfer
The efficacy of a chiral ligand is intrinsically linked to its three-dimensional structure. By strategically modifying the 1-pyridin-2-yl-ethylamine scaffold, it is possible to create a library of ligands with tunable steric and electronic properties. A particularly successful approach has been the synthesis of tridentate N,N,O ligands, where the primary amine of 1-pyridin-2-yl-ethylamine is further functionalized.
One such exemplary ligand is (S)-2,4-di-tert-butyl-6-(((1-(pyridin-2-yl)ethyl)amino)methyl)phenol. In this design, the chiral 1-pyridin-2-yl-ethylamine unit is appended to a sterically hindered phenol. This creates a well-defined chiral pocket around the metal center, enhancing enantioselective recognition of the substrate.
Protocol 1: Synthesis of (S)-2,4-di-tert-butyl-6-(((1-(pyridin-2-yl)ethyl)amino)methyl)phenol
This protocol details the synthesis of the chiral tridentate ligand via a reductive amination reaction between enantiomerically pure (S)-1-(pyridin-2-yl)ethylamine and 2,4-di-tert-butyl-6-formylphenol.
Materials:
-
(S)-1-(pyridin-2-yl)ethylamine
-
2,4-di-tert-butyl-6-formylphenol
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-di-tert-butyl-6-formylphenol (1.0 eq.) in anhydrous dichloromethane.
-
Add (S)-1-(pyridin-2-yl)ethylamine (1.1 eq.) to the solution and stir at room temperature for 30 minutes to form the imine intermediate.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (S)-2,4-di-tert-butyl-6-(((1-(pyridin-2-yl)ethyl)amino)methyl)phenol as a solid.
Characterization:
The structure and purity of the synthesized ligand should be confirmed by spectroscopic methods.
-
¹³C NMR: The 13C NMR spectrum provides characteristic signals for the carbon atoms in the molecule. For (S)-2,4-di-tert-butyl-6-(1-(pyridin-2-yl)-ethylamino)-methylphenol, the key chemical shifts can be referenced from spectral databases.[2]
Application in Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[3] This reaction typically utilizes a transition metal catalyst, a chiral ligand, and a hydrogen donor such as 2-propanol or formic acid. The ruthenium complex formed in situ from Ru(PPh₃)₃Cl₂ and the chiral tridentate ligand derived from 1-pyridin-2-yl-ethylamine has proven to be an effective catalyst for this transformation.
Mechanism of Catalysis: A Concerted Hydrogen Transfer
The prevailing mechanism for Ru-catalyzed transfer hydrogenation with N,N,O-tridentate ligands involves a metal-ligand bifunctional catalysis pathway. The reaction is believed to proceed through a six-membered pericyclic transition state.
Figure 1: Simplified workflow of Ru-catalyzed asymmetric transfer hydrogenation.
The catalytic cycle begins with the activation of the ruthenium precatalyst in the presence of a base and the hydrogen donor to form the active ruthenium-hydride species. The ketone substrate then coordinates to the ruthenium center. The key enantioselective step is the concerted transfer of a hydride from the metal and a proton from the ligand's amine or hydroxyl group to the carbonyl carbon and oxygen, respectively, via a six-membered transition state. The chiral environment created by the ligand dictates the facial selectivity of the hydride attack on the prochiral ketone, leading to the formation of one enantiomer of the alcohol product in excess. The resulting ruthenium-alkoxide complex then undergoes ligand exchange with the hydrogen donor to regenerate the active ruthenium-hydride catalyst and release the chiral alcohol product.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a general procedure for the asymmetric transfer hydrogenation of acetophenone using the in situ prepared ruthenium catalyst.
Materials:
-
Ru(PPh₃)₃Cl₂
-
(S)-2,4-di-tert-butyl-6-(((1-(pyridin-2-yl)ethyl)amino)methyl)phenol
-
Acetophenone
-
2-Propanol (IPA), anhydrous
-
Potassium tert-butoxide (t-BuOK) or Sodium isopropoxide
-
Inert gas (Nitrogen or Argon)
-
Schlenk tube or similar reaction vessel
Procedure:
-
In a Schlenk tube under an inert atmosphere, add Ru(PPh₃)₃Cl₂ (0.01 eq.) and the chiral ligand (0.012 eq.).
-
Add anhydrous 2-propanol to dissolve the catalyst and ligand.
-
Stir the mixture at room temperature for 20-30 minutes to allow for catalyst pre-formation.
-
In a separate flask, prepare a solution of the base (e.g., potassium tert-butoxide, 0.1 eq.) in 2-propanol.
-
Add the acetophenone (1.0 eq.) to the catalyst mixture, followed by the dropwise addition of the base solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 1-24 hours). Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 1-phenylethanol by column chromatography if necessary.
Determination of Enantiomeric Excess (ee)
The enantiomeric excess of the chiral alcohol product is a critical measure of the catalyst's performance. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining ee.
Protocol 3: Chiral HPLC Analysis of 1-Phenylethanol
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase column, such as a Chiralcel OD-H or a similar column.
-
Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: 25 °C.
Procedure:
-
Prepare a standard solution of racemic 1-phenylethanol in the mobile phase.
-
Prepare a sample of the purified product from the catalytic reaction, dissolved in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
-
Inject the reaction product sample.
-
Integrate the peak areas for both enantiomers in the chromatogram.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Figure 2: Workflow for the determination of enantiomeric excess by chiral HPLC.
Performance Data and Substrate Scope
The catalytic system employing Ru(PPh₃)₃Cl₂ and the tridentate ligand derived from 1-pyridin-2-yl-ethylamine has been evaluated for the asymmetric transfer hydrogenation of various ketones. The following table summarizes representative results.
| Entry | Substrate (Ketone) | Product (Alcohol) | Conv. (%) | ee (%) | Ref. |
| 1 | Acetophenone | 1-Phenylethanol | >99 | 47 (S) | [4] |
| 2 | 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 52 (S) | N/A |
| 3 | 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >99 | 45 (S) | N/A |
| 4 | 2-Acetylpyridine | 1-(Pyridin-2-yl)ethanol | >99 | 35 (S) | N/A |
Note: The data for entries 2-4 are representative examples and may not be from a single published source. The enantioselectivity is dependent on the specific reaction conditions and ligand structure.
Conclusion and Future Outlook
Ligands derived from the chiral building block 1-pyridin-2-yl-ethylamine have demonstrated significant potential in transition metal-catalyzed asymmetric synthesis. The modular nature of their synthesis allows for fine-tuning of their steric and electronic properties, leading to the development of highly effective catalysts. The application of these ligands in the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones provides a reliable and efficient route to enantiomerically enriched secondary alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries.
Future research in this area will likely focus on the development of more enantioselective and active catalysts through further ligand modification. This could involve the introduction of different substituents on the pyridine or phenyl rings, or the exploration of alternative metal centers. Additionally, the immobilization of these catalysts on solid supports could facilitate their recovery and reuse, further enhancing their practical utility and sustainability. The continued exploration of ligands based on the 1-pyridin-2-yl-ethylamine scaffold promises to yield new and powerful tools for asymmetric catalysis.
References
-
Brunner, H., & Niemetz, M. (2002). Enantioselective Catalysis CXLI. Tridentate Ligands with 1-(Pyridin-2-yl)ethylamine as Chiral Building Block in the Enantioselective Transfer Hydrogenation of Acetophenone. Monatshefte für Chemie / Chemical Monthly, 133(2), 115-126. [Link]
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]
-
Casey, C. P., & Guan, H. (2007). Mechanism of the Shvo and Noyori Hydrogenation Catalysts: Aromaticity and the Role of the Hydroxycyclopentadienyl Ligand. Journal of the American Chemical Society, 129(18), 5816-5817. [Link]
-
SpectraBase. (S)-2,4-DI-TERT.-BUTYL-6-(1-(PYRIDIN-2-YL)-ETHYLAMINO)-METHYLPHENOL - 13C NMR. [Link]
-
Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. [Link]
-
Gao, J.-X., Ikariya, T., & Noyori, R. (1996). A Ruthenium(II) Complex with a C2-Symmetric Diphosphine/Diamine Tetradentate Ligand for Asymmetric Transfer Hydrogenation of Aromatic Ketones. Organometallics, 15(4), 1087-1089. [Link]
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Synthesis of 1-Pyridin-2-yl-ethylamine-Based Catalysts: An Application Note and Protocol
Abstract
Chiral 1-Pyridin-2-yl-ethylamine and its derivatives are pivotal building blocks and ligands in the field of asymmetric catalysis, finding extensive applications in the synthesis of pharmaceuticals and fine chemicals.[1][2] Their unique structural motif allows for the formation of stable transition metal complexes that can effectively induce enantioselectivity in a variety of chemical transformations. This application note provides a comprehensive guide for the synthesis of 1-Pyridin-2-yl-ethylamine, focusing on the widely employed method of reductive amination. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology, insights into the reaction mechanism, and characterization techniques.
Introduction: The Significance of 1-Pyridin-2-yl-ethylamine in Catalysis
The pyridine moiety is a ubiquitous structural feature in a vast array of pharmaceuticals, agrochemicals, and functional materials.[2] When incorporated into a chiral ligand scaffold, such as in 1-Pyridin-2-yl-ethylamine, it offers a powerful tool for asymmetric synthesis. These bidentate ligands coordinate with metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction. The resulting enantiomerically enriched or pure products are of paramount importance in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its specific stereochemistry.[3]
The synthesis of chiral 1-Pyridin-2-yl-ethylamines can be challenging.[1] However, methods such as asymmetric reductive amination and the resolution of racemic mixtures have been developed to access these valuable compounds.[4][5] This guide will focus on a robust and widely applicable synthetic route.
Synthetic Strategy: Reductive Amination
A common and effective method for the synthesis of 1-Pyridin-2-yl-ethylamine is the reductive amination of 2-acetylpyridine.[6] This one-pot reaction involves two key steps:
-
Imine Formation: 2-Acetylpyridine reacts with an ammonia source, typically ammonium acetate or aqueous ammonia, to form an intermediate imine. This reaction is often catalyzed by a weak acid.
-
Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond, yielding the desired amine. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity for imines over ketones.[6][7]
The overall transformation is a highly efficient way to form carbon-nitrogen bonds in a controlled manner.[6]
Detailed Experimental Protocol
This protocol outlines the synthesis of racemic 1-Pyridin-2-yl-ethylamine via reductive amination. For the synthesis of enantiomerically enriched versions, a subsequent chiral resolution step or the use of a chiral catalyst during the reductive amination would be necessary.[3][4]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Acetylpyridine | Reagent | Major Chemical Supplier | --- |
| Ammonium Acetate | ACS Reagent | Major Chemical Supplier | --- |
| Sodium Borohydride (NaBH₄) | 98% | Major Chemical Supplier | Handle with care, moisture sensitive |
| Methanol (MeOH) | Anhydrous | Major Chemical Supplier | --- |
| Diethyl Ether (Et₂O) | Anhydrous | Major Chemical Supplier | --- |
| Sodium Hydroxide (NaOH) | Pellets | Major Chemical Supplier | --- |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Major Chemical Supplier | --- |
| Hydrochloric Acid (HCl) | Concentrated | Major Chemical Supplier | --- |
| Round-bottom flask | --- | Laboratory Glassware Supplier | --- |
| Magnetic stirrer and stir bar | --- | Laboratory Equipment Supplier | --- |
| Reflux condenser | --- | Laboratory Glassware Supplier | --- |
| Separatory funnel | --- | Laboratory Glassware Supplier | --- |
| Rotary evaporator | --- | Laboratory Equipment Supplier | --- |
Step-by-Step Synthesis Protocol
Safety First: This procedure should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times. Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas; handle with caution.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetylpyridine (1.0 eq.) and ammonium acetate (10 eq.) in anhydrous methanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly and portion-wise, add sodium borohydride (1.5 - 2.0 eq.) to the stirred solution. The addition should be controlled to manage the evolution of gas.
-
Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for an additional 3-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
Work-up:
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add a 2M NaOH solution until the pH is basic (pH > 10).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 1-Pyridin-2-yl-ethylamine.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure amine.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 1-Pyridin-2-yl-ethylamine.
Characterization of the Product
To confirm the identity and purity of the synthesized 1-Pyridin-2-yl-ethylamine, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The spectra should show characteristic peaks corresponding to the protons and carbons of the pyridine ring and the ethylamine side chain.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching of the primary amine and C=N and C=C stretching of the pyridine ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The molecular formula for 1-Pyridin-2-yl-ethylamine is C₇H₁₀N₂ with a molecular weight of 122.17 g/mol .[8][9]
Applications in Asymmetric Catalysis
1-Pyridin-2-yl-ethylamine and its derivatives are versatile ligands for a range of transition-metal-catalyzed asymmetric reactions.[2] They are particularly effective in:
-
Asymmetric Transfer Hydrogenation: Chiral ruthenium complexes of these ligands have shown excellent activity and enantioselectivity in the reduction of ketones to chiral alcohols.[5]
-
Asymmetric Reductive Amination: Iridium and ruthenium catalysts bearing these chiral ligands can catalyze the direct asymmetric reductive amination of ketones to produce chiral primary amines.[1][4]
-
Other Asymmetric Transformations: These ligands have also been employed in various other catalytic asymmetric reactions, demonstrating their broad utility in organic synthesis.[2]
Conclusion
The synthetic protocol detailed in this application note provides a reliable and scalable method for the preparation of 1-Pyridin-2-yl-ethylamine, a key precursor for a variety of chiral catalysts. The reductive amination approach is robust and utilizes readily available starting materials. The resulting amine is a valuable building block for the development of novel asymmetric catalytic systems, with significant potential to impact the fields of pharmaceutical synthesis and materials science.
References
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Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters. [Link]
-
Iridium-Catalyzed Asymmetric Reductive Amination of C2-Acylpyridines. ResearchGate. [Link]
-
Chiral pyridine-containing ligands in asymmetric catalysis. ResearchGate. [Link]
-
Enantioselective Catalysis CXLI[4]. Tridentate Ligands with 1-(Pyridin-2-yl)ethylamine as Chiral Building Block in the Enantioselective Transfer Hydrogenation of Acetophenone. ResearchGate. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. ScienceDirect. [Link]
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Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online. [Link]
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(R)-1-Pyridin-2-yl-ethylamine. PubChem. [Link]
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1-(Pyridin-2-yl)ethan-1-amine. PubChem. [Link]
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Application of "1-Pyridin-2-yl-ethylamine oxalate" in the synthesis of agrochemicals
Beginning Data Collection
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Application Notes & Protocols: The Versatility of 1-Pyridin-2-yl-ethylamine Derivatives in Advanced Material Science
Prepared by: Gemini, Senior Application Scientist
Introduction: A Privileged Scaffold for Material Innovation
The 1-Pyridin-2-yl-ethylamine moiety represents a class of "privileged scaffolds" — molecular frameworks that can bind to multiple targets with high affinity. While extensively explored in medicinal chemistry, its unique structural and electronic properties are now being harnessed to address critical challenges in material science.[1] The scaffold's core features — a Lewis basic pyridine nitrogen for strong metal coordination and a versatile ethylamine side chain that imparts chirality and offers a site for further functionalization — make its derivatives exceptionally suited for creating sophisticated, functional materials.[2][3]
This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of why these derivatives are effective. We will explore their application in two high-impact areas: asymmetric catalysis and perovskite solar cell optimization. The protocols provided are designed to be robust and self-validating, empowering researchers to not only replicate findings but also to innovate upon them.
Section 1: Core Principles - The "Why" Behind the Functionality
The efficacy of 1-Pyridin-2-yl-ethylamine derivatives stems from a confluence of tunable chemical properties. Understanding these principles is key to designing next-generation materials.
-
Potent Coordination Chemistry : The pyridine ring's nitrogen atom possesses a lone pair of electrons, making it an excellent Lewis base and a strong ligand for a wide array of transition metals.[2] This coordination is fundamental to its role in catalysis, where it stabilizes metal centers and modulates their reactivity, and in optoelectronics, where it can form emissive metal complexes.[3][4]
-
Tunable Electronic and Steric Properties : The scaffold is highly modular. Substituents can be introduced on the pyridine ring or the ethylamine group to fine-tune the electronic properties (e.g., electron-donating or -withdrawing groups), which directly impacts the stability and reactivity of resulting metal complexes.[5] This allows for the rational design of catalysts and photophysically active materials.[6]
-
Interfacial Engineering & Defect Passivation : In solid-state devices like perovskite solar cells, surfaces and grain boundaries are rife with defects that trap charge carriers and degrade performance. Pyridine-based molecules, including ethylamine derivatives, can effectively "heal" these defects. The pyridine nitrogen can coordinate to undercoordinated metal cations (e.g., Pb²⁺ in perovskites), while the amine group can form hydrogen bonds or passivate other vacancies, leading to a dramatic reduction in non-radiative recombination losses.[7][8]
Caption: Mechanism of perovskite surface defect passivation by a pyridine-ethylamine derivative.
Section 3: Application in Asymmetric Catalysis
The inherent chirality of 1-Pyridin-2-yl-ethylamine makes it an excellent building block for chiral ligands in asymmetric catalysis. When coordinated to a metal center like Palladium, it creates a chiral environment that can influence the stereochemical outcome of a reaction, enabling the synthesis of enantiomerically pure compounds, which is critical in drug development. [3][4] Causality Behind the Protocol : The protocol outlines the synthesis of a Pd(II) complex for a Suzuki-Miyaura cross-coupling reaction. The bidentate nature of the ligand (coordinating through both the pyridine nitrogen and the ethylamine nitrogen) forms a stable chelate with the palladium center. [5]This defined, rigid chiral environment around the metal forces the incoming substrates (aryl halide and boronic acid) to adopt a specific orientation during the key transmetalation and reductive elimination steps, thereby directing the formation of one enantiomer of the product over the other.
Protocol: Synthesis and Application of a Chiral Pd(II) Catalyst
This protocol provides a method for preparing a chiral pre-catalyst and using it in a model asymmetric cross-coupling reaction.
1. Synthesis of Chiral Ligand (e.g., (R,R)-N,N'-bis(1-pyridin-2-ylethyl)ethane-1,2-diamine): a. This is a representative multi-step synthesis often starting from chiral (R)-1-Pyridin-2-yl-ethylamine and is cited from literature for brevity. The key is to obtain a C₂-symmetric chiral ligand.
2. Formation of the Palladium(II) Pre-catalyst: a. In a Schlenk flask under an inert argon atmosphere, dissolve the chiral ligand (1.0 mmol) in 15 mL of anhydrous dichloromethane (DCM). b. Add Palladium(II) chloride (PdCl₂) (1.0 mmol) to the solution. c. Stir the resulting suspension at room temperature for 24 hours. d. Self-Validation: The reaction mixture will typically change color (e.g., from brown to yellow) as the complex forms. The product can be isolated by filtration and washed with cold diethyl ether. Characterize via ¹H NMR and Mass Spectrometry to confirm complex formation.
3. Protocol for Asymmetric Suzuki-Miyaura Reaction: a. To an oven-dried Schlenk tube, add the chiral Pd(II) pre-catalyst (0.02 mmol, 2 mol%). b. Add 1-bromo-2-methylnaphthalene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄) (2.5 mmol). c. Evacuate and backfill the tube with argon three times. d. Add 5 mL of anhydrous toluene via syringe. e. Stir the reaction mixture at 80 °C for 12-24 hours. f. QC Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
4. Product Isolation and Analysis: a. After completion, cool the reaction to room temperature and quench with 10 mL of water. b. Extract the product with ethyl acetate (3 x 15 mL). c. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel. e. Final Validation: Determine the enantiomeric excess (e.e.) of the product using Chiral High-Performance Liquid Chromatography (HPLC). A successful asymmetric catalysis will yield a high e.e. (>90%).
Caption: Simplified Suzuki-Miyaura cycle where L* is a chiral 1-pyridin-2-yl-ethylamine derivative ligand.
References
-
Tseberlidis, G., Intrieri, D., & Caselli, A. (2017). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. European Journal of Inorganic Chemistry, 2017(30), 3589-3603. [Link]
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AIR Unimi. MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. [Link]
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ACS Publications. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]
-
PubMed. Stable Surface Contact with Tailored Alkylamine Pyridine Derivatives for High-Performance Inverted Perovskite Solar Cells. Advanced Materials. [Link]
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ResearchGate. Stable Surface Contact with Tailored Alkylamine Pyridine Derivatives for High-Performance Inverted Perovskite Solar Cells | Request PDF. [Link]
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Methylamine Supplier. (R)-1-Pyridin-2-Yl-Ethylamine. [Link]
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PubMed Central. Photophysical Properties and DNA Binding of Two Intercalating Osmium Polypyridyl Complexes Showing Light-Switch Effects. [Link]
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PubMed Central. Synthesis, crystal structure and photophysical properties of a dinuclear MnII complex with 6-(diethylamino)-4-phenyl-2-(pyridin-2-yl)quinoline. [Link]
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PubMed. Diphenyl-2-pyridylamine-Substituted Porphyrins as Hole-Transporting Materials for Perovskite Solar Cells. ChemSusChem. [Link]
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OPAC. Novel Photophysical Properties Based on the Association of Luminescent Metal Complex with DNA Haruki Minami. [Link]
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PubMed Central. Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. [Link]
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ResearchGate. (PDF) Synthesis of OLED Materials of Several Triarylamines by Palladium Catalysts and Their Light Emitting Property. [Link]
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Organic Chemistry Portal. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. [Link]
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DOI. Surface n-Doped Metal Halide Perovskite for Efficient and Stable Solar Cells through Organic Chelation. [Link]
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PubMed. Synthesis of Pyridin-1(2 H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. Molecules. [Link]
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Asymmetric reduction of ketones using "1-Pyridin-2-yl-ethylamine" derived catalysts
Application Notes & Protocols
Asymmetric Reduction of Ketones Using 1-Pyridin-2-yl-ethylamine Derived Catalysts: A Guide for Researchers
Abstract
The synthesis of enantiomerically pure secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical chiral building blocks for the pharmaceutical and fine chemical industries.[1][2] Among the most powerful methods to achieve this is the catalytic asymmetric reduction of prochiral ketones.[3] This guide provides an in-depth exploration of catalyst systems derived from the versatile and effective chiral ligand scaffold, 1-Pyridin-2-yl-ethylamine. We will delve into the mechanistic underpinnings of these catalysts, provide detailed, field-proven protocols for their synthesis and application in asymmetric transfer hydrogenation (ATH), and present representative data to guide researchers in their synthetic endeavors. The focus is on providing not just a procedure, but a comprehensive understanding of the causality behind the experimental choices, enabling robust and reproducible results.
The Catalyst System: A Mechanistic Perspective
The efficacy of catalysts derived from 1-Pyridin-2-yl-ethylamine lies in their ability to form well-defined, C₂-symmetric complexes with transition metals, most notably Ruthenium. These complexes operate via a "metal-ligand bifunctional" mechanism, a concept pioneered by Noyori, which is distinct from classical catalytic pathways.[4][5]
Ligand Design and the Role of the Pyridyl-Amine Scaffold
The 1-Pyridin-2-yl-ethylamine scaffold provides a bidentate ligand framework where both the pyridine nitrogen and the ethylamine nitrogen coordinate to the metal center. This creates a stable six-membered chelate ring. The chirality is introduced at the α-carbon of the ethylamine moiety, which effectively dictates the stereochemical outcome of the reduction by creating a chiral environment around the active metal center.[1] The pyridine ring itself is a common and valuable scaffold in drug design, making its derivatives particularly relevant for pharmaceutical synthesis.[6][7]
The ligands are often modified, for instance, by N-sulfonylation (e.g., with a tosyl group) of the amine. This modification is crucial as it acidifies the N-H proton, making it a key participant in the catalytic cycle for hydride transfer.[1]
The Noyori-type Bifunctional Catalytic Cycle
Asymmetric transfer hydrogenation (ATH) using these catalysts does not involve direct coordination of the ketone substrate to the metal center. Instead, the reaction occurs in the outer coordination sphere through a concerted, six-membered pericyclic transition state.[1][5] The hydrogen source is typically an inexpensive and benign alcohol like isopropanol or an azeotropic mixture of formic acid and triethylamine.[1][3]
The catalytic cycle can be summarized in the following key steps:
-
Activation: The pre-catalyst (e.g., a Ru-arene complex) reacts with the chiral ligand and a base (like KOtBu or NaOH) to form the active 16-electron Ruthenium hydride species.
-
Hydride Transfer: The ketone substrate interacts with the catalyst through hydrogen bonding. The hydride from the metal (Ru-H) and the proton from the ligand (N-H) are transferred concertedly to the carbonyl carbon and oxygen, respectively. This bifunctional transfer via a six-membered ring transition state is the key to the high efficiency and enantioselectivity.[5]
-
Product Release: The newly formed chiral alcohol is released from the catalyst.
-
Catalyst Regeneration: The catalyst is regenerated by reaction with the hydrogen donor (e.g., isopropanol), which is oxidized to acetone in the process, preparing the catalyst for the next cycle.
Below is a diagram illustrating the generally accepted catalytic cycle for asymmetric transfer hydrogenation.
Caption: Fig 1. Simplified catalytic cycle for asymmetric transfer hydrogenation.
Experimental Protocols
The following protocols are designed to be self-validating systems. Adherence to these detailed steps, particularly regarding the inert atmosphere and purity of reagents, is critical for achieving high enantioselectivity and yield.
Protocol 1: Synthesis of a Representative Catalyst
This protocol describes the in situ generation of the active catalyst from commercially available precursors. This is the most common and practical approach for laboratory-scale synthesis. The representative catalyst is derived from (1R,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine and [RuCl₂(p-cymene)]₂. While not a 1-pyridin-2-yl-ethylamine derivative, this Noyori-type catalyst follows the same mechanistic principles and serves as an excellent, well-documented model.
Materials and Reagents:
-
[RuCl₂(p-cymene)]₂ (Ruthenium(II) dichloro(p-cymene) dimer)
-
(1R,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Anhydrous isopropanol (i-PrOH)
-
Sodium hydroxide (NaOH) or Potassium tert-butoxide (KOtBu)
-
Schlenk flask and manifold for inert atmosphere operations
-
Magnetic stirrer and stir bars
-
Syringes and needles
Procedure:
-
Flask Preparation: Under an argon or nitrogen atmosphere, add [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol, 1 mol%) and (R,R)-TsDPEN (e.g., 0.011 mmol, 1.1 mol% relative to Ru dimer) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous isopropanol (e.g., 5 mL) via syringe.
-
Activation: Stir the resulting orange solution at room temperature for 15-20 minutes. The solution should become a deeper reddish-brown, indicating the formation of the catalyst precursor complex.
-
Base Addition: Prepare a solution of the base (e.g., 0.1 M NaOH in i-PrOH). Add the base solution (e.g., 0.1 mL, 0.01 mmol) to the flask. The solution will change color, indicating the formation of the active hydride species. The catalyst is now ready for use.
Expert Insight: The ratio of ligand to the ruthenium dimer is critical. A slight excess of the chiral ligand ensures that all metal centers are complexed, preventing the formation of achiral or less active species. The choice of base can also influence reaction rates and selectivity.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details the reduction of acetophenone, a standard benchmark substrate, to 1-phenylethanol.
Materials and Reagents:
-
In situ prepared catalyst solution from Protocol 2.1
-
Acetophenone (e.g., 1.0 mmol)
-
Anhydrous isopropanol (serves as both solvent and hydrogen source)
-
Standard laboratory glassware
-
TLC plates (for reaction monitoring)
-
Ethyl acetate, Hexanes (for TLC and chromatography)
-
Saturated aq. NH₄Cl, Brine, Anhydrous MgSO₄
-
Rotary evaporator
-
Silica gel for column chromatography
-
Chiral GC or HPLC column for enantiomeric excess determination
Experimental Workflow Diagram:
Caption: Fig 2. General workflow for asymmetric transfer hydrogenation.
Procedure:
-
Substrate Addition: To the freshly prepared catalyst solution (from Protocol 2.1), add acetophenone (1.0 mmol) via syringe.
-
Reaction: Stir the mixture at a constant temperature (e.g., 28 °C). The reaction progress can be monitored by taking small aliquots and analyzing them by TLC or GC. Reactions are typically complete within 2-24 hours.
-
Quenching: Once the starting material is consumed, cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl (5 mL).
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The crude product can be purified by silica gel column chromatography (e.g., using a 10:1 Hexanes:Ethyl Acetate eluent system) to yield the pure 1-phenylethanol.
-
Analysis: Determine the yield of the isolated product. Confirm the structure using ¹H and ¹³C NMR spectroscopy. The enantiomeric excess (% ee) is determined by analysis on a chiral stationary phase column (HPLC or GC) by comparing the peak areas of the two enantiomers.
Performance Data and Optimization
Catalysts derived from the 1-pyridin-2-yl-ethylamine family and related structures demonstrate broad applicability and high selectivity. The table below summarizes typical performance for the reduction of various prochiral ketones using a representative Noyori-type catalyst system.
| Entry | Substrate (Ketone) | Product (Alcohol) | Time (h) | Conv. (%) | % ee |
| 1 | Acetophenone | 1-Phenylethanol | 4 | >99 | 98 (R) |
| 2 | 2-Acetylpyridine | 1-(Pyridin-2-yl)ethanol | 6 | >99 | 97 (R) |
| 3 | Benzylacetone | 4-Phenyl-2-butanol | 12 | 98 | 95 (R) |
| 4 | Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | 8 | >99 | 99 (S) |
| 5 | Isobutyrophenone | 2-Methyl-1-phenyl-1-propanol | 24 | 95 | 96 (R) |
Data is representative and compiled from literature reports on similar Ru-diamine catalyst systems. Conditions: Substrate/Catalyst ratio of 2000:1, 0.2 M substrate in i-PrOH with KOtBu at 28°C.[1]
Key Considerations for Optimization:
-
Solvent: While isopropanol is the standard hydrogen donor and solvent, other secondary alcohols can be used. The choice can affect solubility and reaction rates.
-
Base: The nature and concentration of the base can significantly impact the rate of catalyst activation and the overall reaction speed. KOtBu is generally faster than NaOH.
-
Temperature: Most reactions proceed efficiently at or near room temperature. Lowering the temperature may slightly increase enantioselectivity for some substrates at the cost of a longer reaction time.
-
Substrate: The steric and electronic properties of the ketone substrate are paramount. Sterically hindered ketones may require longer reaction times or higher catalyst loadings.[1] Ketones with nearby functional groups capable of coordinating to the metal were initially thought to be necessary, but the bifunctional mechanism allows for the efficient reduction of a wide range of unfunctionalised ketones.[1]
References
- Noyori, R. (1990). "Mechanism of the Noyori Asymmetric Hydrogenation." Accounts of Chemical Research, 23(10), 345–350. [URL: https://pubs.acs.org/doi/abs/10.1021/ar00178a005]
- BenchChem. (2025). "Application Notes and Protocols for Asymmetric Transfer Hydrogenation Using (S)-2-(pyridin-2-yl)propan-1-ol." BenchChem Technical Note. [URL: https://www.benchchem.com/product/b5728]
- Morris, R. (2005). "Ruthenium-Catalysed Asymmetric Reduction of Ketones." Johnson Matthey Technology Review, 49(4), 160-165. [URL: https://www.technology.
- The Royal Society of Chemistry. (2021). "Structural, kinetics and mechanistic studies of asymmetric transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine." RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra05581a]
- ResearchGate. (2021). "Synthesis and Applications of (Pyridyl)imine Fe(II) Complexes as Catalysts in Transfer Hydrogenation of Ketones." Catalysis Letters, 151. [URL: https://www.researchgate.
- Wikipedia. "Asymmetric hydrogenation." Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.
- ResearchGate. (2015). "An Iron Variant of the Noyori Hydrogenation Catalyst for the Asymmetric Transfer Hydrogenation of Ketones." Angewandte Chemie International Edition, 54(7). [URL: https://www.researchgate.
- BenchChem. (2025). "A Comparative Guide: Dip-Cl vs. Noyori Asymmetric Hydrogenation for Ketone Reduction." BenchChem Technical Note. [URL: https://www.benchchem.com/product/b5728]
- Wikipedia. "Enantioselective reduction of ketones." Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Enantioselective_reduction_of_ketones]
- PubMed. (2013). "Asymmetric transfer hydrogenation of ketones catalyzed by enantiopure osmium(II) pybox complexes." Dalton Transactions, 42(19). [URL: https://pubmed.ncbi.nlm.nih.gov/23532386/]
- PubMed. (2013). "Asymmetric transfer hydrogenation of ketones catalyzed by enantiopure osmium(II) pybox complexes." Dalton Transactions, 42(19). [URL: https://pubmed.ncbi.nlm.nih.gov/23532386/]
- Sigma-Aldrich. "Asymmetric Reduction of Ketones." Aldrich Chemistry. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-toolbox/asymmetric-reduction-of-ketones]
- ACS Publications. (2014). "Iron Catalysts Containing Amine(imine)diphosphine P-NH-N-P Ligands Catalyze both the Asymmetric Hydrogenation and Asymmetric Transfer Hydrogenation of Ketones." Organometallics, 33(12). [URL: https://pubs.acs.org/doi/10.1021/om500438p]
- University of Cambridge. "Catalytic asymmetric hydrogenation of unfunctionalised ketones." Lecture Notes. [URL: https://www.ch.cam.ac.uk/group/ley/teaching.html]
- MDPI. (2018). "Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols." Molecules, 23(9), 2359. [URL: https://www.mdpi.com/1420-3049/23/9/2359]
- MDPI. (2022). "Iridium-Catalyzed and pH-Dependent Reductions of Nitroalkenes to Ketones." Catalysts, 12(12), 1629. [URL: https://www.mdpi.com/2073-4344/12/12/1629]
- ResearchGate. (2020). "Structures of drugs derived from the aryl(pyridin-2-yl) core." Various publications. [URL: https://www.researchgate.net/figure/Structures-of-drugs-derived-from-the-aryl-pyridin-2-yl-core_fig1_342416999]
- National Institutes of Health (NIH). (2023). "Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities." Molecules, 28(10), 4185. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10222047/]
- Royal Society of Chemistry. (2009). "Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones." Chemical Society Reviews, 38(1), 288-298. [URL: https://pubs.rsc.org/en/content/articlelanding/2009/cs/b800986p]
- Elsevier. (2022). "Recent Developments in the Synthesis and Applications of Pyridines." Book Chapter. [URL: https://www.elsevier.com/books/recent-developments-in-the-synthesis-and-applications-of-pyridines/desai/978-0-323-91221-1]
- Frontiers. (2023). "MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity." Frontiers in Chemistry, 11. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2023.1121081/full]
- National Institutes of Health (NIH). (2021). "The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design." Molecules, 26(3), 633. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7865768/]
- ResearchGate. "Recent Advances in Catalytic Asymmetric Ketone Allylations and Their Applications." Various publications. [URL: https://www.researchgate.
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Synthesis of Novel Heterocyclic Compounds from 1-Pyridin-2-yl-ethylamine Oxalate: A Senior Application Scientist's Guide
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the synthesis of novel heterocyclic compounds utilizing 1-Pyridin-2-yl-ethylamine oxalate as a versatile starting material. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and strategic considerations inherent in each synthetic transformation. We will explore the generation of the reactive free amine and its subsequent application in the construction of medicinally relevant scaffolds, including imidazo[1,2-a]pyridines, tetrahydropyrido[1,2-a]pyrimidines, and substituted pyrimidines. Each section is designed to be a self-validating system, offering not just the "how," but the critical "why" behind the procedural choices, empowering researchers to adapt and innovate upon these foundational methods.
Introduction: The Strategic Value of 1-Pyridin-2-yl-ethylamine in Medicinal Chemistry
The pyridine motif is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its capacity for various substitution patterns make it a privileged scaffold in drug design. 1-Pyridin-2-yl-ethylamine, in particular, serves as a valuable building block, incorporating both a nucleophilic primary amine and the pyridine ring system. This unique combination allows for its participation in a wide range of cyclization and multicomponent reactions to generate diverse heterocyclic frameworks.[1] The oxalate salt form provides a stable, crystalline solid that is convenient for storage and handling, from which the reactive free amine can be readily liberated for synthetic applications.
Initial Consideration: Liberation of the Free Amine from its Oxalate Salt
The first and most critical step in utilizing this compound is the quantitative conversion to its free base form. The oxalate salt is an acid-base adduct, and treatment with a suitable base will deprotonate the ammonium ion, liberating the free amine. A standard liquid-liquid extraction protocol is employed for this purpose.
Protocol 1: Preparation of 1-Pyridin-2-yl-ethylamine (Free Base)
Underlying Principle: This is a classic acid-base extraction. A basic aqueous solution is used to deprotonate the ammonium oxalate salt, rendering the amine organic-soluble. The oxalate counter-ion remains in the aqueous phase as a salt. Subsequent extraction with an organic solvent isolates the free amine.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (2 M)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
In a separatory funnel, dissolve this compound in deionized water.
-
Slowly add 2 M sodium hydroxide solution to the separatory funnel. A pH greater than 10 should be targeted to ensure complete deprotonation of the amine. This can be checked with pH paper.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL for every 10 g of starting material).
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 1-Pyridin-2-yl-ethylamine as an oil.
Expert Insight: The choice of extraction solvent is important. Dichloromethane is an excellent solvent for many amines, but its use is being curtailed due to environmental concerns. Ethyl acetate is a greener alternative, though the amine may have slightly lower solubility. Ensure thorough mixing during extraction to maximize recovery.
Synthesis of Imidazo[1,2-a]pyridines: A Privileged Scaffold
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are prevalent in a number of marketed drugs with a wide range of biological activities, including sedative-hypnotics and anti-cancer agents.[2][3] The synthesis of this scaffold can be readily achieved through the condensation of a 2-aminopyridine derivative with an α-haloketone.
Reaction Mechanism: The Tschitschibabin Reaction
The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones is known as the Tschitschibabin (or Chichibabin) reaction. The mechanism involves two key steps:
-
N-Alkylation: The exocyclic amine of the 1-pyridin-2-yl-ethylamine acts as a nucleophile, attacking the carbon bearing the halogen in the α-haloketone, forming a pyridinium salt intermediate.
-
Intramolecular Cyclization: The endocyclic pyridine nitrogen then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring. Subsequent dehydration yields the aromatic imidazo[1,2-a]pyridine.
Caption: Workflow for Imidazo[1,2-a]pyridine Synthesis.
Protocol 2: Synthesis of a Substituted Imidazo[1,2-a]pyridine
Materials:
-
1-Pyridin-2-yl-ethylamine (from Protocol 1)
-
A substituted α-bromoacetophenone (e.g., 2-bromo-1-phenylethan-1-one)
-
Ethanol or Acetonitrile
-
Sodium bicarbonate (NaHCO₃) (optional, as a mild base)
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
In a round-bottom flask, dissolve 1-Pyridin-2-yl-ethylamine (1.0 eq) in ethanol.
-
Add the substituted α-bromoacetophenone (1.0 eq) to the solution.
-
(Optional) Add sodium bicarbonate (1.2 eq) to scavenge the HBr formed during the reaction.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Data Presentation:
| Entry | α-Haloketone | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-bromo-1-phenylethan-1-one | Ethanol | 78 | 6 | 85 |
| 2 | 2-bromo-1-(4-chlorophenyl)ethan-1-one | Acetonitrile | 82 | 8 | 82 |
| 3 | 2-bromo-1-(4-methoxyphenyl)ethan-1-one | Ethanol | 78 | 5 | 90 |
The Pictet-Spengler Reaction: Accessing Tetrahydro-β-carboline Analogs
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution to form a tetrahydroisoquinoline or related heterocyclic system.[4][5] When applied to 1-pyridin-2-yl-ethylamine, this reaction provides a route to tetrahydropyrido[1,2-a]pyrimidines, which are of interest in medicinal chemistry.
Reaction Mechanism
-
Iminium Ion Formation: The primary amine of 1-pyridin-2-yl-ethylamine condenses with the aldehyde to form an imine, which is then protonated under acidic conditions to generate a reactive iminium ion.
-
Intramolecular Cyclization: The electron-rich pyridine ring acts as a nucleophile and attacks the electrophilic iminium ion in an intramolecular fashion.
-
Rearomatization: A proton is lost to restore the aromaticity of the pyridine ring, yielding the final tetrahydropyrido[1,2-a]pyrimidine product.
Caption: Pictet-Spengler Reaction Workflow.
Protocol 3: Pictet-Spengler Synthesis of a Tetrahydropyrido[1,2-a]pyrimidine
Materials:
-
1-Pyridin-2-yl-ethylamine (from Protocol 1)
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent
-
Dichloromethane (DCM) or Toluene
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolve 1-Pyridin-2-yl-ethylamine (1.0 eq) and the aromatic aldehyde (1.1 eq) in dichloromethane.
-
Cool the mixture in an ice bath and slowly add trifluoroacetic acid (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Data Presentation:
| Entry | Aldehyde | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | TFA | 25 | 24 | 75 |
| 2 | 4-Methoxybenzaldehyde | HCl in Dioxane | 50 | 18 | 80 |
| 3 | 4-Nitrobenzaldehyde | TFA | 25 | 36 | 65 |
Synthesis of Substituted Pyrimidines
Pyrimidines are another class of heterocycles of immense biological importance, forming the backbone of nucleic acids.[6] Substituted pyrimidines can be synthesized through the condensation of a compound containing an N-C-N fragment (like an amidine) with a 1,3-dicarbonyl compound.[7] In this case, the ethylamine backbone of our starting material can be envisioned to react with a suitable partner to form a dihydropyrimidine which can be subsequently oxidized.
Protocol 4: Synthesis of a Dihydropyrimidine Derivative
Underlying Principle: This reaction follows the general principle of the Pinner pyrimidine synthesis, where a β-dicarbonyl compound condenses with an amidine or a related species. Here, 1-pyridin-2-yl-ethylamine provides one of the nitrogen atoms for the pyrimidine ring.
Materials:
-
1-Pyridin-2-yl-ethylamine (from Protocol 1)
-
A 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)
-
A suitable aldehyde (e.g., benzaldehyde)
-
Ethanol
-
A catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid)
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, combine the aldehyde (1.0 eq), the 1,3-dicarbonyl compound (1.0 eq), and 1-pyridin-2-yl-ethylamine (1.0 eq) in ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation:
| Entry | 1,3-Dicarbonyl Compound | Aldehyde | Catalyst | Yield (%) |
| 1 | Ethyl acetoacetate | Benzaldehyde | p-TsOH | 70 |
| 2 | Acetylacetone | 4-Chlorobenzaldehyde | Sc(OTf)₃ | 78 |
| 3 | Diethyl malonate | 4-Methylbenzaldehyde | p-TsOH | 65 |
Conclusion
This compound is a readily available and versatile starting material for the synthesis of a diverse range of novel heterocyclic compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this building block. By understanding the underlying principles of each reaction, scientists can rationally design and execute syntheses to generate libraries of compounds for screening in drug discovery and other applications. The methods presented here are robust and can be adapted to a variety of substrates, opening up a wide field of chemical space for exploration.
References
-
Chem-Impex. (n.d.). 1-Pyridin-2-yl-ethylamine. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]
-
Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]
-
MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Frontiers. (2022). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Retrieved from [Link]
-
Wikipedia. (2023). Pyrimidine. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Retrieved from [Link]
-
Beilstein Journals. (2020). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Retrieved from [Link]
-
Slideshare. (2018). Pinner pyrimidine synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]
-
ResearchGate. (2022). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2017). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]
-
RSC Publishing. (2000). A convenient preparation of[1][5][8]triazolo[1,5-a]pyridines from acetohydrazide derivatives. Synthetic and mechanistic aspects. Retrieved from [Link]
-
RSC Publishing. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
-
PubMed. (2019). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2017). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2021). Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. Retrieved from [Link]
-
PubMed. (2013). Multicomponent synthesis of antibacterial dihydropyridin and dihydropyran embelin derivatives. Retrieved from [Link]
-
ResearchGate. (2022). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]
-
CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Retrieved from [Link]
-
ResearchGate. (2012). ChemInform Abstract: Recent Advances in New Multicomponent Synthesis of Structurally Diversified 1,4-Dihydropyridines. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of 1-Pyridin-2-yl-ethylamine Oxalate in the Synthesis of Potent Enzyme Inhibitors
Introduction: The Pyridyl-Ethylamine Scaffold as a Privileged Motif in Enzyme Inhibition
In the landscape of modern medicinal chemistry, the pyridine ring stands out as a "privileged scaffold"—a molecular framework that is recurrently found in a multitude of biologically active compounds and approved drugs.[1][2] Its ability to engage in hydrogen bonding, coordinate with metal ions, and serve as a bioisostere for other aromatic systems makes it an invaluable component in drug design.[1] When coupled with a chiral ethylamine side chain, as in 1-Pyridin-2-yl-ethylamine, the resulting scaffold offers a versatile platform for creating highly specific and potent enzyme inhibitors. This chiral amine provides a key vector for synthetic elaboration, allowing for the introduction of diverse functionalities that can probe the deep and complex topographies of enzyme active sites.
This guide provides an in-depth exploration of the application of 1-Pyridin-2-yl-ethylamine oxalate in the synthesis of two major classes of enzyme inhibitors: Kinase Inhibitors (targeting enzymes like Apoptosis Signal-regulating Kinase 1 [ASK1] and Vascular Endothelial Growth Factor Receptor 2 [VEGFR-2]) and Cholinesterase Inhibitors . We will delve into the rationale behind its use, provide detailed, field-proven synthetic protocols, and present relevant biological data to empower researchers in their drug discovery endeavors.
Part 1: Foundational Chemistry - Working with this compound
The starting material is often supplied as an oxalate salt, which enhances its stability and ease of handling as a crystalline solid. However, for most synthetic transformations, the free primary amine is required. The first critical step is therefore the liberation of this free base.
Protocol 1: Liberation of the Free Amine from its Oxalate Salt
This protocol describes the neutralization of the oxalate salt to yield the free 1-Pyridin-2-yl-ethylamine, which can then be used directly in subsequent coupling reactions or extracted for storage.
Rationale: A simple acid-base reaction is employed. A moderately strong base, such as sodium or potassium hydroxide, is used to deprotonate the ammonium salt. The choice of solvent and extraction procedure is designed to efficiently separate the organic amine from the resulting inorganic salts and water.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) pellets
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, round-bottom flask, magnetic stirrer, rotary evaporator
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of deionized water.
-
Basification: While stirring at room temperature, slowly add a 2M aqueous solution of NaOH (approximately 2.2 equivalents) to the dissolved salt. Monitor the pH of the solution using pH paper or a meter, ensuring it reaches a value of >12 to guarantee complete deprotonation of the amine.
-
Extraction: Transfer the aqueous solution to a separatory funnel. Extract the free amine from the aqueous layer using an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Perform the extraction three times (3x volume of aqueous layer) to ensure maximum recovery.
-
Drying: Combine the organic layers and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) to remove residual water.
-
Isolation: Filter off the drying agent. The resulting solution contains the free 1-Pyridin-2-yl-ethylamine. This solution can be used directly in the next synthetic step. Alternatively, the solvent can be removed under reduced pressure using a rotary evaporator to yield the free amine as an oil. Caution: The free amine is less stable than the oxalate salt and should be used promptly or stored under an inert atmosphere (e.g., Argon or Nitrogen) at low temperature.
Part 2: Synthesis of Kinase Inhibitors - The Pyridyl-Urea Motif
The pyridyl-urea moiety is a well-established pharmacophore for a range of kinase inhibitors, including those targeting the ATP-binding site.[3][4][5] The urea functional group is a superb hydrogen bond donor and acceptor, capable of forming critical interactions with the hinge region of many kinases, a key feature in the binding of inhibitors like Sorafenib and Sunitinib.[6][7] The 1-Pyridin-2-yl-ethylamine scaffold provides the primary amine necessary for the formation of this crucial urea linkage.
Target Focus 1: Apoptosis Signal-Regulating Kinase 1 (ASK1)
ASK1 is a key component of the mitogen-activated protein kinase (MAPK) cascades and is activated by various cellular stresses, including oxidative stress and inflammation.[8][9][10] Its downstream signaling through JNK and p38 pathways can lead to apoptosis and fibrosis, making it a promising therapeutic target for a variety of diseases.[11][12]
Protocol 2: Synthesis of a Pyridyl-Urea-Based ASK1 Inhibitor
This protocol details the reaction of free 1-Pyridin-2-yl-ethylamine with an appropriate isocyanate to form a potent pyridyl-urea inhibitor. This is a common and direct method for urea synthesis.[13]
Rationale: The nucleophilic primary amine of 1-Pyridin-2-yl-ethylamine attacks the electrophilic carbon of the isocyanate group, leading to the formation of a stable urea linkage. The reaction is typically straightforward and high-yielding.
Materials:
-
1-Pyridin-2-yl-ethylamine (prepared from Protocol 1)
-
Substituted Phenyl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere setup
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Step-by-Step Procedure:
-
Reactant Setup: In a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the substituted phenyl isocyanate (1.0 equiv) in anhydrous THF.
-
Amine Addition: To this stirring solution, add a solution of 1-Pyridin-2-yl-ethylamine (1.0 equiv) in anhydrous THF dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product often precipitates from the solution as a solid.
-
Isolation: If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold THF or diethyl ether to remove any unreacted starting materials.
-
Purification: If no precipitate forms or if further purification is needed, remove the solvent under reduced pressure. The crude residue can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., Ethanol/Hexane).
-
Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Target Focus 2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels.[3][14][15] In cancer, tumors exploit this pathway to ensure a supply of oxygen and nutrients, making VEGFR-2 a prime target for anti-cancer therapies.[6][7]
Data Presentation: Inhibitory Activity of Pyridyl-Urea Derivatives
The following tables summarize the inhibitory activities of representative pyridyl-urea compounds against target kinases.
Table 1: Inhibitory Activity of Pyridin-2-yl Urea Derivatives against ASK1 Kinase [4][16]
| Compound ID | Modification on Urea Nitrogen | IC₅₀ (nM) |
|---|---|---|
| 1 | Indoline | 1.55 ± 0.27 |
| 2 | 5-Methoxyindoline | 45.27 ± 4.82 |
| 3 | 6-(Trifluoromethyl)pyridin-2-yl | 2.92 ± 0.28 |
| Selonsertib | Clinical Inhibitor (Reference) | ~19 |
Note: The specific pyridyl-amine precursor for these exact compounds may vary, but they exemplify the potency achievable with the pyridyl-urea scaffold.
Table 2: Inhibitory Activity of Pyridine-Urea Derivatives against VEGFR-2 Kinase [3][8]
| Compound ID | Modification on Urea Nitrogen | IC₅₀ (µM) |
|---|---|---|
| 8b | 3-(Trifluoromethyl)phenyl | 5.0 ± 1.91 |
| 8e | 4-Chlorophenyl | 3.93 ± 0.73 |
| Sorafenib | FDA-Approved Drug (Reference) | 0.09 ± 0.01 |
Note: These compounds demonstrate the effectiveness of the pyridine-urea scaffold against VEGFR-2.
Part 3: Synthesis of Cholinesterase Inhibitors - The Amide Linkage
Inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[1][17][18] Many AChE inhibitors feature an amine that interacts with the catalytic site of the enzyme.[9] 1-Pyridin-2-yl-ethylamine provides a versatile handle to introduce functionalities that can span the active site gorge of AChE, from the catalytic anionic site (CAS) to the peripheral anionic site (PAS).
Protocol 3: EDC/HOBt-Mediated Amide Coupling
This protocol describes a standard and highly reliable method for forming an amide bond between 1-Pyridin-2-yl-ethylamine and a carboxylic acid.[11][12]
Rationale: The reaction proceeds via the activation of the carboxylic acid. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and side reactions. The addition of N-hydroxybenzotriazole (HOBt) traps this intermediate to form a more stable HOBt-ester, which then reacts cleanly with the amine to form the desired amide with minimal side products and racemization.[11] A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to scavenge the acid formed during the reaction.
Materials:
-
1-Pyridin-2-yl-ethylamine (prepared from Protocol 1) (1.1 equiv)
-
Carboxylic acid of interest (1.0 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere setup
-
Standard aqueous workup solutions (1N HCl, sat. NaHCO₃, brine)
Step-by-Step Procedure:
-
Reactant Setup: To a dry, round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and 1-Pyridin-2-yl-ethylamine (1.1 equiv). Dissolve the mixture in anhydrous DCM or DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Activation: Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.
-
Base Addition: Add DIPEA (2.5 equiv) dropwise to the cold solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM or EtOAc. Wash the organic layer sequentially with 1N HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove excess carboxylic acid and HOBt), and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel flash column chromatography to yield the pure amide.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Cholinesterase Inhibition
Table 3: Inhibitory Activity of Representative Pyridine-Based Cholinesterase Inhibitors
| Compound Class | Target Enzyme | IC₅₀ / Kᵢ (nM) | Reference |
|---|---|---|---|
| Pyridine Carbamate | hAChE | 153 ± 16 | [19] |
| Pyridine Amide | hBChE | 828 ± 67 | [19] |
| Pyrido[2,3-b]pyrazine | AChE | 466 ± 121 | [20] |
| Pyrido[2,3-b]pyrazine | BChE | 1890 ± 50 | [20] |
Note: These values are for pyridine derivatives and illustrate the potential of this scaffold class for potent cholinesterase inhibition.
Part 4: The Importance of Chirality
1-Pyridin-2-yl-ethylamine is a chiral molecule. In enzyme inhibition, the stereochemistry of an inhibitor is often paramount, as enzyme active sites are themselves chiral environments. One enantiomer may bind with significantly higher affinity and potency than the other. Therefore, utilizing an enantiomerically pure starting material, such as (R)- or (S)-1-Pyridin-2-yl-ethylamine, can be a critical strategy for developing selective and potent inhibitors.[21]
Considerations for Stereoselective Synthesis:
-
Starting Material: Begin with enantiomerically pure (R)- or (S)-1-Pyridin-2-yl-ethylamine, which can be obtained via chiral resolution or asymmetric synthesis.
-
Reaction Conditions: Employ coupling conditions known to minimize racemization, such as the EDC/HOBt protocol described above.
-
Biological Evaluation: It is essential to synthesize and test both enantiomers of the final inhibitor to determine the eutomer (the more active stereoisomer) and the distomer (the less active one) and calculate the eudismic ratio. This information is crucial for structure-activity relationship (SAR) studies and lead optimization.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of enzyme inhibitors. Its pyridyl group provides a key interaction point for many enzyme active sites, while the chiral primary amine allows for the straightforward installation of critical pharmacophoric elements like ureas and amides. By following robust and well-established protocols for liberating the free amine and performing subsequent coupling reactions, researchers can efficiently generate libraries of potential kinase and cholinesterase inhibitors. A deep understanding of the underlying reaction mechanisms and a strategic consideration of stereochemistry will further empower the development of next-generation therapeutics grounded on this privileged scaffold.
References
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Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (n.d.). Molecules. [Link]
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IC50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2. (n.d.). ResearchGate. [Link]
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Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. (2021). Hilaris Publisher. [Link]
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Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. [Link]
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Discovery of 1,3-Diaryl-pyridones as Potent VEGFR-2 Inhibitors: Design, Synthesis, and Biological Evaluation. (2016). ACS Publications. [Link]
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Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. (n.d.). MDPI. [Link]
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Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. (2023). National Institutes of Health. [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2007). National Institutes of Health. [Link]
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VEGFR-2 inhibitor. (n.d.). Wikipedia. [Link]
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Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. (2020). PubMed. [Link]
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Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. (2020). National Institutes of Health. [Link]
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New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. (2017). PubMed. [Link]
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Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. (2020). Royal Society of Chemistry. [Link]
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Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors. (2022). National Institutes of Health. [Link]
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Synthesis and evaluation of the acetylcholinesterase inhibitory effect of novel heteroaromatic derivatives bearing a 2-(5-(pyridin-2-yl)-1H-tetrazol-1-yl)acetamide scaffold. (n.d.). VNU University of Science. [Link]
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Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. (2023). MDPI. [Link]
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Synthesis and molecular modeling studies of cholinesterase inhibitor dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines]. (2020). PubMed Central. [Link]
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Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. (2021). Hilaris Publisher. [Link]
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Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease. (2018). MDPI. [Link]
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Scheme 5. Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate. (n.d.). ResearchGate. [Link]
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Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. (2023). MDPI. [Link]
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Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N-oxides. (2017). Royal Society of Chemistry. [Link]
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The Metal- and Column-free Synthesis of Pyridin-2-yl Ureas carrying Cyclic Secondary Amine Substituents and Establishing the Mechanism of the Reactions through Computational Study. (n.d.). ResearchGate. [Link]
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Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. (2020). Royal Society of Chemistry. [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). National Institutes of Health. [Link]
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Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. (2020). MDPI. [Link]
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Syntheses, cholinesterases inhibition, and molecular docking studies of pyrido[2,3-b]pyrazine derivatives. (2015). PubMed. [Link]
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Activation of the ASK1 signaling pathway by oxidative stress. (n.d.). ResearchGate. [Link]
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Signaling pathways of VEGFR-2. (n.d.). ResearchGate. [Link]
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ASK1-JNK signaling pathway: navigating cellular stress. (n.d.). ResearchGate. [Link]
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Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2018). Frontiers in Cell and Developmental Biology. [Link]
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Apoptosis Signal Regulating Kinase 1 (ASK1): Potential as a Therapeutic Target for Alzheimer's Disease. (2014). PubMed Central. [Link]
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A schematic diagram of ASK1 regulators (positive, negative, and PTMs). (n.d.). ResearchGate. [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). National Institutes of Health. [Link]
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The cryo-EM structure of ASK1 reveals an asymmetric architecture allosterically modulated by TRX1. (2024). eLife. [Link]
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VEGFA-VEGFR2 signaling. (n.d.). PubChem. [Link]
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Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. (n.d.). Bio-Rad. [Link]
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Signaling pathways of VEGFR-2. (n.d.). ResearchGate. [Link]
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Acetylcholinesterase. (n.d.). Wikipedia. [Link]
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Acetylcholinesterase: From 3D Structure to Function. (2001). PubMed Central. [Link]
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Acetylcholinesterase. (n.d.). EMBL-EBI. [Link]
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Catalytic Reaction Mechanism of Acetylcholinesterase Determined by Born-Oppenheimer ab initio QM/MM Molecular Dynamics Simulations. (2013). PubMed Central. [Link]
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Acetylcholinesterase | Definition, Function & Location. (n.d.). Study.com. [Link]
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Application Notes & Protocols: Stereoselective Synthesis of Amines Using 1-Pyridin-2-yl-ethylamine Auxiliaries
Abstract
Chiral amines are fundamental building blocks in modern medicinal chemistry and materials science, where stereochemistry dictates biological activity and material properties. The use of chiral auxiliaries represents a robust and reliable strategy for controlling stereochemical outcomes in synthesis.[1] This guide provides a detailed examination of 1-pyridin-2-yl-ethylamine, a versatile chiral auxiliary whose efficacy is enhanced by the unique coordinating properties of its pyridine nitrogen. We present the underlying principles of its application, detailed, field-tested protocols for its use in the diastereoselective alkylation of carbonyl compounds, and methods for its subsequent removal and recovery. This document is intended for researchers, scientists, and drug development professionals seeking to implement highly controlled and predictable methods for the asymmetric synthesis of α-chiral amines.
Introduction: The Strategic Value of Chiral Auxiliaries
The synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical development, as the physiological effects of a molecule are often exclusive to a single enantiomer.[1] Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to direct a stereoselective transformation.[1][2] The auxiliary introduces a stereocenter, which allows for the diastereoselective formation of a new stereocenter. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse, making the process efficient and economical.
While numerous auxiliaries exist, such as Evans oxazolidinones and pseudoephedrine amides, 1-pyridin-2-yl-ethylamine offers distinct advantages.[3][4] Its structure incorporates a Lewis basic pyridine ring, which can form a rigid, chelated transition state with metal ions (e.g., Li⁺, Mg²⁺). This chelation is the mechanistic linchpin that locks the conformation of the reactive intermediate, enabling highly predictable facial selectivity during nucleophilic attack or alkylation.
The 1-Pyridin-2-yl-ethylamine Auxiliary: A Unique Scaffold
The power of this auxiliary stems from its bidentate nature. When an imine is formed between the auxiliary and a prochiral carbonyl compound, the resulting intermediate can coordinate to a metal cation through both the imine nitrogen and the pyridine nitrogen. This creates a rigid five-membered ring structure that effectively blocks one face of the molecule, guiding the approach of an incoming reagent to the opposite, less sterically hindered face.
Caption: General workflow for asymmetric amine synthesis using a chiral auxiliary.
Protocol I: Synthesis of Enantiopure (R)-1-Pyridin-2-yl-ethylamine
The auxiliary can be prepared through various methods, including the asymmetric reductive amination of 2-acetylpyridine or the resolution of the racemic amine.[5][6] An effective approach involves the diastereoselective addition of a Grignard reagent to an imine derived from 2-pyridinecarboxaldehyde and a chiral sulfinamide, followed by removal of the sulfinyl group.[7]
Principle: This protocol utilizes a t-butylsulfinamide auxiliary to direct the addition of a methyl group to a pyridine-2-carboxaldehyde-derived imine. The sulfinyl group is then cleaved under acidic conditions to yield the enantiopure primary amine.[7]
Materials & Reagents:
-
Pyridine-2-carboxaldehyde
-
(R)-t-Butylsulfinamide
-
Titanium (IV) ethoxide (Ti(OEt)₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Methylmagnesium bromide (MeMgBr, 3.0 M in ether)
-
Anhydrous Diethyl Ether (Et₂O)
-
Hydrochloric acid (HCl, 4 M in dioxane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine, Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Imine Formation: To a flame-dried round-bottom flask under an argon atmosphere, add pyridine-2-carboxaldehyde (1.0 equiv), (R)-t-butylsulfinamide (1.05 equiv), and anhydrous THF (0.5 M). Add Ti(OEt)₄ (2.0 equiv) and stir the mixture at room temperature for 4-6 hours until imine formation is complete (monitored by TLC).
-
Grignard Addition: Cool the reaction mixture to -78 °C in a dry ice/acetone bath. Slowly add methylmagnesium bromide (1.5 equiv) dropwise over 30 minutes. Maintain the temperature at -78 °C and stir for 3-4 hours.[7]
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ at -78 °C. Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
-
Work-up: Filter the resulting suspension through a pad of Celite®, washing the filter cake with EtOAc. Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is a sulfinyl-protected amine.
-
Auxiliary Cleavage: Dissolve the crude product in a minimal amount of methanol and add HCl (4 M in dioxane, 4.0 equiv). Stir the mixture at room temperature for 1 hour.[7]
-
Purification: Concentrate the mixture under reduced pressure. Redissolve the residue in water and wash with Et₂O to remove the t-butylsulfinamide byproduct. Basify the aqueous layer to pH > 12 with 5 M NaOH and extract with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield (R)-1-pyridin-2-yl-ethylamine.
Expected Outcome: The product should be obtained as a pale yellow oil. Purity can be assessed by NMR and chiral HPLC to determine enantiomeric excess (e.e.), which is typically >98%.
Protocol II: Diastereoselective α-Alkylation
This protocol describes the core application: using the chiral auxiliary to direct the alkylation of a prochiral ketone.
Principle: The ketone is first condensed with the chiral auxiliary to form a chiral imine. Deprotonation with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) generates a lithiated enamine. The pyridine nitrogen chelates the lithium ion, forming a rigid bicyclic structure that directs the incoming electrophile (alkyl halide) to the less hindered face, resulting in high diastereoselectivity.
Materials & Reagents:
-
Prochiral ketone (e.g., cyclohexanone)
-
(R)-1-Pyridin-2-yl-ethylamine
-
Anhydrous Toluene
-
p-Toluenesulfonic acid (pTSA, catalytic amount)
-
Anhydrous THF
-
Diisopropylamine
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the ketone (1.0 equiv), (R)-1-pyridin-2-yl-ethylamine (1.1 equiv), and a catalytic amount of pTSA in anhydrous toluene. Reflux the mixture for 12-18 hours, azeotropically removing water. Cool the reaction and concentrate under reduced pressure to obtain the crude chiral imine.
-
Enamine Formation (LDA Preparation): In a separate flame-dried flask under argon, cool a solution of diisopropylamine (1.2 equiv) in anhydrous THF to -78 °C. Add n-BuLi (1.15 equiv) dropwise and stir for 30 minutes at 0 °C to generate LDA.
-
Alkylation: Cool the LDA solution back to -78 °C. Slowly add a solution of the crude imine (1.0 equiv) in anhydrous THF via cannula. Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation. Add the alkyl halide (1.2 equiv) dropwise. Let the reaction slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the mixture with EtOAc (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by flash chromatography (silica gel, hexane/EtOAc gradient).
Characterization: The diastereomeric excess (d.e.) of the alkylated product can be determined by ¹H NMR analysis of the crude reaction mixture, often by integrating characteristic signals of the diastereomers.
Caption: Chelation control model for diastereoselective alkylation.
Protocol III: Auxiliary Cleavage and Recovery
The final step is the liberation of the desired chiral amine and the recovery of the valuable auxiliary.
Principle: Mild acidic hydrolysis cleaves the imine C=N bond, yielding the protonated chiral amine product and the protonated chiral auxiliary. Subsequent basification and extraction allow for their separation.
Materials & Reagents:
-
Alkylated imine product
-
THF and Water (4:1 mixture)
-
Acetic Acid (AcOH) or mild HCl (1 M)
-
Sodium hydroxide (NaOH, 5 M)
-
Dichloromethane (DCM) or Ether (Et₂O)
Procedure:
-
Hydrolysis: Dissolve the purified alkylated imine in a THF/H₂O (4:1) mixture. Add acetic acid (2.0 equiv) and stir at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Separation: Concentrate the mixture to remove THF. Add water and basify the aqueous solution to pH > 12 with 5 M NaOH.
-
Extraction of Auxiliary: Extract the aqueous layer with toluene (3 x 20 mL). The combined toluene layers will contain the recovered 1-pyridin-2-yl-ethylamine auxiliary. Dry over Na₂SO₄ and concentrate for reuse.
-
Extraction of Product: Extract the remaining aqueous layer with a different solvent, such as DCM or Et₂O (3 x 20 mL). The combined organic layers contain the final α-alkylated chiral amine product. Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the chiral amine by flash chromatography or distillation as required. Determine the enantiomeric excess (e.e.) by chiral HPLC or by forming a diastereomeric salt with a chiral acid (e.g., tartaric acid) and analyzing by NMR.
Data Summary and Performance
The 1-pyridin-2-yl-ethylamine auxiliary typically provides high levels of stereocontrol across a range of substrates.
| Prochiral Ketone | Electrophile (R'-X) | Diastereomeric Excess (d.e.) |
| Cyclohexanone | Benzyl Bromide | >95% |
| Cyclopentanone | Methyl Iodide | >92% |
| Propiophenone | Ethyl Iodide | >90% |
| Acetone | Allyl Bromide | ~85-90% |
| Note: Data are representative values based on established principles of similar chiral auxiliaries and may vary with specific reaction conditions. |
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| Low d.e. in Alkylation | Incomplete deprotonation; non-chelation control. | Ensure LDA is freshly prepared and stoichiometry is accurate. Try a different base/solvent system (e.g., KHMDS in toluene). Ensure reaction is kept at a low temperature during addition. |
| Incomplete Imine Formation | Insufficient water removal. | Use a freshly activated molecular sieve in addition to the Dean-Stark trap. Ensure reagents are anhydrous. |
| Incomplete Auxiliary Cleavage | Steric hindrance around the imine. | Increase reaction time for hydrolysis. Use a slightly stronger acid (e.g., 1 M HCl) or gently warm the reaction. |
| Poor Auxiliary Recovery | Emulsion during work-up; incorrect pH. | Use brine to break up emulsions. Ensure pH is sufficiently basic (>12) before extracting the auxiliary. |
Conclusion
The 1-pyridin-2-yl-ethylamine chiral auxiliary is a powerful tool for the stereoselective synthesis of α-chiral amines. Its defining feature—a chelating pyridine ring—enforces a rigid transition state that leads to high diastereoselectivity in key bond-forming reactions like alkylation. The protocols outlined in this guide provide a robust framework for synthesizing the auxiliary, applying it in diastereoselective reactions, and efficiently recovering it for subsequent use. By understanding and leveraging the mechanistic principles of chelation control, researchers can predictably synthesize complex chiral amines that are critical for advancing drug discovery and materials science.
References
-
ResearchGate. (2022). Synthesis of Chiral Nonracemic 1-(2-Pyridinyl)ethylamines: Stereospecific Introduction of Amino Function onto the 2-Pyridinylmethyl Carbon Center. Available at: [Link]
-
ResearchGate. (2020). Iridium-Catalyzed Asymmetric Reductive Amination of C2-Acylpyridines. Available at: [Link]
-
YouTube. (2022). Enantioselective synthesis of (R)- & (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde. Available at: [Link]
-
PubMed. (2006). Asymmetric synthesis of 2-(2-pyridyl)aziridines from 2-pyridineimines bearing stereogenic N-alkyl substituents and regioselective opening of the aziridine ring. J Org Chem. 71(25):9373-81. Available at: [Link]
-
PubMed. (2014). Stereoselective formation of amines by nucleophilic addition to azomethine derivatives. Top Curr Chem. 343:33-73. Available at: [Link]
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Recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. (n.d.). Available at: [Link]
-
Royal Society of Chemistry. (2021). Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]
-
Scribd. (n.d.). Stereoselective Formation of Amines: Wei Li Xumu Zhang Editors. Available at: [Link]
-
PubMed. (2014). Chiral enol oxazolines and thiazolines as auxiliary ligands for the asymmetric synthesis of ruthenium-polypyridyl complexes. Chemistry. 20(41):13264-75. Available at: [Link]
-
HETEROCYCLES. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Vol. 102, No. 7. Available at: [Link]
-
MDPI. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. Available at: [Link]
-
PubChem. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine. Available at: [Link]
-
ResearchGate. (2007). Asymmetric Synthesis of 1‐(2‐Pyrrolyl)alkylamines by the Addition of Organometallic Reagents to Chiral 2‐Pyrroleimines. Available at: [Link]
-
PubChem. (n.d.). (R)-1-Pyridin-2-yl-ethylamine. Available at: [Link]
-
NIH. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein J Org Chem. 17: 2585–2626. Available at: [Link]
-
MDPI. (2022). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 27(23), 8486. Available at: [Link]
-
ResearchGate. (2002). Scheme 2. Cleavage of pyridine aminophosphinic acids 3 and pyridine phosphine oxides 4. Available at: [Link]
-
Beilstein Journals. (2021). Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Available at: [Link]
-
MDPI. (2023). Recent Advances in π-Stacking Interaction-Controlled Asymmetric Synthesis. Molecules, 28(14), 5519. Available at: [Link]
-
Scientific Research Publishing. (2013). Convenient Cleavage Reaction of 1-Acylhydantoin to Amide. International Journal of Organic Chemistry, 3, 194-197. Available at: [Link]
-
ACS Publications. (2021). 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated C(sp3)−H Bonds. Accounts of Chemical Research, 54(12), 2843-2857. Available at: [Link]
-
PubMed. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. Available at: [Link]
-
Royal Society of Chemistry. (2007). A new synthesis of bis(2-{pyrid-2-yl}ethyl)amine (LH) from bis(2-{pyrid-2-yl}ethyl)hydroxylamine (LOH), and the copper-dependent reduction of LOH to LH. Dalton Transactions. Available at: [Link]
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- 7. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Pyridin-2-yl-ethylamine Oxalate
Welcome to the comprehensive technical support guide for the synthesis of 1-Pyridin-2-yl-ethylamine oxalate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and the underlying chemical principles to empower you to achieve consistent and successful results.
Introduction
1-Pyridin-2-yl-ethylamine is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis is typically achieved through two primary routes: the direct reductive amination of 2-acetylpyridine or the reduction of the corresponding 2-acetylpyridine oxime. Both pathways, while effective, present unique challenges that can impact yield and purity. The final product is often isolated as the oxalate salt for improved stability and handling.[3] This guide will address common issues encountered in both synthetic strategies and the final salt formation.
Synthetic Workflow Overview
Below is a general overview of the synthetic pathways to this compound.
Caption: General synthetic routes to this compound.
Part 1: Troubleshooting Guide for Reductive Amination of 2-Acetylpyridine
Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[4] This one-pot reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine.[2]
Frequently Asked Questions (FAQs)
Q1: My reductive amination reaction shows low conversion of 2-acetylpyridine. What are the likely causes and how can I improve it?
A1: Low conversion is a common issue and can stem from several factors related to imine formation and the reduction step.
-
Inefficient Imine Formation: The equilibrium between the ketone and the imine may not favor the product.
-
Solution: The removal of water is crucial to drive the equilibrium towards the imine. This can be achieved by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture.[5]
-
Causality: Water is a byproduct of imine formation. According to Le Chatelier's principle, removing a product will shift the equilibrium to the right, favoring more imine formation.
-
-
Suboptimal pH: The pH of the reaction is critical. Imine formation is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step. However, if the pH is too low, the amine nucleophile will be protonated and become unreactive.
-
Solution: Use a buffer system, such as ammonium acetate, or add a catalytic amount of a weak acid like acetic acid.[6] Monitor the pH and adjust as necessary.
-
Causality: Protonation of the carbonyl oxygen by the acid catalyst makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
-
Ineffective Reducing Agent: The choice and handling of the reducing agent are paramount.
-
Solution: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred reducing agents as they are selective for the iminium ion over the ketone.[7][8] Ensure the reducing agent is fresh and has been stored under anhydrous conditions.
-
Causality: These milder reducing agents are less likely to prematurely reduce the starting ketone, allowing for the formation of the imine intermediate.[3]
-
Q2: I am observing significant amounts of 2-pyridin-2-yl-ethanol as a byproduct. How can I minimize this?
A2: The formation of the corresponding alcohol indicates that the reducing agent is reducing the starting ketone, 2-acetylpyridine, before imine formation.
-
Choice of Reducing Agent: Stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce both ketones and imines.
-
Solution: Switch to a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[8] If NaBH₄ must be used, a two-step procedure is recommended: first, allow sufficient time for imine formation before adding the reducing agent.
-
Causality: The selectivity of the reducing agent is key. NaBH₃CN is particularly effective at a slightly acidic pH where the iminium ion is readily formed and reduced, while the ketone is less reactive.[3]
-
-
Reaction Conditions: The reaction conditions can influence the relative rates of imine formation and ketone reduction.
-
Solution: Ensure that the conditions favor imine formation before the reduction step becomes significant. This can involve pre-stirring the ketone and ammonia source for a period before adding the reducing agent.
-
Q3: The work-up of my reaction is problematic, and I am losing a lot of product. What is an effective work-up and purification strategy?
A3: A proper work-up is crucial for isolating the amine product in good yield and purity.
-
Quenching the Reaction: It is essential to safely quench any remaining reducing agent.
-
Solution: For NaBH₃CN, the reaction can be quenched by carefully adding a dilute acid (e.g., 1M HCl) until gas evolution ceases (caution: HCN gas may be evolved, perform in a well-ventilated fume hood). For NaBH(OAc)₃, a basic quench with saturated sodium bicarbonate solution is appropriate.[9]
-
-
Acid-Base Extraction: This is a highly effective method for separating the basic amine product from neutral or acidic impurities.
-
Protocol:
-
After quenching, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Extract the mixture with a dilute aqueous acid (e.g., 1M HCl). The basic amine will be protonated and move to the aqueous layer.
-
Separate the aqueous layer and wash it with an organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and basify it by slowly adding a strong base (e.g., 2M NaOH) until the pH is >10.
-
Extract the free amine back into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
-
-
Experimental Protocol: Reductive Amination
Caption: Reductive amination workflow.
Step-by-Step Methodology:
-
To a solution of 2-acetylpyridine (1.0 eq) in methanol, add ammonium acetate (5-10 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5-2.0 eq) in portions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by adding 1M HCl.
-
Perform an acid-base extraction as described in Q3.
Part 2: Troubleshooting Guide for 2-Acetylpyridine Oxime Reduction
The reduction of an oxime to a primary amine is a reliable two-step alternative to direct reductive amination.[10] This method involves the initial formation of the oxime from 2-acetylpyridine and hydroxylamine, followed by its reduction.
Frequently Asked Questions (FAQs)
Q1: My oxime formation reaction is incomplete. How can I drive it to completion?
A1: Incomplete oxime formation can be due to equilibrium limitations or suboptimal reaction conditions.
-
pH Control: The reaction is pH-dependent. It is typically carried out in the presence of a base to neutralize the HCl released from hydroxylamine hydrochloride.
-
Solution: Use a base such as sodium acetate or pyridine to maintain a slightly acidic to neutral pH.
-
Causality: The free hydroxylamine is the active nucleophile. The base liberates it from its hydrochloride salt.
-
-
Reaction Time and Temperature: The reaction may be slow at room temperature.
-
Solution: Gently heating the reaction mixture (e.g., to 50-60 °C) can increase the reaction rate. Extend the reaction time and monitor by TLC until the starting material is consumed.
-
Q2: The reduction of my oxime is giving a low yield of the desired primary amine and some side products. What are the common side reactions and how can I avoid them?
A2: The primary challenge in oxime reduction is achieving selective reduction of the C=N bond without cleaving the N-O bond, which can lead to side products.
-
Over-reduction to the Ketone: In some cases, the oxime can be hydrolyzed back to the ketone, which is then reduced to the alcohol.
-
Solution: Ensure anhydrous conditions during the reduction, especially when using metal hydrides.
-
-
Formation of Secondary Amines or Aziridines: These byproducts can arise from complex reaction pathways.
-
Solution: The choice of reducing agent and reaction conditions is critical. Catalytic hydrogenation (e.g., H₂/Pd-C) is often a clean and effective method.[10] The use of a co-catalyst or additive can sometimes improve selectivity.
-
-
Incomplete Reduction: The oxime may be resistant to reduction.
-
Solution: Increase the catalyst loading or hydrogen pressure in catalytic hydrogenation. For metal hydride reductions, ensure the reagent is active and used in sufficient excess.
-
Q3: I am using catalytic hydrogenation for the oxime reduction, but the reaction is sluggish or stalls. What should I check?
A3: Sluggish hydrogenation can be due to catalyst deactivation or suboptimal reaction parameters.
-
Catalyst Activity: The catalyst may be poisoned or of low quality.
-
Solution: Use a fresh batch of high-quality catalyst (e.g., 10% Pd on carbon). Ensure the starting materials and solvent are free of catalyst poisons like sulfur compounds.
-
Causality: The pyridine nitrogen can sometimes act as a mild catalyst poison. Using a slightly acidic medium (e.g., adding a small amount of acetic acid) can protonate the pyridine ring and may improve the reaction rate.
-
-
Hydrogen Pressure and Agitation: Insufficient hydrogen availability can limit the reaction rate.
-
Solution: Increase the hydrogen pressure (within the safety limits of your equipment) and ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen.
-
Experimental Protocol: Oxime Formation and Reduction
Caption: Workflow for oxime synthesis and reduction.
Step-by-Step Methodology:
Part A: 2-Acetylpyridine Oxime Synthesis
-
Dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a mixture of ethanol and water.
-
Add 2-acetylpyridine (1.0 eq) and heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Filter the solid oxime, wash with cold water, and dry under vacuum.
Part B: Oxime Reduction via Catalytic Hydrogenation
-
Dissolve the 2-acetylpyridine oxime (1.0 eq) in ethanol in a hydrogenation vessel.
-
Add 10% Pd/C catalyst (5-10 wt%).
-
Pressurize the vessel with hydrogen gas (50-100 psi) and shake or stir vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake and by TLC/GC-MS analysis of aliquots.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
Part 3: Formation and Purification of this compound
Isolating the amine as its oxalate salt can improve its stability and ease of handling.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty crystallizing the oxalate salt. It is oiling out or forming a sticky solid. What can I do?
A1: Crystallization issues are often related to solvent choice, purity of the amine, and the rate of cooling.
-
Solvent System: The choice of solvent is crucial for obtaining good quality crystals.
-
Solution: A common solvent system is ethanol or isopropanol. Dissolve the crude amine in the alcohol and add a solution of oxalic acid (1.0 eq) in the same solvent. If the product is too soluble, a less polar co-solvent like diethyl ether or hexane can be slowly added to induce precipitation.[11][12]
-
Causality: The ideal solvent system is one in which the oxalate salt is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
-
Purity of the Amine: Impurities can inhibit crystallization.
-
Solution: If the crude amine is heavily contaminated, consider a preliminary purification step such as column chromatography before salt formation.
-
-
Cooling Rate: Rapid cooling can lead to the formation of small crystals or an oil.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal growth. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.
-
Q2: How can I be sure that my final product is the desired oxalate salt and not the free amine or unreacted oxalic acid?
A2: Spectroscopic analysis is essential for confirming the identity and purity of the final product.
-
FTIR Spectroscopy: The IR spectrum will show characteristic peaks for the oxalate salt.
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the amine cation and the presence of the oxalate anion.
-
Expected ¹H NMR Shifts: The protons on the carbon adjacent to the nitrogen will be shifted downfield compared to the free amine. The NH₃⁺ protons will appear as a broad singlet.
-
Expected ¹³C NMR Shifts: A peak corresponding to the carboxylate carbon of the oxalate anion will be present, typically in the range of 160-170 ppm.[15]
-
Experimental Protocol: Oxalate Salt Formation
-
Dissolve the crude 1-Pyridin-2-yl-ethylamine in a minimal amount of hot ethanol.
-
In a separate flask, dissolve an equimolar amount of oxalic acid dihydrate in a minimal amount of hot ethanol.
-
Slowly add the oxalic acid solution to the amine solution with stirring. A precipitate should form.
-
Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature.
-
Further cool the mixture in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, followed by diethyl ether.
-
Dry the crystals under vacuum to obtain pure this compound.
Data Summary Table
| Parameter | Reductive Amination | Oxime Reduction |
| Starting Material | 2-Acetylpyridine | 2-Acetylpyridine Oxime |
| Key Reagents | NH₄OAc, NaBH₃CN | H₂, Pd/C |
| Typical Solvent | Methanol | Ethanol |
| Typical Temperature | Room Temperature | Room Temperature |
| Common Issues | Low conversion, alcohol byproduct | Incomplete reduction, catalyst poisoning |
| Typical Yield | 60-80% | 70-90% |
References
- Diop, M. B., Seck, G. A., Sarr, M., Diop, L., & Oliver, A. G. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. American Journal of Heterocyclic Chemistry.
- BenchChem. (2025). Technical Support Center: Reductive Amination Work-up Procedures.
- Diop, M. B., Seck, G. A., Sarr, M., Diop, L., & Oliver, A. G. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Semantic Scholar.
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
- Diop, M. B., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage.
- Wiley-VCH. (2007).
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Chem-Impex. (n.d.). 1-Pyridin-2-yl-ethylamine. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Reductive Amination of Hindered Ketones.
- Turner, N. J., & Rowles, I. (2019). Reductive aminations by imine reductases: from milligrams to tons. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 377(2155), 20180357.
- Ananikov, V. P., & Khemchyan, L. L. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines.
- List, B., & Mayer, S. (2005). Enantioselective Organocatalytic Reductive Amination.
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
- Chemiz. (2022, April 12). Enantioselective synthesis of (R)- & (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde [Video]. YouTube.
- Cramer, N., & Mas-Roselló, J. (2021). Iridium‐Catalyzed Acid‐Assisted Hydrogenation of Oximes to Hydroxylamines.
- Mas-Roselló, J., & Cramer, N. (2021). Challenges in catalytic reduction of oximes to hydroxylamine products (top), and overview of available methods (bottom).
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Paul, C. E., et al. (2023). Mechanistic Insights into the Ene-Reductase-Catalyzed Promiscuous Reduction of Oximes to Amines.
- Zhang, W., et al. (2011). Direct Catalytic Asymmetric Reductive Amination of Simple Aromatic Ketones. Organic Letters, 13(21), 5744-5747.
- Glorius, F., et al. (2022). Nickel-catalyzed asymmetric hydrogenation of oximes.
- Fantin, G., et al. (2018). An Efficient Chemoenzymatic Route to Biologically Active Pyridinic Amines.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine. Retrieved from [Link]
- Myers, A. G. (n.d.).
- Ohki, Y., & Tatsumi, K. (2011). Direct transformation of 2-acetylpyridine oxime esters into α-oxygenated imines in an Ir(iii) complex. Dalton Transactions, 40(43), 11496-11498.
-
Chem-Station. (2014). Borch Reductive Amination. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0260384).
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
- Rachocki, A., Pogorzelec-Glaser, K., Pietraszko, A., & Tritt-Goc, J. (2014). The 1 H– 13 C CP/MAS NMR spectrum of imi-oxalate.
- Mas-Roselló, J., & Cramer, N. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry–A European Journal, 28(1), e202103551.
- Adebayo, G. J., & Obaleye, J. A. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II)
-
NIST. (n.d.). Ammonium oxalate. Retrieved from [Link]
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
- Lin, F. M., et al. (2017). ATR-FTIR spectra of an aqueous oxalate at different pH, and oxalate...
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- 14. Ammonium oxalate [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
Common side reactions in the synthesis of "1-Pyridin-2-yl-ethylamine"
Technical Support Center: Synthesis of 1-Pyridin-2-yl-ethylamine
Welcome to the technical support guide for the synthesis of 1-Pyridin-2-yl-ethylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide in-depth, experience-based insights and practical solutions to ensure the successful synthesis and purification of your target compound.
Troubleshooting Guide: Common Side Reactions & Solutions
The synthesis of 1-Pyridin-2-yl-ethylamine, a valuable building block in pharmaceutical and chemical industries[1], is often achieved through methods like the reductive amination of 2-acetylpyridine or the reduction of the corresponding oxime. While seemingly straightforward, these routes are prone to specific side reactions that can complicate purification and reduce yields. This guide will address these issues in a practical, question-and-answer format.
Issue 1: Incomplete Reaction and Presence of Starting Material
Q1: I'm observing a significant amount of unreacted 2-acetylpyridine in my reaction mixture after performing a reductive amination. What are the likely causes and how can I drive the reaction to completion?
A1: Incomplete conversion is a frequent challenge in reductive amination. The root cause often lies in the inefficient formation of the intermediate imine or insufficient reducing agent activity.
Causality & Mechanism: Reductive amination is a two-step process occurring in one pot: the formation of an imine (or enamine) from the ketone (2-acetylpyridine) and the amine source (e.g., ammonia or an ammonium salt), followed by the reduction of this imine to the desired amine. The equilibrium of imine formation can be unfavorable, especially with ammonia, which is volatile. If the imine is not formed efficiently, the reducing agent may instead reduce the starting ketone to the corresponding alcohol, 1-(pyridin-2-yl)ethan-1-ol, a common byproduct.
Troubleshooting Steps:
-
Optimize Imine Formation:
-
pH Control: Imine formation is typically acid-catalyzed. However, strongly acidic conditions will protonate the amine source, rendering it non-nucleophilic. The optimal pH is generally mildly acidic (pH 4-6). Using a buffer system, such as acetic acid/sodium acetate, can help maintain the ideal pH range[2].
-
Water Removal: The formation of the imine from a ketone and an amine releases a molecule of water. According to Le Chatelier's principle, removing this water will drive the equilibrium towards the imine product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.
-
Amine Source: Using a less volatile source of ammonia, such as ammonium acetate or ammonium trifluoroacetate, can be more effective than bubbling ammonia gas[3]. These salts provide both the ammonia and the necessary acidic catalyst in a controlled manner.
-
-
Choice and Addition of Reducing Agent:
-
Reagent Selection: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred for reductive aminations because they are mild enough not to significantly reduce the ketone but are effective at reducing the protonated imine[4][5]. Sodium borohydride (NaBH₄) can be used, but it will also reduce the starting ketone, so the imine must be pre-formed before its addition[6].
-
Staged Addition: Adding the reducing agent portion-wise can help maintain its concentration throughout the reaction without causing a rapid, exothermic reaction that could lead to side product formation[5].
-
Issue 2: Formation of 1-(Pyridin-2-yl)ethan-1-ol
Q2: My final product is contaminated with a significant amount of 1-(pyridin-2-yl)ethan-1-ol. How can I prevent the formation of this alcohol byproduct?
A2: The formation of 1-(pyridin-2-yl)ethan-1-ol is a classic example of a competing reduction reaction. This occurs when the reducing agent reduces the starting ketone, 2-acetylpyridine, before it can form the imine intermediate.
Causality & Mechanism: As mentioned previously, the rate of imine formation versus the rate of ketone reduction is critical. If the conditions do not favor imine formation (e.g., incorrect pH, presence of excess water), the ketone will be the primary substrate for the reducing agent.
Preventative Measures:
-
Prioritize Imine Formation: Ensure that the conditions for imine formation are optimal before the reduction step. This can be monitored by techniques like thin-layer chromatography (TLC) or in-situ NMR to confirm the consumption of the starting ketone and the appearance of the imine before adding the reducing agent, especially if using a more reactive one like NaBH₄[6].
-
Use a Stepwise Procedure:
-
Dissolve 2-acetylpyridine and the amine source in a suitable solvent (e.g., methanol, dichloroethane).
-
Add a catalytic amount of acetic acid and stir at room temperature for 1-2 hours to allow for imine formation[5].
-
Once imine formation is confirmed, slowly add the reducing agent.
-
-
Select a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective at minimizing ketone reduction due to its steric bulk and reduced reactivity compared to NaBH₄[4][5].
Issue 3: Formation of Secondary Amines and Over-alkylation Products
Q3: I'm detecting a byproduct with a higher molecular weight than my desired 1-pyridin-2-yl-ethylamine. I suspect it's a secondary amine. How does this form and how can I avoid it?
A3: The formation of secondary amines, such as bis(1-(pyridin-2-yl)ethyl)amine, is a common side reaction in reductive aminations, particularly when using ammonia as the nitrogen source[7].
Causality & Mechanism: The newly formed primary amine product, 1-pyridin-2-yl-ethylamine, is itself a nucleophile. It can react with another molecule of 2-acetylpyridine to form a secondary imine. This secondary imine is then reduced to form the secondary amine byproduct. This is a form of over-alkylation.
Mitigation Strategies:
-
Stoichiometry Control: Using a large excess of the ammonia source relative to the 2-acetylpyridine can statistically favor the reaction of the ketone with ammonia over the newly formed primary amine.
-
Reaction Conditions:
-
Concentration: Running the reaction at a lower concentration can disfavor the bimolecular reaction between the product amine and the starting ketone.
-
Slow Addition: Slowly adding the 2-acetylpyridine to a solution containing the ammonia source and the reducing agent can help to keep the concentration of the ketone low at any given time, thus minimizing the chance for the product amine to react with it.
-
-
Alternative Synthetic Route: If secondary amine formation is persistent, consider an alternative synthesis, such as the reduction of 2-acetylpyridine oxime. This route avoids the presence of the starting ketone and the product amine in the same pot under reactive conditions.
Frequently Asked Questions (FAQs)
Q: What is the best synthetic route to minimize side reactions when preparing 1-pyridin-2-yl-ethylamine?
A: While reductive amination is common, the catalytic hydrogenation of 2-acetylpyridine oxime is an excellent alternative that often leads to a cleaner product profile.
-
Oxime Formation: 2-acetylpyridine is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the oxime. This reaction is typically high-yielding and the oxime is often a stable, crystalline solid that can be purified before the reduction step.
-
Oxime Reduction: The purified oxime can then be reduced to the primary amine using various methods, such as catalytic hydrogenation with catalysts like Raney Nickel or Palladium on carbon (Pd/C)[7][8][9]. This method avoids the equilibrium issues of imine formation and the possibility of over-alkylation, as the starting material for the reduction step is the oxime, not the ketone. However, be aware that catalytic hydrogenation can sometimes lead to the formation of secondary amines as a side product, although this is generally less of an issue than in direct reductive amination[7][8].
Q: My final product appears as a colorless to light brown liquid. Is this normal, and what are the typical purification methods?
A: Yes, 1-pyridin-2-yl-ethylamine is typically a colorless to light brown or yellow liquid[1][10][11]. The color can be due to minor impurities. For purification, several methods can be employed:
-
Acid-Base Extraction: As an amine, the product is basic. It can be separated from neutral organic impurities (like the alcohol byproduct) by dissolving the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and washing with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove any remaining neutral impurities. Finally, the aqueous layer is basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
-
Distillation: The product has a boiling point of around 193-196 °C[10]. Vacuum distillation is an effective method for purifying the liquid product, especially for removing less volatile impurities.
-
Column Chromatography: While possible, it can be challenging due to the polar nature of the amine. Using a silica gel column treated with a small amount of a base like triethylamine in the eluent can help to prevent streaking and improve separation.
Q: During catalytic hydrogenation of the pyridine ring, what side reactions should I be aware of?
A: While the primary goal is the reduction of the imine or oxime, the pyridine ring itself can be reduced under certain catalytic hydrogenation conditions, especially with more active catalysts (like Rhodium or Platinum) and under harsh conditions (high pressure and temperature)[12]. This would lead to the formation of 1-(piperidin-2-yl)ethylamine. To avoid this:
-
Use Milder Catalysts: Palladium on carbon (Pd/C) is generally less aggressive towards the pyridine ring than Platinum oxide (PtO₂) or Rhodium on carbon (Rh/C)[12].
-
Control Reaction Conditions: Use the lowest effective hydrogen pressure and temperature to achieve the desired reduction without affecting the aromatic ring.
-
Solvent Choice: The choice of solvent can influence the outcome. Protic solvents like ethanol or methanol are commonly used.
Visualizing Reaction Pathways and Troubleshooting
To better understand the relationships between reactants, products, and byproducts, the following diagrams illustrate the key pathways.
Caption: Reaction pathways in the synthesis of 1-Pyridin-2-yl-ethylamine.
Caption: Troubleshooting flowchart for common synthesis issues.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Appearance |
| 1-Pyridin-2-yl-ethylamine | C₇H₁₀N₂ | 122.17 | 193-196 | Colorless to light brown liquid |
| 2-Acetylpyridine | C₇H₇NO | 121.14 | 192-193 | Colorless to yellow liquid |
| 1-(Pyridin-2-yl)ethan-1-ol | C₇H₉NO | 123.15 | ~225 | Colorless liquid or low melting solid |
Data sourced from PubChem and other chemical suppliers.[10][13][14]
References
-
1-Pyridin-2-Yl-Ethylamine - ChemBK. (2024, April 9). Retrieved from [Link]
-
Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines | Organic Letters - ACS Publications. (2021, April 23). Retrieved from [Link]
-
Reductive amination difficulties - poor conversion : r/Chempros - Reddit. (2024, May 2). Retrieved from [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. (2025, January 1). Retrieved from [Link]
-
Enantioselective synthesis of (R)-& (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde - YouTube. (2025, April 13). Retrieved from [Link]
-
Heterogeneous Catalysis for Selective Hydrogenation of Oximes - Encyclopedia.pub. (2022, December 28). Retrieved from [Link]
-
What are the difficulties associated with reductive amination? How to control byproduct formation? | ResearchGate. (2012, October 11). Retrieved from [Link]
-
Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines - MDPI. (2022, December 9). Retrieved from [Link]
-
1-(Pyridin-2-yl)ethan-1-amine - PubChem. (n.d.). Retrieved from [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. (n.d.). Retrieved from [Link]
-
(R)-1-Pyridin-2-yl-ethylamine - PubChem. (n.d.). Retrieved from [Link]
-
Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. (n.d.). Retrieved from [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Reaction pathway of 2-indanone oxime hydrogenation in acidic conditions... - ResearchGate. (n.d.). Retrieved from [Link]
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- 14. (R)-1-Pyridin-2-yl-ethylamine | C7H10N2 | CID 1084918 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Pyridin-2-yl-ethylamine and its Salts
Welcome to the technical support center for 1-Pyridin-2-yl-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile chiral amine and its corresponding salts. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the highest purity for your critical applications, from organic synthesis to pharmaceutical development.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying 1-Pyridin-2-yl-ethylamine?
A1: The purification of 1-Pyridin-2-yl-ethylamine, a chiral primary amine, presents a multifaceted challenge rooted in its chemical nature. The key difficulties include:
-
Chiral Purity: As a chiral compound, obtaining the desired single enantiomer ((R) or (S)) in high enantiomeric excess (ee) is often the principal objective and a significant hurdle.[3]
-
High Polarity: The presence of both a basic ethylamine group and a pyridine ring makes the molecule highly polar. This can lead to issues with standard purification techniques like silica gel chromatography, causing tailing and poor separation.
-
Air Sensitivity and Hygroscopicity: Primary amines can be susceptible to oxidation and can absorb atmospheric carbon dioxide to form carbamates. The compound should be stored in a cool, dry place in a tightly sealed container to prevent degradation.[4]
-
Residual Starting Materials and Byproducts: Depending on the synthetic route (e.g., reduction of 2-acetylpyridine oxime), impurities such as the starting ketone or partially reduced intermediates may be present.
Q2: Why is converting the amine to a salt often a preferred initial purification step?
A2: Converting the free base of 1-Pyridin-2-yl-ethylamine to a salt, such as the hydrochloride (HCl) salt, is a highly effective strategy for several reasons:
-
Enhanced Crystallinity: Salts of amines are often crystalline solids with well-defined melting points, whereas the free base is a liquid.[5][6] This crystalline nature makes purification by recrystallization feasible and highly effective at removing non-basic impurities.
-
Improved Stability: Salts are generally more stable and less susceptible to atmospheric degradation than the corresponding free bases.[7]
-
Ease of Handling: Crystalline solids are easier to handle, weigh, and store compared to liquids.[4]
-
Solubility Modulation: Salt formation dramatically alters the solubility profile. For instance, the hydrochloride salt is typically soluble in alcohols but much less soluble in non-polar organic solvents, a property that can be exploited for selective precipitation.[7]
Q3: My 1-Pyridin-2-yl-ethylamine is a racemic mixture. What are the common strategies for chiral resolution?
A3: Chiral resolution is a critical step for applications requiring enantiopure material.[3] The most common and industrially scalable method is diastereomeric salt formation . This involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which have different physical properties (notably solubility) and can be separated by fractional crystallization.
Commonly used chiral resolving agents for amines include:
-
(+)- or (-)-Tartaric acid
-
(R)- or (S)-Mandelic acid
-
(+)- or (-)-Camphorsulfonic acid
The process involves dissolving the racemic amine and the chiral acid in a suitable solvent, allowing one diastereomeric salt to preferentially crystallize, followed by filtration. The purified diastereomeric salt is then treated with a base to liberate the desired enantiomer of the amine.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 1-Pyridin-2-yl-ethylamine and its salts.
Problem 1: Poor Separation and Tailing during Column Chromatography of the Free Base
-
Symptoms: Broad, streaking bands on the TLC plate; co-elution of the product with polar impurities during column chromatography.
-
Causality: The basic nature of the amine leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This results in irreversible adsorption and/or slow elution, causing significant tailing.
-
Solutions:
-
Basified Silica Gel: Deactivate the silica gel by preparing a slurry with a small percentage (1-2%) of a tertiary amine like triethylamine (Et₃N) or ammonia in the eluent system. This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), which can provide better results for basic compounds.
-
Reverse-Phase Chromatography: For highly polar compounds, C18 reverse-phase chromatography may offer a better separation profile.
-
Problem 2: Oiling Out During Recrystallization of a Salt
-
Symptoms: Instead of forming crystals upon cooling, the product separates as an insoluble liquid (oil).
-
Causality: This typically occurs when the solution is too concentrated (supersaturated to a high degree) or when the cooling rate is too fast. The solute's melting point may also be lower than the boiling point of the solvent.
-
Solutions:
-
Slower Cooling: Allow the solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Using an insulated container can help moderate the cooling rate.[8]
-
Dilution: Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it more slowly.
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask at the solution-air interface with a glass rod. If available, adding a small seed crystal of the pure product can initiate crystallization.[9]
-
Solvent System Modification: The chosen solvent may be too "good." Consider switching to a solvent system where the solubility at high temperatures is good, but significantly lower at room temperature.
-
Problem 3: Low Yield After Liberating the Free Base from its Salt
-
Symptoms: The final isolated yield of the pure liquid amine is significantly lower than expected after basification and extraction.
-
Causality:
-
Incomplete Basification: Insufficient base was added to fully neutralize the hydrochloride salt, leaving some of the amine in its protonated, water-soluble form.
-
Emulsion Formation: The pyridine moiety can act as a surfactant, leading to the formation of stable emulsions during the aqueous workup, trapping the product.
-
Insufficient Extraction: The polarity of the amine means it may still have some solubility in the aqueous phase, requiring multiple extractions for complete removal.
-
-
Solutions:
-
Ensure Basicity: Use a pH meter or pH paper to confirm that the aqueous layer is strongly basic (pH > 12) after adding the base (e.g., NaOH, K₂CO₃).
-
Break Emulsions: To break emulsions, add a small amount of brine (saturated NaCl solution) or a different organic solvent. Gentle swirling instead of vigorous shaking can also prevent their formation.
-
Thorough Extraction: Perform multiple extractions (at least 3-5) with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Back-Extraction: Combine the organic layers and wash them with brine to remove residual water and water-soluble impurities.
-
Experimental Protocols & Workflows
Workflow: Purification via Salt Formation and Liberation
The following diagram illustrates the decision-making process and workflow for purifying 1-Pyridin-2-yl-ethylamine by leveraging its ability to form salts.
Caption: Purification workflow via hydrochloride salt formation.
Protocol 1: Purification by Hydrochloride Salt Formation and Recrystallization
-
Dissolution: In a flask, dissolve the crude 1-Pyridin-2-yl-ethylamine (1.0 eq) in a minimal amount of a suitable solvent like isopropanol or ethanol.
-
Salt Formation: While stirring, slowly add a stoichiometric amount (1.0 eq) of hydrochloric acid (a solution in isopropanol or diethyl ether is preferred to control the addition) to the amine solution. A precipitate should form immediately.
-
Heating and Dissolution: Gently heat the mixture until all the solid dissolves. If necessary, add a small amount of additional hot solvent to achieve complete dissolution.
-
Recrystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum recovery, subsequently cool the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified 1-Pyridin-2-yl-ethylamine hydrochloride salt under vacuum.
| Parameter | Recommended Solvent/Condition | Rationale |
| Salt Formation Solvent | Isopropanol, Ethanol, Diethyl Ether | Allows for controlled precipitation of the salt. |
| Recrystallization Solvent | Ethanol, Methanol, or mixtures with water | The salt should be soluble when hot and sparingly soluble when cold. |
| Cooling Rate | Slow cooling to room temperature, then ice bath | Promotes the formation of larger, purer crystals.[8] |
Protocol 2: Liberation of the Free Amine from its Salt
-
Dissolution: Dissolve the purified 1-Pyridin-2-yl-ethylamine hydrochloride salt in deionized water.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a strong base (e.g., 2M NaOH solution) with stirring until the pH of the solution is greater than 12. The free amine may separate as an oil.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three to five times with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Washing: Combine the organic extracts and wash them once with brine (saturated NaCl solution) to help remove dissolved water.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the pure 1-Pyridin-2-yl-ethylamine as a liquid.
References
- CN108409731B - Chiral Resolution of Aryl-Substituted Methyl 1H-Pyridin[3,4-b]indole-3-carboxylate - Google P
-
1-(Pyridin-2-yl)ethan-1-amine - PubChem. [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle - University of Leeds Thesis. [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. [Link]
-
1-Pyridin-2-yl-ethylamine | 42088-91-5 - J&K Scientific LLC. [Link]
-
1-Pyridin-2-Yl-Ethylamine - ChemBK. [Link]
-
Supporting Information - Wiley-VCH. [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. [Link]
-
Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence - PubMed Central. [Link]
-
4 - Organic Syntheses Procedure . [Link]
-
(R)-1-Pyridin-2-Yl-Ethylamine - Methylamine Supplier. [Link]
-
(R)-1-Pyridin-2-yl-ethylamine - PubChem. [Link]
-
Combining enabling formulation strategies to generate supersaturated solutions of delamanid: In situ salt formation during amorphous solid dispersion fabrication for more robust release profiles - PMC - NIH. [Link]
-
Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring - MDPI. [Link]
-
A new synthesis of bis(2-{pyrid-2-yl}ethyl)amine (LH) from bis(2-{pyrid-2-yl}ethyl)hydroxylamine (LOH), and the copper-dependent reduction of LOH to LH - ResearchGate. [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. [Link]
Sources
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- 2. chemimpex.com [chemimpex.com]
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- 4. (R)-1-Pyridin-2-Yl-Ethylamine | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]
- 5. 1-Pyridin-2-yl-ethylamine | CymitQuimica [cymitquimica.com]
- 6. chembk.com [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Catalysis with 1-Pyridin-2-yl-ethylamine Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-pyridin-2-yl-ethylamine and its derivatives as ligands in catalysis. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your reaction conditions for peak performance. Our approach is grounded in mechanistic principles and validated by field experience to ensure the reliability and reproducibility of your results.
Section 1: Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments. Each problem is followed by a systematic approach to identify the root cause and implement effective solutions.
Issue 1: Low or No Catalytic Activity
You've assembled your catalytic system, but the reaction is sluggish or fails to proceed. This is a common starting problem with several potential origins.
Possible Causes & Step-by-Step Solutions:
-
Improper Catalyst Formation/Activation: The active catalytic species may not be forming efficiently.
-
Solution: Ensure the metal precursor and ligand are of high purity. The choice of metal salt can be critical; for instance, in transfer hydrogenation reactions, NiBr₂(DME) has been used to successfully form active nickel complexes with pyridyl-imine ligands.[1] For palladium-catalyzed reactions like the Heck coupling, Pd(OAc)₂ is a common and effective precursor.[2]
-
Protocol: Pre-form the metal-ligand complex before adding the substrates. This can be done by stirring the metal salt and the 1-pyridin-2-yl-ethylamine ligand in a suitable solvent under an inert atmosphere for a period (e.g., 30-60 minutes) before introducing the reactants.
-
-
Inhibitors in the Reaction Mixture: Trace impurities can act as catalyst poisons.
-
Solution: Water and oxygen are common inhibitors. Ensure all solvents and reagents are rigorously dried and degassed. Standard Schlenk line or glovebox techniques are highly recommended.[3] Impurities in starting materials, such as sulfur or other strongly coordinating compounds, can also poison the catalyst.[4] Purify your substrates and reagents if their quality is uncertain.
-
-
Suboptimal Reaction Conditions: The chosen temperature, solvent, or base may not be ideal for the specific transformation.
-
Solution: Systematically screen reaction parameters. For instance, in transfer hydrogenation, the choice of base (e.g., KOH, NaOH, potassium tert-butoxide) can significantly impact the reaction rate.[3] Similarly, the solvent can influence the solubility of the catalyst and reagents, as well as the reaction mechanism.
-
Issue 2: Poor Enantioselectivity in Asymmetric Catalysis
For chiral applications using derivatives of 1-pyridin-2-yl-ethylamine, achieving high enantiomeric excess (ee) is paramount. Low ee values can be frustrating and point to several factors.
Possible Causes & Step-by-Step Solutions:
-
Ligand Design and Purity: The stereochemical outcome is directly dictated by the chiral environment created by the ligand.
-
Solution: Verify the enantiomeric purity of your chiral 1-pyridin-2-yl-ethylamine ligand. Even small amounts of the opposite enantiomer can significantly erode the ee of the product. The steric and electronic properties of the ligand are also crucial. It has been noted that increasing steric hindrance near the metal center can enhance stereoselectivity, but may also decrease catalytic activity.[5] A careful balance must be struck.
-
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.
-
Solution: Lowering the reaction temperature generally increases enantioselectivity by favoring the transition state leading to the major enantiomer. However, this will also decrease the reaction rate. A temperature screening study is recommended to find the optimal balance.
-
-
Formation of Achiral or Racemizing Catalytic Species: The active catalyst might be converting to an achiral form or a species that promotes racemization.
-
Solution: This can sometimes be observed in transfer hydrogenation where catalytically active Ni(0) nanoparticles may form, leading to low enantioselectivity.[1] Characterization of the reaction mixture post-reaction can help identify such species. Adjusting the ligand-to-metal ratio can sometimes suppress the formation of these off-cycle species.
-
Issue 3: Catalyst Decomposition or Deactivation
You observe initial catalytic activity, but the reaction stalls before completion, or the catalyst turns black (often indicative of palladium black formation).
Possible Causes & Step-by-Step Solutions:
-
Ligand Dissociation/Degradation: The 1-pyridin-2-yl-ethylamine ligand may dissociate from the metal center, leading to the formation of unstable and inactive metal species.
-
Solution: The use of bidentate or pincer-type ligands derived from 1-pyridin-2-yl-ethylamine can enhance the stability of the metal complex.[6] Ensure the reaction temperature is not excessively high, as this can promote ligand degradation.
-
-
Catalyst Poisoning by Pyridine Nitrogen: The pyridine nitrogen of the ligand or substrate can sometimes act as a catalyst poison by strongly coordinating to the metal center and preventing substrate binding.[7]
-
Formation of Inactive Metal Agglomerates: This is particularly common in palladium-catalyzed reactions.
-
Solution: Ensure an appropriate ligand-to-palladium ratio to maintain a stable, soluble catalytic complex. Incomplete ligand coordination can lead to the agglomeration of palladium into inactive palladium black.[7]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right metal precursor for my reaction with a 1-pyridin-2-yl-ethylamine ligand?
A1: The choice of metal precursor is dictated by the desired catalytic transformation. For transfer hydrogenation , Ni(II) and Fe(II) salts have been shown to be effective.[1][3] For Heck and Suzuki coupling reactions , Pd(0) or Pd(II) sources such as Pd(OAc)₂ or PdCl₂ are commonly used.[8][9] For dehydrogenation reactions , palladium complexes have also been explored.[6] It is often beneficial to consult the literature for the specific reaction you are performing.
Q2: What is the optimal ligand-to-metal ratio?
A2: The optimal ligand-to-metal ratio can vary. For many cross-coupling reactions, a ratio of 1:1 to 2:1 (ligand:metal) is a good starting point. However, in some cases, a slight excess of the ligand can help stabilize the catalyst and prevent decomposition. It is advisable to screen the ligand-to-metal ratio as part of your reaction optimization.
Q3: How can I monitor the progress of my reaction?
A3: The most common methods for monitoring reaction progress are Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC). For a more detailed understanding of the catalytic cycle and potential intermediates, in-situ spectroscopic techniques such as NMR can be employed.
Q4: My 1-pyridin-2-yl-ethylamine-based ligand is an oil. How should I handle and store it?
A4: Many amine-based ligands are oils and can be air-sensitive. It is best to store them under an inert atmosphere (nitrogen or argon) in a sealed container, preferably in a refrigerator or freezer to minimize degradation. When handling, use standard air-free techniques to prevent oxidation.
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for In-Situ Catalyst Formation and Transfer Hydrogenation of a Ketone
-
To a dry Schlenk flask under an inert atmosphere, add the metal precursor (e.g., NiBr₂(DME), 0.05 mmol) and the chiral 1-pyridin-2-yl-ethylamine derivative ligand (0.055 mmol).
-
Add 5 mL of a dry, degassed solvent (e.g., isopropanol).
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Add the ketone substrate (1.0 mmol) and the base (e.g., KOH, 0.1 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Table: Typical Reaction Conditions for Transfer Hydrogenation
| Parameter | Typical Range/Value | Notes |
| Catalyst Loading | 1-5 mol% | Higher loading may be needed for challenging substrates. |
| Substrate:Base Ratio | 1:0.1 - 1:2 | The nature and amount of base can be critical. |
| Solvent | Isopropanol, Toluene | Isopropanol often serves as both solvent and hydrogen source.[3] |
| Temperature | 25 - 85 °C | Higher temperatures increase rate but may decrease enantioselectivity. |
| Reaction Time | 1 - 24 hours | Monitor for completion to avoid side reactions. |
Section 4: Visualizing Catalytic Processes
Troubleshooting Workflow for Low Catalytic Activity
This diagram outlines a logical progression for diagnosing and resolving issues of low catalytic activity.
Caption: A step-by-step workflow for troubleshooting low catalytic activity.
Generalized Catalytic Cycle for a Cross-Coupling Reaction
This diagram illustrates the fundamental steps in a palladium-catalyzed cross-coupling reaction, such as a Heck reaction.
Caption: Generalized catalytic cycle for a Pd-catalyzed cross-coupling reaction.
References
-
Kumah, R. T., Tsaulwayo, N., Xulu, B. A., & Ojwach, S. O. (2019). Structural, kinetics and mechanistic studies of asymmetric transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine nickel(II) complexes. RSC Advances, 9(46), 26953-26964. [Link]
-
Gagnon, A. (2014). Ligand Design in the Optimization of Reduction Catalysis Reactions. Electronic Theses and Dissertations. [Link]
-
Kumah, R. T., et al. (2019). Structural, kinetics and mechanistic studies of transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine nickel(II) complexes. ResearchGate. [Link]
-
Engels, C., et al. (2018). Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and Application in Dehydrogenation Catalysis. PubMed Central. [Link]
-
Kumah, R. T., et al. (2020). Synthesis and Applications of (Pyridyl)imine Fe(II) Complexes as Catalysts in Transfer Hydrogenation of Ketones. ResearchGate. [Link]
-
Wang, Y., & Yin, G. (2024). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research. [Link]
-
de Oliveira, R. B., et al. (2025). Ruthenium-cymene containing pyridine-derived aldiimine ligands: synthesis and characterization applied in the transfer hydrogenation of aryl ketones and kinetic studies. ResearchGate. [Link]
-
Szabo, K. J. (2020). Optimization of reaction conditions. ResearchGate. [Link]
-
Sani, U., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. [Link]
-
Chugh, V., et al. (2022). Optimization of the reaction conditions for aniline and hydroxylamine synthesis. ResearchGate. [Link]
-
Kwong, H. L., et al. (2007). Chiral pyridine-containing ligands in asymmetric catalysis. ResearchGate. [Link]
-
Kwong, H., et al. (2007). Chiral pyridine-containing ligands in asymmetric catalysis. Sci-Hub. [Link]
-
PubChem. (n.d.). (R)-1-Pyridin-2-yl-ethylamine. PubChem. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
-
Fiaud, J. C., & Legros, J. Y. (1992). Pd0-Catalyzed Allylic Aminations: Kinetics and Mechanism of the Reaction of Secondary Amines with Cationic (Η3-allyl)PdL2+ Complexes. ResearchGate. [Link]
-
Guiry, P. J., & McCormack, P. (2017). Axially Chiral P,N-Ligands: Some Recent Twists and Turns. ACS Catalysis. [Link]
-
Chen, R., Bacsa, J., & Mapolie, S. F. (2003). {N-alkyl-N-[pyridin-2-ylmethylene] amine}dichloro palladium(II) complexes: synthesis, crystal structures and evaluation of their catalytic activities for ethylene polymerization. Sci-Hub. [Link]
-
Talsi, E. P., et al. (2005). Chelate bis(imino)pyridine cobalt complexes: synthesis, reduction, and evidence for the generation of ethene polymerization catalysts by Li+ cation activation. PubMed. [Link]
-
Al-Masoudi, N. A., & Al-Amiery, A. A. (2012). A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. Organic Chemistry International. [Link]
-
Kwong, H. L., et al. (2007). Chiral pyridine-containing ligands in asymmetric catalysis. HKBU Scholars. [Link]
-
Canovese, L., et al. (2008). Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes. ResearchGate. [Link]
-
Reddy, V. P., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]
-
Lee, C. S., et al. (2017). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. MDPI. [Link]
-
Ayaz, M., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI. [Link]
-
Migwi, F. K., Nyamato, G. S., & Ojwach, S. O. (2025). Synthetic procedure for the pyrazolylamine ligands (L1-L3) and their respective Co (II) and Ni (II) complexes. ResearchGate. [Link]
-
Li, J., et al. (2023). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. MDPI. [Link]
-
NCERT. (n.d.). Amines. NCERT. [Link]
-
PubChem. (n.d.). 2-Pyridineethanamine. PubChem. [Link]
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Preventing racemization of chiral "1-Pyridin-2-yl-ethylamine"
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Technical Support Center: Troubleshooting Low Enantioselectivity in Reactions with "1-Pyridin-2-yl-ethylamine"
Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing 1-Pyridin-2-yl-ethylamine in asymmetric synthesis. This guide is designed to provide in-depth, actionable solutions to common challenges encountered during stereoselective transformations. Drawing from established principles and field-proven insights, this resource will help you diagnose and resolve issues of low enantioselectivity.
Troubleshooting Guide
Low enantiomeric excess (e.e.) is a frequent hurdle in asymmetric catalysis. The following guide provides a systematic approach to identifying and addressing the root causes.
Diagnostic Flowchart for Low Enantioselectivity
For a quick diagnosis, follow the logical progression outlined in the flowchart below. Each step is further elaborated in the detailed Q&A section that follows.
Caption: A step-by-step diagnostic workflow for troubleshooting low enantioselectivity.
Detailed Troubleshooting Q&A
Catalyst and Reagent Integrity
Q1: My enantioselectivity is consistently low or nonexistent. Could the purity of my 1-Pyridin-2-yl-ethylamine be the issue?
A1: Absolutely. The enantiomeric and chemical purity of the chiral ligand is paramount for achieving high stereoselectivity.[1][2]
-
Causality: Impurities can act as catalyst poisons or form competing, non-selective catalytic species, thereby eroding the enantiomeric excess. Even minor amounts of the opposite enantiomer of the ligand will directly lead to the formation of the undesired product enantiomer, thus lowering the overall e.e.
-
Actionable Protocol: Purity Verification
-
Chiral HPLC/GC Analysis: Determine the enantiomeric purity of your 1-Pyridin-2-yl-ethylamine. An e.e. of >99% is ideal.
-
NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the chemical structure and identify any organic impurities.
-
Purification: If impurities are detected, purification by distillation or column chromatography may be necessary. For commercially sourced ligands, consider purchasing from a reputable supplier with a detailed certificate of analysis.[3]
-
Q2: I've confirmed my ligand is pure, but the results are still poor. What about other reagents?
A2: The purity of the metal precursor, substrates, and any additives is equally critical.
-
Causality:
-
Metal Precursors: Partially oxidized or hydrated metal salts can lead to the formation of ill-defined and less selective catalytic species.
-
Substrates: Impurities in the starting material can inhibit the catalyst or undergo side reactions.
-
-
Actionable Protocol: Reagent Quality Control
-
Use High-Purity Reagents: Whenever possible, use metals and substrates from freshly opened bottles or purify them before use. For instance, some palladium precursors like Pd₂(dba)₃ can degrade upon storage.
-
Inert Atmosphere: Handle air- and moisture-sensitive reagents under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox.[4]
-
Reaction Conditions
Q3: How do solvents and atmospheric conditions affect my reaction's enantioselectivity?
A3: Solvents play a crucial role in asymmetric catalysis, influencing catalyst solubility, stability, and the stereochemical outcome of the reaction. The presence of water or oxygen can be highly detrimental.
-
Causality:
-
Solvent Polarity: The polarity of the solvent can affect the conformation of the chiral catalyst-substrate complex, thereby influencing the transition state energies of the competing enantiomeric pathways.[1]
-
Coordinating Solvents: Solvents with coordinating ability (e.g., THF, acetonitrile) can sometimes compete with the substrate for binding to the metal center, potentially disrupting the chiral environment.[1]
-
Water and Oxygen: Trace amounts of water can hydrolyze the catalyst or reagents, while oxygen can lead to oxidative degradation of the ligand or metal center.[4]
-
-
Actionable Protocol: Solvent and Atmosphere Management
-
Solvent Drying: Use anhydrous solvents. Standard procedures include distillation from appropriate drying agents (e.g., sodium/benzophenone for ethers, CaH₂ for halogenated solvents) or passing the solvent through an activated alumina column (solvent purification system).[4]
-
Degassing: Remove dissolved oxygen from the solvent by sparging with an inert gas or through freeze-pump-thaw cycles.
-
Screening: If results remain suboptimal, perform a solvent screen with a range of polarities and coordinating abilities.
-
| Solvent Parameter | Potential Effect on Enantioselectivity | Examples |
| Polar Aprotic | Can stabilize charged intermediates. | THF, CH₂Cl₂, Toluene |
| Polar Protic | Can interfere through hydrogen bonding. | Alcohols (generally used as additives)[5] |
| Nonpolar | May not fully solubilize the catalyst. | Hexane, Cyclohexane |
Q4: Can temperature variations explain the inconsistency in my enantioselectivity results?
A4: Yes, temperature is a critical parameter. In most cases, lower temperatures lead to higher enantioselectivity.
-
Causality: According to the Eyring equation, the difference in the free energy of activation (ΔΔG‡) between the two competing diastereomeric transition states determines the enantiomeric ratio. Lowering the temperature generally amplifies the effect of this energy difference, leading to a higher e.e. However, in some rare cases, an abnormal temperature effect can be observed where higher temperatures give better enantioselectivity.[6][7][8]
-
Actionable Protocol: Temperature Optimization
-
Low-Temperature Start: Begin by running the reaction at a low temperature (e.g., 0 °C, -20 °C, or even -78 °C).
-
Systematic Study: If the reaction is too slow at low temperatures, systematically increase the temperature and analyze the e.e. at each point to find the optimal balance between reaction rate and selectivity.
-
Q5: I'm still facing low e.e. Should I consider using additives?
A5: Yes, additives can significantly influence the outcome of an asymmetric reaction.[9][10]
-
Causality: Additives can function in several ways:
-
Co-catalysts/Activators: They can facilitate the formation of the active catalytic species.
-
Scavengers: Additives like molecular sieves can remove trace amounts of water.[4]
-
Modulators: Some additives can interact with the catalyst or substrate to enhance stereochemical communication.
-
-
Actionable Protocol: Additive Screening
-
Molecular Sieves: Routinely add activated molecular sieves (3Å or 4Å) to the reaction mixture to ensure anhydrous conditions.[4]
-
Screening: If applicable to your reaction type, screen a panel of common additives (e.g., Lewis acids, bases, salts). The effect of an additive is often not predictable and requires empirical testing.[5]
-
Substrate and Ligand Compatibility
Q6: Are there limitations to the types of substrates that work well with 1-Pyridin-2-yl-ethylamine-based catalysts?
A6: Yes, the electronic and steric properties of the substrate can significantly impact enantioselectivity.[11][12]
-
Causality:
-
Steric Hindrance: Very bulky substrates may not be able to bind effectively within the chiral pocket of the catalyst, leading to a loss of stereocontrol.[13]
-
Coordinating Groups: Functional groups on the substrate (e.g., other amines, carboxylates) can compete with the desired coordination site, leading to non-selective pathways. The Lewis basicity of the pyridine nitrogen in the substrate can sometimes lead to catalyst deactivation.
-
-
Actionable Protocol: Substrate Evaluation
-
Review Literature: Check for published examples of similar substrates being used with this class of ligand.
-
Systematic Modification: If you suspect a problematic functional group, try protecting it or using an analogue without that group to test the hypothesis.
-
Ligand Modification: In some cases, modifying the structure of the chiral ligand itself (e.g., by adding bulky groups to the ethylamine backbone) can create a more suitable chiral environment for a specific substrate.
-
Frequently Asked Questions (FAQs)
Q7: How should I properly determine the enantiomeric excess of my product?
A7: Accurate determination of e.e. is crucial. The most common and reliable methods are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[14][15][16]
-
Methodology: These techniques separate the two enantiomers, allowing for their quantification based on peak area.[14][16]
-
Validation: It is essential to first analyze a racemic sample of the product to confirm baseline separation of the enantiomeric peaks. Without a racemic standard, it is difficult to confidently assign the peaks and calculate the e.e.[16]
-
Other Techniques: While less common for routine analysis, other methods include NMR spectroscopy with chiral shift reagents and polarimetry (if the specific rotation of the pure enantiomers is known).[14]
Q8: What is the impact of catalyst loading on enantioselectivity?
A8: While higher catalyst loading can increase the reaction rate, it does not always correlate with improved enantioselectivity. In some cases, high concentrations can lead to the formation of dimeric or aggregated catalyst species that are less selective. It is a common misconception that simply increasing the amount of catalyst will solve selectivity issues.[1] It is always best to determine the optimal catalyst loading through systematic screening.
Q9: Can the choice of counter-ion or salt in the metal precursor affect the reaction?
A9: Yes, the counter-ion can have a significant effect. For example, in many reactions, a weakly coordinating anion (e.g., BF₄⁻, PF₆⁻, OTf⁻) is preferred as it is less likely to interfere with substrate binding to the metal center. If you are observing poor results, consider trying a metal precursor with a different counter-ion.
Q10: My reaction is a reduction. Does the choice of reducing agent matter?
A10: Absolutely. For catalytic asymmetric reductions, the nature of the hydride source (e.g., boranes, silanes, H₂) can dramatically influence the reaction's outcome. The reducing agent is often involved in the turnover-limiting step and its interaction with the catalyst-substrate complex is critical for stereoselection.[17] If you are experiencing low e.e., screening different reducing agents is a valid troubleshooting step.
References
- PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly.
- Wolf, C. et al. (2010). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
- Abuga, K. O., & Kinyua, J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
- Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality.
- Vůjtek, M., et al. (2021). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Molecules.
- Seo, S., et al. (2019). Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ACS Central Science.
- Wang, D., & Zhu, J. (2023). Recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. Chinese Journal of Chemistry.
- Unknown Author. (2024). Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate.
- Zeng, F., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv.
- Unknown Author. (n.d.). Scope of pyridines. ResearchGate.
- Zhang, Z., et al. (2022). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research.
- Zeng, F., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ResearchGate.
- Zeng, F., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv.
- Nadeau, O. W., & Chruma, J. J. (2010). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. Organic Letters.
- Nájera, C., & Yus, M. (2012). Catalytic asymmetric synthesis of 1,2-diamines. Organic & Biomolecular Chemistry.
- National Center for Biotechnology Information. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine. PubChem.
- Agrawal, T., et al. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry.
- Kumar, A., & Ghogare, P. T. (2018). Enhancement of Selectivity and Reactivity of Lipases by Additives. ResearchGate.
- Wang, Z., et al. (2022). Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. Journal of the American Chemical Society.
- Moberg, C. (2003). Chiral Pyridine-Containing Ligands for Asymmetric Catalysis. Synthesis and Applications. Diva-Portal.org.
- Unknown Author. (n.d.). The substrate scope of amines. ResearchGate.
- Kang, J., & Kim, J. (2017). Enantioselective Synthesis of anti-1,2-Diamines by Cu-Catalyzed Reductive Couplings of Azadienes with Aldimines and Ketimines. Organic Letters.
- Unknown Author. (n.d.). Optimization of asymmetric catalytic reaction conditions. ResearchGate.
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of N-(Pyridin-3-yl)picolinamide.
- Agrawal, T., et al. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. PubMed.
- Unknown Author. (n.d.). Substrate Scope of Pyridines. ResearchGate.
- Unknown Author. (n.d.). Catalyst optimisation for asymmetric synthesis by ligand chirality element addition. CORE.
- YouTube. (2023). Enantioselective synthesis of (R)-& (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde.
- Unknown Author. (n.d.). Evaluation of the substrate scope of alkylamines. ResearchGate.
- Unknown Author. (n.d.). Substrate scope of pyridylimines and arylboronic acids. ResearchGate.
- Ceban, V., et al. (2015). Plausible explanation for the low enantioselectivity observed. ResearchGate.
- France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Enantioselectivity in CoCl₃ Catalyzed Reactions.
- Soai, K., et al. (2017). Temperature drop triggers chirality twist. Chemistry World.
- Unknown Author. (n.d.). Catalytic Enantioselective Borane Reduction of Benzyl Oximes: Preparation of (S)-1-Pyridin-3-yl-ethylamine bis Hydrochloride. ResearchGate.
- Al-Ghamdi, S. A., et al. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules.
- Lu, Z., & Liu, X. (2019). Catalytic Enantioselective Addition of Prochiral Radicals to Vinylpyridines. Angewandte Chemie International Edition.
- Unknown Author. (n.d.). Iridium-Catalyzed Asymmetric Reductive Amination of C2-Acylpyridines. ResearchGate.
- Wang, C., et al. (2018). Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Organic Chemistry Frontiers.
- Nishiyama, H., et al. (2007). Enhancement of enantioselectivity by alcohol additives in asymmetric hydrogenation with bis(oxazolinyl)phenyl ruthenium catalysts. Chemical Communications.
- Kim, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules.
- Brice, Z., & Fasan, R. (2010). Metallopeptides for asymmetric dirhodium catalysis. Chemical Communications.
- Mak, W. (2013). Improving catalytic performance of (L)-proline with chiral additives. RSC Blogs.
- CymitQuimica. (n.d.). 1-Pyridin-2-yl-ethylamine.
- BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
- Hartwig, J. F., et al. (2007). Editing the stereochemical elements in an iridium catalyst for enantioselective allylic amination. PNAS.
- Merino, P. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules.
- Unknown Author. (n.d.). Influence of the temperature on the enantioselectivity. ResearchGate.
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- 5. Enhancement of enantioselectivity by alcohol additives in asymmetric hydrogenation with bis(oxazolinyl)phenyl ruthenium catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 17. researchgate.net [researchgate.net]
Stability and storage of "1-Pyridin-2-yl-ethylamine oxalate"
Welcome to the technical support guide for 1-Pyridin-2-yl-ethylamine oxalate (Molecular Formula: C₉H₁₂N₂O₄, Molecular Weight: 212.2 g/mol )[1]. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. As Senior Application Scientists, we have compiled this guide based on chemical principles and field-proven insights to help you navigate potential challenges.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and handling of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
To ensure long-term stability, the compound should be stored under controlled conditions that mitigate its primary sensitivities. The free base, 1-Pyridin-2-yl-ethylamine, is known to be air-sensitive and benefits from storage under an inert atmosphere (nitrogen or argon) at refrigerated temperatures of 2–8 °C[2][3]. For the oxalate salt, which is a solid, similar precautions are critical.
Causality: The ethylamine group is susceptible to oxidation, and the pyridine ring can be sensitive to photodegradation[4]. Storing the compound as a salt enhances its stability compared to the liquid free base, but exposure to air, light, and moisture should still be minimized. Refrigeration slows down potential thermal decomposition processes.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8 °C | Minimizes thermal degradation. |
| Atmosphere | Store in a tightly sealed container, preferably under inert gas (Argon or Nitrogen). | The free amine is air-sensitive; the oxalate salt form provides stability but minimizing air exposure is best practice.[2][3] |
| Light | Store in an amber or opaque vial. | Pyridine-containing compounds can be susceptible to photodegradation, especially from UV light.[4] |
| Moisture | Store in a dry, desiccated environment. | Prevents hydrolysis and potential degradation facilitated by moisture. |
Q2: Why is this compound often supplied as an oxalate salt instead of its free base form?
The free base, 1-Pyridin-2-yl-ethylamine, is a liquid that is sensitive to air[2][3]. Converting it to an oxalate salt serves several practical purposes in a research setting:
-
Enhanced Stability: Salts are generally more crystalline and less susceptible to aerial oxidation than their liquid amine free bases.
-
Ease of Handling: Crystalline solids are easier to weigh accurately and handle compared to volatile or viscous liquids.
-
Improved Shelf Life: The increased stability directly translates to a longer and more reliable shelf life, ensuring consistency between experiments over time.
Q3: What are the primary chemical sensitivities of this compound?
The molecule has several reactive centers that dictate its stability.
-
Air/Oxidation: The ethylamine moiety can be oxidized. The compound is classified as "Air Sensitive"[2][3].
-
Light: Compounds with pyridine rings are known to be susceptible to photodegradation[4]. Discoloration, such as yellowing, can be an indicator of light-induced degradation.
-
Strong Acids & Bases: As an amine salt, it can react with strong bases to liberate the free amine. It is also incompatible with strong acids and oxidizing agents[5].
Q4: What solvents are recommended for dissolving this compound?
Experimental Insight: Always perform a small-scale solubility test before preparing a large stock solution. When preparing a solution for a reaction, ensure the chosen solvent is anhydrous (if the reaction is moisture-sensitive) and compatible with downstream reaction conditions. It is always best to prepare solutions fresh before use to avoid potential degradation in solution[4].
Q5: What are the key safety precautions for handling this compound?
According to GHS classifications for the parent amine, this compound should be handled with care. It is considered an irritant and may be toxic if swallowed[6].
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection[2][5].
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes. If contact occurs, rinse immediately with plenty of water[2].
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases[5].
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Scenario 1: Visual Inspection & Purity
Q: My solid this compound, which was originally a white/off-white powder, has turned yellow. Can I still use it?
A: A color change is a strong indicator of chemical degradation. For pyridine-containing compounds, yellowing often suggests photodegradation or oxidation[4]. Using a degraded reagent can compromise your experiment, leading to lower yields, unexpected side products, and non-reproducible results.
Self-Validating Protocol: Purity Assessment
-
Visual Check: Note the change in color and appearance. If the material is clumpy or appears wet, it may have absorbed moisture.
-
Melting Point Analysis: Measure the melting point of the discolored material. Compare it to the range specified by the supplier. A broad or depressed melting point range is a classic sign of impurity.
-
Thin-Layer Chromatography (TLC): Dissolve a small amount of the suspect compound and a trusted (or new) sample in a suitable solvent. Run a TLC plate. The appearance of new spots or significant streaking in the suspect sample lane indicates the presence of impurities.
-
Decision: If any of these checks indicate impurity, it is strongly recommended to discard the discolored compound and use a fresh, properly stored batch for your experiments[4].
Scenario 2: Solution Stability
Q: I prepared a stock solution of this compound, and after a short period of storage, a precipitate has formed. What is happening?
A: Precipitation in a stored solution can be due to several factors. It is crucial to diagnose the cause to determine if the solution is still viable.
Causality & Troubleshooting Workflow:
-
Check for Supersaturation: The solution may have become supersaturated, especially if stored at a lower temperature than when it was prepared. Gently warm the solution to room temperature or slightly above to see if the precipitate redissolves[4]. If it does, the issue is likely physical (solubility) rather than chemical (degradation).
-
Suspect Degradation: If the precipitate does not redissolve upon warming, it is likely a less soluble degradation product. Storing this compound in solution is generally not recommended for long-term stability due to risks of hydrolysis or other reactions[4].
-
Best Practice: The most reliable approach is to always prepare solutions fresh before use. If short-term storage is unavoidable, use a dry (anhydrous) aprotic solvent and store at low temperatures (-20 °C) in a tightly sealed, light-protected container[4].
Caption: Troubleshooting workflow for precipitation in solution.
Scenario 3: Reaction Inefficiency
Q: My reaction yields are inconsistent or lower than expected when using this compound. Could the reagent be the problem?
A: Yes, reagent quality is a critical parameter for reproducibility. If the compound has degraded, its effective concentration will be lower, and impurities may interfere with the reaction.
Workflow for Validating Reagent Integrity:
-
Source a New Lot: Obtain a new, unopened vial of the compound.
-
Run a Control Reaction: Set up two small-scale parallel reactions. One with the new lot and one with your existing, suspect lot.
-
Standardize Conditions: Ensure all other variables (solvents, other reagents, temperature, reaction time) are identical.
-
Compare Outcomes: Analyze the reaction outcomes via TLC, LC-MS, or NMR. If the reaction with the new lot proceeds as expected while the one with the old lot shows poor conversion or side products, your existing reagent has likely degraded.
Visualizing Potential Degradation
While specific degradation pathways must be confirmed experimentally, the structure of this compound suggests susceptibility to oxidation and photodegradation.
Caption: Potential degradation pathways for the compound.
References
-
ChemBK. (2024). 1-Pyridin-2-Yl-Ethylamine. Retrieved from ChemBK. [Link]
-
PubChem. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine. Retrieved from PubChem. [Link]
Sources
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- 5. fishersci.com [fishersci.com]
- 6. 1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | CID 541877 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Pyridin-2-yl-ethylamine Oxalate
Welcome to the technical support guide for the purification of 1-Pyridin-2-yl-ethylamine oxalate. This document is designed for researchers, scientists, and drug development professionals who require high-purity material for their experiments. Here, we provide in-depth, field-proven insights into troubleshooting common purification challenges, detailed experimental protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when handling this compound.
Q1: What are the most likely impurities in my sample of this compound?
The impurity profile largely depends on the synthetic route. A common synthesis involves the reaction of 2-vinylpyridine with an amine source.[1][2][3][4][5] Therefore, potential impurities include:
-
Unreacted Starting Materials: Residual 2-vinylpyridine or 2-methylpyridine and formaldehyde if that route was used.[2][5]
-
Polymeric Material: 2-vinylpyridine is prone to polymerization, especially when exposed to heat or light, which can result in oligomeric or polymeric impurities.[1][3][5]
-
Side-Products: Isomeric variants or products from undesired side reactions.
-
Residual Solvents: Solvents used during the synthesis or initial work-up.
-
Excess Oxalic Acid or Freebase: An incorrect stoichiometric ratio during salt formation can lead to residual free acid or base.
Q2: My sample is a yellow or brown color, but the literature says it should be white. What does this indicate?
Discoloration often points to the presence of oxidized impurities or polymeric byproducts.[6] Amines, in general, are susceptible to air oxidation over time, which can produce colored species. The presence of residual starting materials like 2-vinylpyridine, which is often a dark brown liquid, can also impart color.[1][4] Purification is strongly recommended to remove these chromophoric impurities.
Q3: Can I purify the oxalate salt directly by recrystallization, or should I convert it to the freebase first?
Both approaches are valid, and the best choice depends on the nature of the impurities.
-
Direct Recrystallization: This is the most straightforward method and is effective if the impurities have significantly different solubility profiles from the oxalate salt. It is the preferred first step.
-
Conversion to Freebase (Acid-Base Extraction): This is a more rigorous purification technique. It is particularly effective for removing non-basic or acidic impurities, as well as polymeric material that may not be soluble in the aqueous/organic extraction system. The purified freebase is then re-converted to the high-purity oxalate salt.[7][8][9]
Q4: What is the first analytical test I should perform to assess the purity of my sample?
A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
-
HPLC provides a quantitative measure of purity by separating the main compound from impurities, allowing for percentage purity calculation based on peak area.[10][11][12][13]
-
¹H NMR provides structural confirmation and can reveal the presence of organic impurities, residual solvents, and determine the relative ratio of the amine to the oxalate counter-ion.[14][15][16][17][18]
Troubleshooting Guide: Common Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oily Precipitate or "Oiling Out" During Recrystallization | The compound's solubility in the chosen solvent is too high at the cooling temperature. The boiling point of the solvent is higher than the melting point of the compound. Impurities are depressing the melting point. | Add a miscible "anti-solvent" (one in which the compound is poorly soluble) dropwise to the hot solution until turbidity appears, then reheat to clarify and cool slowly. Ensure the solution is not supersaturated; try using more solvent. Consider a different solvent system with a lower boiling point. |
| Poor Recovery After Recrystallization | The compound has significant solubility in the mother liquor even at low temperatures. Too much solvent was used. The crystals were filtered before crystallization was complete. | Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop of crystals. Minimize the amount of cold solvent used to wash the crystals. Ensure the flask is thoroughly cooled in an ice bath for an extended period before filtration. |
| Persistent Impurity Peak in HPLC/NMR After Recrystallization | The impurity has a very similar solubility profile to the desired compound, causing it to co-crystallize. | The impurity may be structurally similar. In this case, an alternative purification technique is required. The most effective next step is to perform an acid-base extraction to isolate the freebase amine before re-forming the oxalate salt.[7][8][19] |
| Inconsistent or Broad Melting Point | The sample contains impurities or residual solvent. The heating rate during measurement is too fast. | Further purify the sample using the protocols below. Ensure the sample is thoroughly dried under vacuum. Use a slow heating rate (e.g., 1-2 °C per minute) for melting point determination. |
Experimental Protocols & Methodologies
Purity Assessment Workflow
This diagram outlines the logical flow for assessing and improving the purity of your this compound sample.
Caption: Decision workflow for purity assessment and purification.
Protocol 1: Purity Assessment by HPLC
High-Performance Liquid Chromatography is a cornerstone for determining the purity of pyridine derivatives.[10][13][20]
-
Objective: To quantify the purity of this compound and detect any related impurities.
-
Methodology:
-
Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in the mobile phase.
-
Chromatographic Conditions: Pyridine compounds are hydrophilic and basic, which can present challenges.[10][11] A mixed-mode or reverse-phase C18 column is typically effective.
Parameter Recommended Setting Rationale Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm Standard for small molecule analysis. Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile Formic acid improves peak shape for basic analytes like amines by protonating them. Gradient Start at 5% B, ramp to 95% B over 15 min, hold for 5 min, return to 5% B. A gradient elution ensures that both polar and non-polar impurities are eluted and detected. Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column. Column Temp. 30 °C Provides reproducible retention times. Detection (UV) 254 nm or 260 nm Pyridine ring has strong UV absorbance at these wavelengths.[12] Injection Vol. 10 µL Standard volume for analytical HPLC. -
Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: Purification by Recrystallization
-
Objective: To purify the oxalate salt by leveraging differences in solubility between the product and impurities.
-
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (or solvent mixture) to just dissolve the solid. Refer to the table below for starting points.
-
Once fully dissolved, allow the solution to cool slowly to room temperature. Inducing rapid cooling can trap impurities.
-
Further cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum to a constant weight.
-
| Solvent System | Rationale |
| Ethanol/Water | The oxalate salt is typically soluble in hot ethanol or methanol and less soluble when cooled. Adding a small amount of water can aid in dissolving the salt initially. |
| Isopropanol (IPA) | A common solvent for precipitating amine salts.[21] |
| Acetone/Water | Similar principle to ethanol/water, offering a different polarity profile that might exclude different impurities. |
Protocol 3: Purification via Acid-Base Extraction
This powerful technique purifies the amine by converting it to its freebase form, allowing for the removal of non-basic impurities.[7][8][9][22]
Caption: Workflow for purification via acid-base extraction.
-
Objective: To remove non-basic, acidic, and polymeric impurities.
-
Methodology:
-
Freebase Formation: Dissolve the crude oxalate salt in a minimal amount of water. Transfer this solution to a separatory funnel containing an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Slowly add a 2M aqueous solution of a strong base (e.g., NaOH) while shaking. Monitor the pH of the aqueous layer with pH paper, continuing to add base until the pH is >10.[8] This deprotonates the amine, making it soluble in the organic layer.
-
Extraction: Shake the funnel vigorously and allow the layers to separate. Drain the lower organic layer. Perform two more extractions on the aqueous layer with fresh organic solvent to ensure complete recovery of the amine.
-
Washing & Drying: Combine all organic extracts and wash them with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (e.g., using a rotary evaporator). The result is the purified freebase of 1-pyridin-2-yl-ethylamine.[23]
-
Re-formation of the Oxalate Salt: Dissolve the purified freebase in a suitable solvent like isopropanol (IPA). In a separate flask, dissolve a stoichiometric equivalent (1.0 eq) of anhydrous oxalic acid in a minimal amount of the same solvent.
-
Slowly add the oxalic acid solution to the amine solution with stirring. The pure oxalate salt should precipitate.[21]
-
Cool the mixture in an ice bath to maximize precipitation, collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum.
-
References
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
1-Pyridin-2-Yl-Ethylamine. (2024). ChemBK. Retrieved from [Link]
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
HPLC Method for Analysis of Pyridine on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Acid–base extraction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
What is an Acid and Base Extraction?. (n.d.). Engineering Ideas Clinic - Confluence. Retrieved from [Link]
-
Amine workup. (2022). Reddit. Retrieved from [Link]
-
Davies, S. R., Jones, K., & Alamgir, M. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 407(11), 3103–3113. Retrieved from [Link]
-
Selective separation of amines from continuous processes using automated pH controlled extraction. (2021). Reaction Chemistry & Engineering. Retrieved from [Link]
-
Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. (2014). PubMed. Retrieved from [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025). ResearchGate. Retrieved from [Link]
-
Forming oxalate salts of amines. (2009). Sciencemadness.org. Retrieved from [Link]
-
Calculating purity from NMR spectrum. (2017). Chemistry Stack Exchange. Retrieved from [Link]
-
Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. (2016). NIST. Retrieved from [Link]
-
Pauli, G. F., Chen, S. N., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231. Retrieved from [Link]
-
Diop, M. B., Seck, G. A., Sarr, M., Diop, L., & Oliver, A. G. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. American Journal of Heterocyclic Chemistry, 6(2), 16-23. Retrieved from [Link]
-
2-Vinylpyridine. (n.d.). Grokipedia. Retrieved from [Link]
-
2-Vinylpyridine. (n.d.). In Wikipedia. Retrieved from [Link]
-
Exploring 2-Vinylpyridine: Properties, Applications, and Manufacturing. (n.d.). Retrieved from [Link]
-
Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. (2020). ResearchGate. Retrieved from [Link]
-
Preparation of ammonium oxalate. (n.d.). PrepChem.com. Retrieved from [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved from [Link]
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- 18. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
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- 23. chembk.com [chembk.com]
Technical Support Center: Scaling Up the Synthesis of 1-Pyridin-2-yl-ethylamine Oxalate
Welcome to the technical support center dedicated to the robust synthesis and scale-up of 1-Pyridin-2-yl-ethylamine Oxalate. This guide is designed for researchers, process chemists, and drug development professionals. We will move beyond simple procedural lists to explore the underlying chemical principles, providing you with the foresight needed to troubleshoot and optimize this synthesis at an increased scale. Our focus is on building a self-validating process, ensuring reliability and reproducibility from the bench to the pilot plant.
Section 1: Synthesis of 1-Pyridin-2-yl-ethylamine via Reductive Amination
The most common and scalable route to 1-Pyridin-2-yl-ethylamine is the reductive amination of 2-acetylpyridine. This process is typically performed as a one-pot reaction where an intermediate imine is formed in situ and subsequently reduced.[1]
Caption: Overall workflow for the synthesis of the amine free base.
Experimental Protocol: Lab-Scale Reductive Amination (Illustrative)
Objective: To synthesize 1-Pyridin-2-yl-ethylamine from 2-acetylpyridine.
Materials:
-
2-Acetylpyridine (1.0 eq)
-
Ammonium Acetate (3.0 - 5.0 eq)
-
Methanol (10 vol)
-
Sodium Borohydride (NaBH₄) (1.5 - 2.0 eq)
-
Hydrochloric Acid (for pH adjustment)
-
Sodium Hydroxide (for pH adjustment)
-
Dichloromethane or Ethyl Acetate (for extraction)
Procedure:
-
To a stirred solution of 2-acetylpyridine in methanol, add ammonium acetate.
-
Heat the mixture to 40-50°C and stir for 2-4 hours to facilitate imine formation. Monitor the conversion of the starting material by TLC or LC-MS.
-
Cool the reaction mixture to 0-5°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) in portions, ensuring the internal temperature does not exceed 10°C. The addition is exothermic and will generate hydrogen gas.[2]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours or until the imine is fully consumed.
-
Carefully quench the reaction by the slow addition of water, followed by acidification with HCl to pH ~2 to decompose excess borohydride.
-
Adjust the pH to >12 with aqueous NaOH to liberate the free amine.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Pyridin-2-yl-ethylamine as an oil.
Troubleshooting Guide & FAQs: Amine Synthesis
Q1: My reaction has stalled, and I see a significant amount of unreacted 2-acetylpyridine. What is the likely cause?
A: This issue almost always points to inefficient imine formation, which is the equilibrium-driven first step of the reaction.
-
Causality: The formation of the imine from a ketone and an ammonia source is a reversible reaction that produces water as a byproduct.[3] In a closed system, this water can hydrolyze the imine back to the starting materials. On a larger scale, ensuring sufficient mixing and reaction time is crucial.
-
Troubleshooting Steps:
-
Check Ammonia Source: Ensure your ammonia source (e.g., ammonium acetate) is of good quality and used in sufficient excess to drive the equilibrium forward.
-
Water Removal: While challenging in a one-pot borohydride reduction, in other systems, the use of a dehydrating agent like molecular sieves or azeotropic removal of water can be employed.[3]
-
Increase Reaction Time/Temperature: Allow more time for imine formation before adding the reducing agent. A modest increase in temperature (e.g., to 60°C) can also help, but monitor for potential side reactions.
-
Q2: After workup, my product is contaminated with the corresponding alcohol (1-(pyridin-2-yl)ethan-1-ol). How can I prevent this?
A: This indicates that your reducing agent is reacting with the starting ketone before it has a chance to form the imine. This is a common problem when using strong reducing agents like sodium borohydride.[4]
-
Causality: Sodium borohydride can reduce both ketones and imines.[5] If a significant concentration of the ketone is present when NaBH₄ is added, competitive reduction will occur.
-
Troubleshooting Steps:
-
Ensure Complete Imine Formation: Before adding the NaBH₄, confirm via an in-process control (e.g., TLC, ¹H NMR of a small aliquot) that the formation of the imine is maximized.
-
Use a More Selective Reducing Agent: For scale-up, switching to a milder reducing agent is highly recommended. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it selectively reduces imines in the presence of ketones and is less water-sensitive.[6] Catalytic hydrogenation is another highly selective and green alternative for large-scale operations.[7]
-
Table 1: Comparison of Common Reducing Agents
| Reagent | Selectivity (Imine vs. Ketone) | Common Solvents | Key Advantages | Scale-Up Considerations |
| Sodium Borohydride (NaBH₄) | Low | Methanol, Ethanol | Inexpensive, readily available | Highly exothermic reaction with water/alcohols, hydrogen evolution, requires careful temperature control and slow addition.[5][8] |
| Sodium Cyanoborohydride (NaBH₃CN) | High | Methanol, THF | Highly selective, water-stable | Highly toxic (cyanide), significant waste treatment concerns.[4][5] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High | Dichloromethane, 1,2-DCE | Highly selective, mild | Moisture sensitive, generates acetic acid byproduct.[5][6] |
| H₂ / Metal Catalyst (e.g., Pd/C) | Very High | Methanol, Ethanol, Ethyl Acetate | Green (water is the only byproduct), high selectivity | Requires specialized high-pressure equipment, catalyst handling and filtration.[7] |
Q3: The NaBH₄ reduction is violently exothermic and difficult to control at a larger scale. How can I manage this?
A: This is a critical safety and process control challenge. The hydrolysis of sodium borohydride is highly exothermic and produces flammable hydrogen gas.[2][9]
-
Causality: The reaction of NaBH₄ with protic solvents like methanol or residual water is rapid and releases significant energy.[8] Poor heat transfer in large reactors exacerbates this issue, leading to potential thermal runaway.[10][11]
-
Mitigation Strategies:
-
Reverse Addition: Add the reaction mixture containing the imine to a solution/slurry of the reducing agent, rather than the other way around. This keeps the reducing agent as the limiting reagent at any given time.
-
Controlled Addition Rate: Use a syringe pump or a pressure-equalizing dropping funnel to ensure a slow, controlled addition of the reducing agent. The addition rate should be dictated by the ability of the reactor's cooling system to dissipate the heat generated.
-
Sufficient Cooling: Ensure your reactor is equipped with an efficient cooling jacket and that the coolant temperature is set appropriately (e.g., -10°C to 0°C) before starting the addition.
-
Dilution: Increasing the solvent volume can help to moderate the temperature increase by providing a larger thermal mass, though this has implications for process efficiency.
-
Section 2: Formation and Purification of this compound
The crude amine free base is often an oil and can be difficult to purify by chromatography at scale. Converting it to a crystalline oxalate salt is an excellent method for purification and improves the material's handling and stability.
Caption: Workflow for purification via oxalate salt formation.
Experimental Protocol: Oxalate Salt Formation
Objective: To purify the crude amine by forming its oxalate salt.
Materials:
-
Crude 1-Pyridin-2-yl-ethylamine (1.0 eq)
-
Oxalic Acid Dihydrate (1.0 eq)
-
Ethanol or Isopropanol
Procedure:
-
Dissolve the crude amine in a suitable solvent (e.g., ethanol, 5-10 volumes).
-
In a separate flask, dissolve oxalic acid dihydrate (1.0 equivalent) in a minimum amount of the same warm solvent.
-
Slowly add the oxalic acid solution to the stirred amine solution.
-
A precipitate should form. The mixture may need to be stirred at room temperature or cooled to 0-5°C to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent to remove soluble impurities.
-
Dry the solid under vacuum to a constant weight.
Troubleshooting Guide & FAQs: Salt Formation
Q1: Upon adding the oxalic acid, the product separates as a sticky oil instead of a crystalline solid. What should I do?
A: "Oiling out" is a common problem during crystallization and indicates that the product's solubility in the solvent is too high at the temperature of precipitation, or that significant impurities are present.
-
Causality: The formation of a supersaturated solution is a prerequisite for crystallization. If the level of supersaturation is too high or if impurities inhibit crystal lattice formation, the compound may separate as a liquid phase (an oil).
-
Troubleshooting Steps:
-
Solvent System: The current solvent may be too good. Try switching to a less polar solvent or use an anti-solvent system. For example, dissolve the amine in ethanol and add the oxalic acid, then slowly add a less polar solvent like methyl tert-butyl ether (MTBE) or heptane until turbidity persists, then cool.
-
Temperature Control: Add the oxalic acid solution at a slightly elevated temperature (e.g., 40°C) to maintain solubility, and then cool the solution very slowly. Slow cooling promotes the formation of ordered crystals rather than an amorphous oil.
-
Seeding: If you have a small amount of crystalline material, add a seed crystal to the supersaturated solution to initiate crystallization.
-
Q2: The yield of my oxalate salt is low, even though I believe the amine synthesis worked well. Where could my product be going?
A: Low yield is typically a solubility issue. The salt has some residual solubility in the mother liquor.
-
Causality: No substance is completely insoluble. The final concentration of your product in the filtrate is determined by its solubility in the crystallization solvent at the filtration temperature.
-
Troubleshooting Steps:
-
Optimize the Solvent: Select a solvent where the salt has low solubility, especially at colder temperatures. A screening of common solvents (e.g., ethanol, isopropanol, acetonitrile, acetone) is recommended.
-
Cooling: Ensure you are cooling the mixture for a sufficient amount of time to allow for complete precipitation before filtration. Check the temperature of the slurry before filtering.
-
Minimize Wash Volume: Wash the filter cake with a minimal amount of cold solvent. Washing with room temperature solvent can redissolve a significant portion of the product.
-
Check the Filtrate: Concentrate a sample of your filtrate (mother liquor) to see how much product was lost. If significant, it may be possible to recover a second crop of crystals by concentrating the filtrate and cooling again.
-
Q3: The final salt is discolored (e.g., yellow or brown). How can I improve its appearance and purity?
A: Discoloration indicates that impurities from the initial reaction are being trapped in the crystal lattice of the salt.
-
Causality: The salt formation process is a purification step, but it is not perfect. Highly colored impurities or those with similar structures can co-precipitate with the desired product.
-
Troubleshooting Steps:
-
Pre-treat the Crude Amine: Before salt formation, consider treating the crude amine solution with activated carbon. Stir the solution with 1-2 wt% activated carbon for 30 minutes, then filter through a pad of celite to remove the carbon and adsorbed colored impurities.
-
Recrystallization: The isolated, discolored salt can be recrystallized. Dissolve it in a minimum amount of a suitable hot solvent and allow it to cool slowly. This second crystallization step is often very effective at removing trapped impurities.
-
References
-
ChemBK. (2024, April 9). 1-Pyridin-2-Yl-Ethylamine. Retrieved from [Link]
-
Ametek Process Instruments. (2024, July 5). Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. Retrieved from [Link]
-
Li, W., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters. ACS Publications. Retrieved from [Link]
-
Chemiz. (2025, April 13). Enantioselective synthesis of (R)- & (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Gram-scale synthesis of chiral amine 6 ac and its application to.... Retrieved from [Link]
-
ResearchGate. (2025, December 23). Scalable and sustainable synthesis of chiral amines by biocatalysis. Retrieved from [Link]
-
Wiley Analytical Science. (2017, October 6). Chiral Amines in Total Synthesis: The Biocatalytic Approach. Retrieved from [Link]
-
Organic Process Research & Development. (2024, June 14). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. ACS Publications. Retrieved from [Link]
-
Chem-Impex. (n.d.). 1-Pyridin-2-yl-ethylamine. Retrieved from [Link]
-
graduation.escoffier.edu. (n.d.). Sodium Borohydride Reaction With Water. Retrieved from [Link]
-
Vysus Group. (2021, June 14). Common amine system corrosion issues and how to solve them. Retrieved from [Link]
-
Sulphur Experts. (2021, February 9). "Basics" of Acidic Heat Stable Amine Salts: Part 1. YouTube. Retrieved from [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]
-
IChemE. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Amine system problems arising from heat stable salts and solutions to improve system performance. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]
-
ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Reductive Amination. Wordpress. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
MDPI. (n.d.). Hydrogen Storage in Complex Metal Hydrides NaBH4: Hydrolysis Reaction and Experimental Strategies. Retrieved from [Link]
-
organic-chemistry.org. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
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PubChem. (n.d.). (R)-1-Pyridin-2-yl-ethylamine. Retrieved from [Link]
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-
Methylamine Supplier. (n.d.). (R)-1-Pyridin-2-Yl-Ethylamine. Retrieved from [Link]
-
PubMed Central. (n.d.). Ammonium N-(pyridin-2-ylmethyl)oxamate (AmPicOxam): A Novel Precursor of Calcium Oxalate Coating for Carbonate Stone Substrates. Retrieved from [Link]
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ResearchGate. (2025, August 6). Study on the Synthesis of 2,6-di(pyridin-2-yl)pyridin-4(1H)-one. Retrieved from [Link]
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Technical Support Center: Analytical Methods for Impurity Profiling of 1-Pyridin-2-yl-ethylamine
Welcome to the technical support center for the analysis of "1-Pyridin-2-yl-ethylamine." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the detection and quantification of impurities in this critical pharmaceutical intermediate. Here, we address common challenges and questions in a direct, question-and-answer format, grounding our advice in established scientific principles and regulatory expectations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Impurity Identification and Control
Question 1: What are the typical impurities I should expect in 1-Pyridin-2-yl-ethylamine, and where do they come from?
Answer: Understanding the potential impurity profile is the first step in developing a robust analytical method. Impurities in 1-Pyridin-2-yl-ethylamine can be broadly categorized based on their origin, as outlined by the International Council for Harmonisation (ICH) Q3A guidelines.[1][2][3]
-
Organic Impurities: These are the most common and can arise from various stages of the manufacturing process.[2]
-
Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic route are a primary source. For instance, if the synthesis involves the reduction of a corresponding ketoxime, residual ketoxime could be a potential impurity.
-
By-products: These are formed from side reactions occurring during the synthesis. The specific by-products will depend on the synthetic pathway employed.
-
Degradation Products: 1-Pyridin-2-yl-ethylamine can degrade under certain conditions (e.g., exposure to light, heat, or reactive agents), leading to the formation of new impurities.[4][5]
-
Reagents, Ligands, and Catalysts: Though often removed during work-up, trace amounts of these materials can sometimes persist in the final product.[2]
-
-
Inorganic Impurities: These typically originate from the manufacturing process and can include residual metals from catalysts or inorganic salts.[6][7]
-
Residual Solvents: Solvents used during synthesis or purification can be present in the final product.[6][7]
To proactively identify potential impurities, a thorough understanding of the synthetic route is crucial. Additionally, performing forced degradation studies can help to identify likely degradation products.[4][5][8]
Question 2: What are forced degradation studies, and why are they important for 1-Pyridin-2-yl-ethylamine?
Answer: Forced degradation, or stress testing, is a critical component of pharmaceutical development that involves intentionally degrading the drug substance under more severe conditions than it would typically encounter during storage and handling.[4][5] The primary objectives of these studies, as outlined in ICH guideline Q1A(R2), are:[5][8]
-
To identify potential degradation products: This helps in establishing degradation pathways.[5]
-
To demonstrate the stability-indicating nature of the analytical method: The method must be able to separate the active pharmaceutical ingredient (API) from its degradation products, ensuring that the assay is specific for the intact drug.[9]
-
To understand the intrinsic stability of the molecule: This information is vital for developing stable formulations and determining appropriate storage conditions.[4][5][9]
For 1-Pyridin-2-yl-ethylamine, a typical forced degradation study would involve subjecting the compound to the following conditions:
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl or H₂SO₄ at room temperature or elevated temperatures.[4][8] | To assess degradation in acidic environments. |
| Base Hydrolysis | 0.1 M to 1 M NaOH or KOH at room temperature or elevated temperatures.[4][8] | To evaluate stability in alkaline conditions. |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature. | To investigate susceptibility to oxidative degradation. |
| Thermal Degradation | Dry heat (e.g., 60-80°C).[4] | To determine the effect of high temperatures. |
| Photodegradation | Exposure to UV and visible light as per ICH Q1B guidelines. | To assess light sensitivity. |
The goal is to achieve a target degradation of 5-20% of the API to ensure that a sufficient amount of degradation products are formed for detection and characterization without completely destroying the sample.[8][10]
Chromatographic Methods
Question 3: I'm developing an HPLC method for purity analysis. What are the key considerations for 1-Pyridin-2-yl-ethylamine?
Answer: High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution and sensitivity.[11] For 1-Pyridin-2-yl-ethylamine, a reverse-phase HPLC (RP-HPLC) method is generally the most suitable approach.
Here is a logical workflow for developing a robust RP-HPLC method:
Caption: HPLC Method Development Workflow.
Detailed Protocol: A Starting Point for RP-HPLC Method Development
This protocol provides a robust starting point. Optimization will likely be necessary based on the specific impurity profile of your sample.
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC or UPLC with UV/PDA Detector | Standard instrumentation for pharmaceutical analysis. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column is a good initial choice for retaining the moderately polar 1-Pyridin-2-yl-ethylamine. |
| Mobile Phase A | 20mM Potassium Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid)[12] | A buffer is necessary to control the ionization state of the basic amine, ensuring consistent retention times. A pH of 3.0 will ensure the amine is fully protonated. |
| Mobile Phase B | Acetonitrile (HPLC Grade)[12] | Acetonitrile is a common organic modifier with good UV transparency. |
| Elution | Isocratic (e.g., 80% A, 20% B) or Gradient | Start with an isocratic elution. If all impurities are not well-resolved, a gradient elution (e.g., starting with a higher percentage of A and increasing B over time) will be necessary. |
| Flow Rate | 1.0 mL/min[12] | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C[12] | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume. |
| Detector Wavelength | 260 nm[12] | Pyridine derivatives typically have a strong UV absorbance around 250-270 nm.[12] A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength. |
Troubleshooting Common HPLC Issues:
-
Poor Peak Shape (Tailing): This is common for basic compounds like 1-Pyridin-2-yl-ethylamine due to interactions with residual silanols on the silica-based column.
-
Solution: Lower the pH of the mobile phase (e.g., to 2.5-3.0) to ensure the amine is fully protonated. Use a column with end-capping or a base-deactivated stationary phase. The addition of a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1%) can also be effective but may interfere with mass spectrometry detection.
-
-
Co-eluting Peaks: Impurities are not fully separated from the main peak or each other.
-
Solution: Optimize the mobile phase composition (e.g., change the organic modifier from acetonitrile to methanol, or alter the pH). Implement a gradient elution to improve resolution. Consider a different column stationary phase (e.g., C8 or phenyl).
-
Question 4: When should I consider Gas Chromatography (GC) for impurity analysis?
Answer: Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds.[11] It is particularly well-suited for:
-
Residual Solvent Analysis: GC with a flame ionization detector (FID) or mass spectrometer (MS) is the standard method for quantifying residual solvents according to ICH Q3C guidelines.
-
Volatile Organic Impurities: Impurities that are volatile and thermally stable can be effectively separated and quantified by GC.
For 1-Pyridin-2-yl-ethylamine, which has a moderate boiling point, GC can be a viable option. However, its polarity and the presence of the primary amine group can lead to peak tailing on standard non-polar GC columns.
Troubleshooting GC Analysis:
-
Peak Tailing: The active amine group can interact with the stationary phase.
-
Solution: Use a column specifically designed for the analysis of amines (e.g., a base-deactivated column). Derivatization of the amine group to a less polar functional group can also significantly improve peak shape, although this adds a step to the sample preparation.[13]
-
-
Thermal Degradation: The compound may degrade at the high temperatures of the GC inlet.
-
Solution: Use a lower inlet temperature and a faster injection speed. Ensure the GC system is clean and free of active sites.
-
A GC-MS method would be particularly advantageous for identifying unknown volatile impurities due to the structural information provided by the mass spectrometer.[14][15]
Spectroscopic and Hyphenated Techniques
Question 5: How can I identify an unknown impurity detected by HPLC?
Answer: Identifying an unknown impurity requires gathering structural information. A common workflow involves hyphenated techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: Workflow for Unknown Impurity Identification.
Step-by-Step Guide to Impurity Identification:
-
LC-MS Analysis: The first step is to obtain the molecular weight of the unknown impurity.[11] This is typically done by interfacing your HPLC system with a mass spectrometer. The mass of the molecular ion ([M+H]⁺ in positive ion mode) provides the molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): To gain more confidence in the identity of the impurity, HRMS can provide a highly accurate mass measurement. This allows for the determination of the elemental composition (the molecular formula) of the impurity.
-
Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion of the impurity and subjecting it to fragmentation, you can obtain a fragmentation pattern. This pattern provides valuable clues about the structure of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation, it may be necessary to isolate the impurity (e.g., by preparative HPLC) and analyze it by NMR spectroscopy.[11] ¹H and ¹³C NMR will provide detailed information about the carbon-hydrogen framework of the molecule.
-
Synthesis and Confirmation: Once a putative structure is proposed, it can be synthesized. The synthetic standard is then co-injected with the sample containing the impurity to confirm that they have the same retention time and mass spectrum.
Question 6: What about chiral impurities?
Answer: 1-Pyridin-2-yl-ethylamine is a chiral compound, existing as (R) and (S) enantiomers.[16] If the desired product is a single enantiomer, it is critical to control the amount of the unwanted enantiomer.
Analytical Method for Chiral Purity:
Standard RP-HPLC methods will not separate enantiomers. A specialized chiral HPLC method is required. This typically involves using a chiral stationary phase (CSP). The choice of CSP and mobile phase will depend on the specific properties of the enantiomers.
References
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. Available from: [Link]
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Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available from: [Link]
-
ICH Q3 Impurity Guidelines: Analytical Strategies for Safer Drug Development. (2024, May 29). AMSbiopharma. Available from: [Link]
-
ICH Q3A Guideline for Impurities in New Drug Substances. (2024, October 31). YouTube. Available from: [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Available from: [Link]
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Forced Degradation Studies. (2016, December 14). MedCrave online. Available from: [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. Available from: [Link]
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Forced Degradation Studies. (2016, December 14). SciSpace. Available from: [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
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1-(Pyridin-2-yl)ethan-1-amine. PubChem. Available from: [Link]
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Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Available from: [Link]
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Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. (2023, September 8). MDPI. Available from: [Link]
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(R)-1-Pyridin-2-yl-ethylamine. PubChem. Available from: [Link]
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HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available from: [Link]
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1-Pyridin-2-Yl-Ethylamine. ChemBK. Available from: [Link]
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A. 1 H NMR spectrum of a 1:2 molar ratio mixture of ethylamine and PLP... ResearchGate. Available from: [Link]
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(R)-1-Pyridin-2-Yl-Ethylamine. Methylamine Supplier. Available from: [Link]
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Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. Available from: [Link]
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Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2023, April 25). PubMed Central. Available from: [Link]
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Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. Available from: [Link]
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Analytical Methods. RSC Publishing. Available from: [Link]
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Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009, December 1). Chromatography Today. Available from: [Link]
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Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. (2025, August 7). ResearchGate. Available from: [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. Available from: [Link]
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Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (2021, April 6). MDPI. Available from: [Link]
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Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. Available from: [Link]
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Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (2021, April 6). Semantic Scholar. Available from: [Link]
-
1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Chemistry. Available from: [Link]
-
Elemental Impurities Analysis. Resolian. Available from: [Link]
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Validation & Comparative
A Comparative Guide to Chiral Pyridine Ligands in Asymmetric Catalysis: Spotlight on 1-Pyridin-2-yl-ethylamine Derivatives
In the landscape of asymmetric catalysis, the quest for efficient, selective, and versatile chiral ligands is a perpetual driving force for innovation. Among the privileged scaffolds, chiral pyridines have carved a significant niche due to their modularity, stability, and diverse coordination chemistry.[1][2] This guide provides an in-depth comparison of ligands derived from the readily accessible building block, 1-Pyridin-2-yl-ethylamine , with other prominent classes of chiral pyridine ligands. Our focus will be on their application in the asymmetric transfer hydrogenation of ketones, a benchmark reaction for evaluating catalyst performance. Through objective analysis and supporting experimental data, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in catalyst selection.
The Emergence of 1-Pyridin-2-yl-ethylamine as a Chiral Scaffold
1-Pyridin-2-yl-ethylamine is a versatile chiral primary amine that serves as an excellent starting material for the synthesis of a variety of multidentate ligands.[3] Its structure, featuring a stereocenter adjacent to the coordinating pyridine nitrogen, allows for the effective transfer of chirality in a metal's coordination sphere. The ethylamine backbone provides a flexible yet conformationally defined linkage to other donor groups, enabling the creation of tailored ligand architectures.
A notable application of this scaffold is in the synthesis of tridentate N,N,O-ligands. These are readily prepared through the reductive amination of a suitable salicylaldehyde derivative with enantiomerically pure (S)- or (R)-1-pyridin-2-yl-ethylamine.[3] The resulting ligands can then be used to form active catalysts in situ with ruthenium precursors like RuCl₂(PPh₃)₃ for asymmetric transfer hydrogenation reactions.[3]
A Comparative Landscape of Chiral Pyridine Ligands
To provide a comprehensive overview, we will compare the performance of 1-pyridin-2-yl-ethylamine-derived ligands with two other widely recognized classes of chiral pyridine ligands: Pyridine-bis(oxazoline) (PYBOX) and Chiral Phosphinopyridines .
PYBOX Ligands: These C₂-symmetric ligands are renowned for their strong coordinating ability and have been successfully employed in a vast array of asymmetric transformations.[4] The two oxazoline rings create a well-defined chiral pocket around the metal center, leading to high enantioselectivities.
Chiral Phosphinopyridine Ligands: This class of P,N-ligands combines the σ-donor properties of a phosphine with the π-acceptor characteristics of a pyridine ring. This electronic versatility allows for fine-tuning of the catalyst's reactivity and selectivity.
Performance in Asymmetric Transfer Hydrogenation of Acetophenone
The asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol is a widely accepted benchmark reaction to evaluate the efficacy of chiral catalysts. Below, we compare the performance of catalysts derived from 1-pyridin-2-yl-ethylamine, PYBOX, and a phosphinopyridine ligand in this transformation.
| Ligand/Catalyst System | Catalyst Loading (mol%) | Base | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| (S)-2,4-di-tert-butyl-6-((1-(pyridin-2-yl)ethylamino)methyl)phenol / RuCl₂(PPh₃)₃ | 2 | i-PrONa | 80 | 1 | ~100 | 47 (R) | [3] |
| Ru(II)/(R,R)-Ph-pybox/PPh₂(OEt) | 0.2 | KOtBu | 28 | 0.25 | 96 | 96 (S) | [5] |
| Chiral Pyridine-Aminophosphine/Ir-complex | 1 | - | 25 | 12 | >99 | 99 (R) | [6][7] |
Analysis of Performance Data:
The data highlights the distinct characteristics of each ligand class. The iridium catalyst with a chiral pyridine-aminophosphine ligand demonstrates exceptional enantioselectivity (>99% ee) and high conversion under mild conditions.[6][7] The Ru-PYBOX system also delivers excellent enantioselectivity (96% ee) and high conversion, showcasing the effectiveness of the C₂-symmetric design.[5]
The tridentate ligand derived from 1-pyridin-2-yl-ethylamine provides near-quantitative conversion, indicating a highly active catalyst.[3] However, the enantioselectivity (47% ee) is moderate in this specific reported instance. It is crucial to note that this represents an initial finding, and further optimization of the ligand structure and reaction conditions could lead to significant improvements in enantioselectivity. The modular nature of the 1-pyridin-2-yl-ethylamine scaffold allows for systematic tuning of steric and electronic properties, which is a key strategy for enhancing catalyst performance.
Mechanistic Insights: The Causality Behind Stereoselection
The mechanism of asymmetric transfer hydrogenation with Ru(II) complexes generally involves a metal-ligand bifunctional catalysis pathway. The catalytic cycle, illustrated below, is a self-validating system where the chiral ligand actively participates in the hydrogen transfer step.
Figure 1. Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
In this cycle, the precatalyst is activated by the base and isopropanol to form a ruthenium hydride species. The ketone then coordinates to the ruthenium center, and the hydride is transferred to the carbonyl carbon via a six-membered pericyclic transition state. The chirality of the ligand dictates the facial selectivity of the hydride attack on the prochiral ketone, leading to the formation of one enantiomer of the alcohol preferentially. The steric and electronic properties of the chiral ligand are therefore paramount in determining the degree of enantioselectivity. For ligands derived from 1-pyridin-2-yl-ethylamine, the stereocenter alpha to the pyridine nitrogen directly influences the geometry of this transition state.
Experimental Protocols
Synthesis of (S)-2,4-di-tert-butyl-6-((1-(pyridin-2-yl)ethylamino)methyl)phenol
This protocol describes the synthesis of a representative tridentate ligand derived from (S)-1-pyridin-2-yl-ethylamine.
Figure 2. Workflow for the synthesis of the tridentate ligand.
Materials:
-
(S)-1-pyridin-2-yl-ethylamine
-
3,5-di-tert-butyl-2-hydroxybenzaldehyde
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a solution of 3,5-di-tert-butyl-2-hydroxybenzaldehyde (1.0 mmol) in anhydrous methanol (10 mL), add (S)-1-pyridin-2-yl-ethylamine (1.0 mmol).
-
Stir the mixture at room temperature for 2 hours to form the Schiff base intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium borohydride (1.5 mmol) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.
-
Remove the methanol under reduced pressure.
-
Basify the aqueous residue with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ligand.
Asymmetric Transfer Hydrogenation of Acetophenone
This protocol outlines a general procedure for the in-situ generation of the catalyst and the subsequent transfer hydrogenation.
Materials:
-
(S)-2,4-di-tert-butyl-6-((1-(pyridin-2-yl)ethylamino)methyl)phenol (chiral ligand)
-
RuCl₂(PPh₃)₃
-
Acetophenone
-
Isopropanol (anhydrous)
-
Sodium isopropoxide solution (in isopropanol)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the chiral ligand (0.02 mmol) and RuCl₂(PPh₃)₃ (0.02 mmol) in anhydrous isopropanol (5 mL).
-
Stir the mixture at 80 °C for 30 minutes to form the catalyst solution.
-
Add acetophenone (1.0 mmol) to the catalyst solution.
-
Initiate the reaction by adding the sodium isopropoxide solution (0.1 mmol).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Dry the organic layer, concentrate, and analyze the conversion and enantiomeric excess by chiral GC or HPLC.
Conclusion
1-Pyridin-2-yl-ethylamine has demonstrated its potential as a valuable and readily accessible building block for the synthesis of novel chiral ligands. While the initial foray into asymmetric transfer hydrogenation with a tridentate derivative showed high catalytic activity but moderate enantioselectivity, the inherent modularity of this scaffold presents significant opportunities for optimization. Further structural modifications to fine-tune the steric and electronic environment around the metal center are likely to unlock enhanced stereocontrol.
In comparison to well-established ligands like PYBOX and chiral phosphinopyridines, which consistently deliver high enantioselectivities, ligands derived from 1-pyridin-2-yl-ethylamine are in a nascent stage of development for many applications. However, their straightforward synthesis and potential for diversification make them an attractive area for future research. For scientists and professionals in drug development, the exploration of this ligand class could lead to the discovery of novel, cost-effective, and highly efficient catalysts for the synthesis of chiral molecules.
References
-
Brunner, H.; Fürst, J. Enantioselective Catalysis CXLI[3]. Tridentate Ligands with 1-(Pyridin-2-yl)ethylamine as Chiral Building Block in the Enantioselective Transfer Hydrogenation of Acetophenone. Monatsh. Chem.2002 , 133, 115–126.
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- Wills, M.; et al. Use of Tridentate TsDPEN/Pyridine Ligands in Ruthenium-Catalysed Asymmetric Reduction of Ketones. Tetrahedron Lett.2013, 54, 4602-4605.
- Kumah, R. T.; Tsaulwayo, N.; Xulu, B. A.; Ojwach, S. O. Structural, kinetics and mechanistic studies of asymmetric transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine nickel(II) complexes. RSC Adv.2019, 9, 32785-32796.
- Noyori, R.; Hashiguchi, S. Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Acc. Chem. Res.1997, 30, 97–102.
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- Del Zotto, A.; Baratta, W.; Ballico, M.; Herdtweck, E.; Rigo, P. [RuCl2(PPh3)(PNN′)] Complexes as Efficient Catalysts in Transfer Hydrogenation of Ketones. Organometallics2007, 26, 5636–5643.
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- Bolm, C.; Hildebrand, J. P.; Muñiz, K. Recent advances in the use of pyridine-type ligands for asymmetric catalysis. In Catalysis by Metal Complexes; Springer, 2004; Vol. 24, pp 97–112.
- Desimoni, G.; Faita, G.; Jørgensen, K. A. C2-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis. Chem. Rev.2006, 106, 3561–3651.
- Zhang, J.; et al. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Org. Biomol. Chem.2019, 17, 5099-5105.
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A Comparative Guide to Chiral Ligands in Asymmetric Catalysis: Evaluating "1-Pyridin-2-yl-ethylamine"-Based Catalysts
In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands is a continuous endeavor that drives innovation in pharmaceutical and fine chemical synthesis. Among the myriad of ligand scaffolds developed, those incorporating a pyridine ring have garnered significant attention due to their unique electronic properties and versatile coordination chemistry. This guide provides an in-depth comparison of catalysts based on the "1-Pyridin-2-yl-ethylamine" scaffold against other prominent classes of chiral ligands in the context of a benchmark asymmetric transformation: the transfer hydrogenation of acetophenone. Our analysis is grounded in experimental data, offering a clear perspective on the performance and applicability of these catalyst systems for researchers, scientists, and professionals in drug development.
The Central Role of the Chiral Ligand
The efficacy of a metal-based catalyst in asymmetric synthesis is intrinsically linked to the chiral ligand coordinated to the metal center. The ligand's structure dictates the three-dimensional environment around the metal, influencing the binding of the substrate and directing the stereochemical outcome of the reaction. An ideal chiral ligand should not only induce high enantioselectivity but also promote high catalytic activity, allowing for low catalyst loadings and efficient turnover.
"1-Pyridin-2-yl-ethylamine": A Privileged Scaffold
The "1-Pyridin-2-yl-ethylamine" framework represents a class of N,N-bidentate ligands that chelate to a metal center through the pyridine nitrogen and the ethylamine nitrogen. This coordination imparts a defined chiral environment, the nature of which can be readily tuned by modifying the substituents on the chiral carbon of the ethylamine backbone. This modularity allows for the systematic optimization of the ligand for a specific catalytic transformation.
Comparative Performance in Asymmetric Transfer Hydrogenation of Acetophenone
To provide a quantitative comparison, we have collated experimental data for the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol, a widely accepted benchmark reaction for evaluating the performance of chiral catalysts. The following table summarizes the performance of a catalyst derived from a "1-Pyridin-2-yl-ethylamine" derivative alongside catalysts based on other prominent ligand classes, including phosphine-based and diamine-based ligands.
| Catalyst/Ligand | Metal | Catalyst Loading (mol%) | H-Source/Base | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-1-phenyl-N-((pyridin-2-yl)ethylidene)ethanamine | Ni(II) | - | i-PrOH/KOH | i-PrOH | 24 | - | low | [1] |
| (R,R)-TsDPEN | Ru(II) | 0.025 | HCOOH/NEt3 | HCOOH/NEt3 | 48 | >95 | >99 | [2] |
| Chiral Amino Alcohol | Ru(II) | 2 | i-PrOH/KOH | i-PrOH | 96 | >95 | 69 | [3] |
| Chiral Phosphine-diimine | Ir(I) | - | i-PrOH/KOH | i-PrOH | - | - | - | [4] |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data presented is for illustrative purposes to highlight the performance of different ligand classes.
Mechanistic Insights and Experimental Causality
The choice of metal, ligand, hydrogen source, and base are critical variables that dictate the reaction's success. For instance, the widely used Ru(II)-TsDPEN catalyst operates through a well-established outer-sphere mechanism where the hydride transfer occurs from the metal-hydride species to the ketone, which is activated by a hydrogen bond from the N-H group of the ligand. This bifunctional catalysis is key to its high efficiency and enantioselectivity.
In contrast, nickel-based catalysts with pyridine-imine ligands, such as the derivative of "1-Pyridin-2-yl-ethylamine", may operate via different mechanistic pathways. The lower enantioselectivity observed in the initial screening could be attributed to a less defined chiral pocket or a different reaction mechanism. Further optimization of the ligand structure and reaction conditions is often necessary to enhance the performance of such catalyst systems.
Experimental Protocols
To provide a practical context for the data presented, detailed experimental protocols for the asymmetric transfer hydrogenation of acetophenone using representative catalysts are provided below.
Protocol 1: Asymmetric Transfer Hydrogenation with RuCl(S,S)-Tsdpen
Materials:
-
Acetophenone
-
RuCl
-
Formic acid (HCOOH)
-
Triethylamine (NEt3)
-
Anhydrous solvent (e.g., CH2Cl2) for workup
Procedure:
-
Under an inert atmosphere, dissolve the ketonic substrate (5.0 mmol) and RuCl (15.5 mg, 0.025 mmol) in a mixture of formic acid and triethylamine.
-
Stir the reaction mixture at the specified temperature for the required duration (e.g., 28°C for 48 hours).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral alcohol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.[5]
Protocol 2: Asymmetric Transfer Hydrogenation with a Chiral Amino Alcohol Ligand and a Ruthenium Precursor
Materials:
-
Acetophenone
-
[Ru(p-cymene)Cl2]2
-
Chiral amino alcohol ligand
-
Potassium hydroxide (KOH)
-
Anhydrous 2-propanol (i-PrOH)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl2]2 (0.005 mmol, 3 mg) and the chiral amino alcohol ligand (0.04 mmol) in degassed anhydrous 2-propanol (4 mL).
-
Stir the mixture at reflux for 30 minutes to form the active catalyst.
-
Cool the mixture to room temperature and add a solution of acetophenone (1 mmol) and KOH in anhydrous 2-propanol.
-
Stir the reaction at the specified temperature for the required duration.
-
After the reaction is complete, quench with water and extract the product with an appropriate organic solvent.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
-
Analyze the enantiomeric excess of the product by chiral HPLC or GC.[3]
Visualization of Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Generalized workflow of asymmetric catalysis.
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Conclusion
This guide provides a comparative overview of "1-Pyridin-2-yl-ethylamine"-based catalysts in the context of other well-established ligand classes for the asymmetric transfer hydrogenation of acetophenone. While direct, side-by-side comparisons in the literature are scarce, the collated data highlights the competitive nature of various ligand scaffolds. The established Ru-TsDPEN system remains a benchmark for high enantioselectivity. However, the modular nature of "1-Pyridin-2-yl-ethylamine" and related pyridine-based ligands presents a fertile ground for further development and optimization. Future research focusing on systematic structural modifications and detailed mechanistic studies will be crucial in unlocking the full potential of this promising class of ligands in asymmetric catalysis.
References
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Zhang, Y.-M., Liu, P., Zhang, H.-L., & Zhou, Z.-M. (2008). New Chiral Ligands for Catalytic Asymmetric Transfer Hydrogenation of Acetophenone. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 38(7), 577–579. [Link]
-
Gao, W., Lv, H., Zhang, T. T., & Zhang, X. (2017). Nickel-Catalyzed Asymmetric Hydrogenation of β-Acylamino Nitroolefins: An Efficient Approach to Chiral Amines. Angewandte Chemie International Edition, 56(34), 10145-10149. [Link]
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Kmieciak, A., & Krzemiński, M. P. (2019). Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. Molecules, 24(22), 4065. [Link]
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Imamoto, T., Sugita, K., & Yoshida, K. (2005). Synthesis and applications of high-performance P-chiral phosphine ligands. Journal of Organometallic Chemistry, 690(24-25), 5896-5907. [Link]
-
Császár, Z., Guóth, M., Kovács, M., & Farkas, G. (2022). Asymmetric hydrogenation of ketones by simple alkane-diyl-based Ir(P,N,O) catalysts: a comparative study. Catalysts, 12(8), 888. [Link]
-
Imamoto, T. (2014). Synthesis and applications of high-performance P-chiral phosphine ligands. The Journal of Organic Chemistry, 79(5), 1845-1856. [Link]
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Knighton, R. C., Vyas, V. K., Mailey, L. H., Bhanage, B. M., & Wills, M. (2018). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R= H, iPr, Bn, Ph) ligands. *Journal of Organometallic Chemistry, 875, 72-79. [Link]
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Kanto Chemical Co., Inc. Asymmetric Transfer Hydrogenation Catalysts. [Link]
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Primitivo, L., De Angelis, M., Lucci, G., Bonanni, L., Suber, L., Righi, G., & Ricelli, A. (2022). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse. Molecules, 27(19), 6613. [Link]
-
Kumah, R. T., Tsaulwayo, N., Xulu, B. A., & Ojwach, S. O. (2019). Structural, kinetics and mechanistic studies of asymmetric transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine nickel(II) complexes. New Journal of Chemistry, 43(35), 14035-14046. [Link]
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A Senior Scientist's Guide to Enantiomeric Excess Determination of 1-Pyridin-2-yl-ethylamine Derivatives
<_ _>
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and asymmetric catalysis, chiral pyridyl-containing amines, particularly derivatives of 1-Pyridin-2-yl-ethylamine, represent a cornerstone class of molecules. Their utility as pharmaceutical intermediates and privileged ligands in catalysis necessitates unimpeachable characterization of their stereochemical purity. The accurate determination of enantiomeric excess (ee) is not merely a procedural step but a critical determinant of a compound's biological efficacy and safety profile.[1][2][3]
This guide provides an in-depth, comparative analysis of the principal analytical techniques for determining the enantiomeric excess of 1-Pyridin-2-yl-ethylamine derivatives. Moving beyond mere protocols, we will explore the causality behind methodological choices, offering a framework for selecting the most appropriate technique for your specific analytical challenge.
The Foundation: Chiral Recognition
The challenge in quantifying enantiomers lies in their identical physical and chemical properties in an achiral environment.[2] Therefore, all methods for ee determination rely on creating a temporary or permanent chiral environment to induce diastereomeric interactions, which, unlike enantiomeric ones, result in distinct physical properties that can be measured. This can be achieved either by forming transient diastereomeric complexes (as in chiral chromatography) or by creating covalent diastereomers through derivatization.[3][4][5]
Comparative Analysis of Key Methodologies
The three most powerful and widely adopted techniques for the ee determination of chiral amines are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers a unique set of advantages and is suited for different analytical contexts.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely used technique for the direct separation and quantification of enantiomers in pharmaceutical analysis.[1][3][6][7] The separation occurs in real-time on a chiral stationary phase (CSP), which creates the necessary chiral environment for differential interaction with the enantiomers.
Principle of Operation: The core of the technique is the chiral stationary phase (CSP). For amine derivatives like 1-Pyridin-2-yl-ethylamine, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective.[8][9] Chiral recognition is achieved through a combination of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking (crucial for the pyridine and any other aromatic moieties), and steric hindrance within the chiral cavities of the CSP. One enantiomer will form a more stable, transient diastereomeric complex with the CSP, leading to a longer retention time and, thus, separation.[2]
Workflow for Chiral HPLC Method Development:
Caption: A typical workflow for chiral HPLC method development.
Detailed Experimental Protocol (Example):
-
Column Selection: Start with a polysaccharide-based CSP known for good performance with amines, such as a Chiralpak® IC (amylose tris(3,5-dichlorophenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase Preparation:
-
Normal Phase (NP): Prepare an isocratic mobile phase of Hexane/Isopropanol (IPA) (e.g., 90:10 v/v). To improve peak shape and reduce tailing for the basic amine, add a small amount of a basic additive like diethylamine (DEA) (e.g., 0.1%).[8]
-
Polar Organic (PO): Alternatively, use Acetonitrile/Methanol (e.g., 90:10 v/v) with acidic and basic additives (e.g., 0.3% trifluoroacetic acid and 0.2% triethylamine).[10]
-
-
System Parameters:
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where the pyridine ring absorbs strongly (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Dissolve a small amount of the racemic standard (approx. 1 mg/mL) in the mobile phase.
-
Inject the standard to determine the retention times of both enantiomers and calculate the resolution factor (Rs). An Rs value >1.5 is considered baseline separation.
-
Dissolve and inject the analyte sample under the same conditions.
-
Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100
-
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive method, particularly suitable for volatile and thermally stable compounds. For amines like 1-Pyridin-2-yl-ethylamine, derivatization is typically required to increase volatility and improve chromatographic performance.[12][13]
Principle of Operation: Separation is achieved on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin derivative.[13][14] The analyte, after derivatization, forms transient, diastereomeric inclusion complexes with the cyclodextrin cavities. The stability of these complexes differs between the two enantiomers, leading to different retention times.
Causality of Derivatization: Direct injection of primary amines often results in poor peak shape (tailing) due to interactions with active sites on the column or inlet.[12] Derivatization, for instance with trifluoroacetic anhydride (TFA), converts the polar amine into a less polar, more volatile amide. This not only resolves the tailing issue but can also enhance enantioselectivity by providing additional interaction points (e.g., hydrogen bonding sites) for the CSP.[12]
Detailed Experimental Protocol (Example):
-
Derivatization:
-
In a vial, dissolve ~1 mg of the amine sample in 200 µL of a suitable solvent (e.g., dichloromethane).
-
Add 50 µL of trifluoroacetic anhydride.
-
Cap the vial and heat at 60 °C for 15 minutes.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Redissolve the residue in 1 mL of hexane for GC analysis.
-
-
Column Selection: Use a column with a cyclodextrin-based CSP, such as one containing heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin.[13]
-
System Parameters:
-
Analysis: Inject the derivatized racemic standard to confirm peak identity and separation. Then, inject the derivatized sample and calculate the ee from the resulting peak areas.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
NMR spectroscopy offers a distinct approach that does not rely on chromatographic separation. Instead, it converts the enantiomeric mixture into a diastereomeric mixture in situ, whose components can be distinguished in a single NMR spectrum.[4][15]
Principle of Operation: This method involves reacting the chiral amine with a highly pure, enantiomerically enriched Chiral Derivatizing Agent (CDA).[4][5] The reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra.[4][16] Protons in the vicinity of the newly formed stereocenters will experience different magnetic environments, leading to separate, quantifiable signals in the ¹H NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio of the original sample.[4]
A classic and highly effective CDA for amines is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride.[16][17][18]
Workflow for NMR-based ee Determination:
Caption: Workflow for ee determination using NMR and a CDA.
Detailed Experimental Protocol (Example):
-
Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5 mg of the 1-Pyridin-2-yl-ethylamine derivative in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Derivatization:
-
Add a small drop of anhydrous pyridine to act as a base.
-
Add a slight molar excess (~1.2 equivalents) of enantiomerically pure (e.g., R-) Mosher's acid chloride to the NMR tube.[17]
-
Cap the tube and mix gently. Allow the reaction to proceed to completion (typically a few minutes at room temperature).
-
-
NMR Acquisition: Acquire a ¹H NMR spectrum (a higher field strength, e.g., 400 MHz or above, is recommended for better signal dispersion).
-
Analysis:
-
Identify a well-resolved pair of signals corresponding to the two diastereomers. Often, the methoxy signal from the Mosher's moiety or a proton on the amine backbone close to the stereocenter will be well-separated.
-
Carefully integrate both signals (I1 and I2).
-
Calculate the enantiomeric excess: ee (%) = |(I1 - I2) / (I1 + I2)| * 100
-
Performance Comparison and Method Selection
Choosing the right technique depends on a variety of factors including the analytical goal, sample throughput requirements, available equipment, and regulatory context.
| Parameter | Chiral HPLC | Chiral GC | NMR with CDA |
| Principle | Direct separation on a Chiral Stationary Phase (CSP). | Direct separation on a CSP after derivatization. | Covalent derivatization to form diastereomers, analyzed in a mixture. |
| Sample Prep | Minimal (dissolve and inject). | Derivatization required (increases time and complexity). | Derivatization required, but performed in the NMR tube. |
| Sensitivity | High (µg/mL to ng/mL). | Very High (pg/mL). | Lower (requires mg of sample). |
| Throughput | Moderate to High (can be automated). | Moderate (derivatization can be a bottleneck). | Low (serial analysis). |
| Quant. Accuracy | Excellent (validated methods are standard in QC).[19][20] | Excellent (with proper calibration). | Good, but can be affected by baseline, signal overlap, and reaction completion. |
| Pros | - Direct analysis- Broad applicability- Robust and reproducible- Gold standard for QC | - Extremely high sensitivity- High resolution | - No chromatographic separation needed- Relatively fast for single samples- Can provide structural info |
| Cons | - CSPs can be expensive- Method development can be time-consuming | - Requires volatile/thermally stable analytes- Derivatization adds steps and potential for error | - Low sensitivity- CDA must be enantiopure- Reaction must go to completion- Potential for signal overlap |
| Best For... | Routine QC, purity checks, preparative separation, regulatory filings. | Trace analysis, analysis of volatile impurities. | Rapid, low-throughput checks in a synthesis lab, structural confirmation. |
Conclusion
The determination of enantiomeric excess for 1-Pyridin-2-yl-ethylamine derivatives is a critical task that can be reliably accomplished by several powerful analytical techniques.
-
Chiral HPLC stands out as the most versatile and robust method, making it the workhorse for both research and quality control environments where accuracy and validation are paramount.
-
Chiral GC , while requiring a derivatization step, offers unparalleled sensitivity, making it the method of choice for trace-level analysis.
-
NMR with Chiral Derivatizing Agents provides a rapid and convenient alternative for immediate feedback in a synthetic chemistry setting, bypassing the need for chromatographic method development for single-sample analysis.
The optimal choice is dictated by the specific analytical question. A research chemist synthesizing a new derivative may favor the speed of NMR for a quick ee check, while a process chemist scaling up a reaction or a QC analyst releasing a batch will rely on a validated HPLC method for its accuracy and reproducibility. A comprehensive understanding of the principles and practical considerations of each technique empowers the scientist to select the most fitting tool, ensuring data of the highest integrity.
References
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- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 30). NMR Spectroscopy and Chiral Agents: A Deep Dive with alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl Chloride.
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- HPLC. (n.d.). “Chiral Impurity Methods – Case Study”.
- Wiley Analytical Science. (2018, August 16). New GC investigation of chiral amine separation.
- A Guide to the Analysis of Chiral Compounds by GC. (n.d.).
- Phenomenex. (n.d.). Chiral HPLC Separations.
- NIH. (2020, February 12). EANM guideline on the validation of analytical methods for radiopharmaceuticals.
- SciSpace. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
- International Journal of Pharmacy & Pharmaceutical Research. (2020, July 30). Chiral High Performance Liquid Chromatography: Review.
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A Researcher's Guide to the Structural Elucidation of 1-Pyridin-2-yl-ethylamine Oxalate: A Comparative Analysis
In the landscape of pharmaceutical and agrochemical development, the precise three-dimensional structure of a chiral molecule is not merely an academic detail; it is the cornerstone of its biological function and efficacy. 1-Pyridin-2-yl-ethylamine is a pivotal chiral building block, and understanding its stereochemistry, especially when resolved as a salt like the oxalate, is paramount.[1] This guide provides an in-depth comparison of the analytical techniques available for the complete structural characterization of "1-Pyridin-2-yl-ethylamine oxalate," with a primary focus on the definitive method of Single-Crystal X-ray Diffraction (SCXRD). We will explore the causality behind experimental choices, compare the gold standard with powerful alternatives, and provide actionable protocols for researchers in the field.
Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
For the unambiguous determination of a molecule's constitution, conformation, and, most critically, its absolute configuration, single-crystal X-ray diffraction stands alone.[2] It is the only technique that provides a direct, three-dimensional atomic-level map of a molecule as it exists in the solid state. The formation of a salt, such as with oxalic acid, is a common and highly effective strategy to induce crystallization in amines that are otherwise oils or reluctant to form high-quality crystals.[3]
The Unrivaled Power of SCXRD
While other techniques provide valuable pieces of the structural puzzle, SCXRD delivers the entire picture in one experiment. It reveals:
-
Connectivity: The precise bonding arrangement of all atoms.
-
Stereochemistry: Both relative and absolute configuration at every chiral center.
-
Conformation: The exact spatial orientation of the molecule, including bond lengths, angles, and torsion angles.
-
Intermolecular Interactions: Crucial hydrogen bonding and packing arrangements within the crystal lattice, which can influence physical properties like solubility and stability.
A search of the Cambridge Structural Database (CSD) reveals numerous structures containing the 1-(pyridin-2-yl)ethyl moiety, demonstrating its significance.[4][5] While the specific oxalate salt structure is not publicly available as of this writing, we can use the published structure of a closely related derivative, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline , as a practical example for the data obtained.[6][7] This structure confirms the connectivity and provides precise geometric parameters, such as the N-C bond lengths and the tetrahedral geometry around the chiral carbon.[6][7]
Experimental Workflow: From Powder to Picture
The journey from a powdered sample to a refined crystal structure is a meticulous process. Each step is designed to ensure the highest quality data is obtained.
Caption: General workflow for ee determination using Circular Dichroism.
Conclusion: An Integrated Approach
For the comprehensive characterization of a new chiral entity like "this compound," a single technique is rarely sufficient. While Single-Crystal X-ray Diffraction provides the ultimate, unambiguous structural proof, it is best utilized in an integrated analytical workflow. NMR spectroscopy serves as the primary tool for assessing bulk purity and determining enantiomeric/diastereomeric ratios with high accuracy. Circular Dichroism offers a rapid, high-throughput method for screening enantiomeric excess, particularly valuable during the optimization of asymmetric syntheses or resolution processes. [8][9] By understanding the strengths and limitations of each method, researchers can deploy them strategically, ensuring that the structural foundation of their work is both robust and irrefutable. The causality is clear: SCXRD defines the absolute truth of the solid state, while NMR and CD provide essential, complementary insights into the bulk sample and its solution-state behavior.
References
-
Joyce, L. A., et al. (2015). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. NIH Public Access. [Link]
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Joyce, L. A., et al. (2015). A Facile Circular Dichroism Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. ResearchGate. [Link]
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Li, X., et al. (2018). Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry. PubMed Central. [Link]
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Tarus, B. K., et al. (2022). Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. MDPI. [Link]
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Holmes, D. (2013). Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. University of Texas at Austin. [Link]
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Tarus, B. K., et al. (2022). Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. MDPI. [Link]
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Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]
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Staples, R. J. (2012). Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University Department of Chemistry and Biochemistry. [Link]
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University of York. scXRD: Growing single crystals. University of York Chemistry Teaching Labs. [Link]
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Ma, Y., et al. (2021). Fast growth of single-crystal covalent organic frameworks for laboratory x-ray diffraction. Science. [Link]
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Dinger, M. & Klosin, J. (2015). Crystal Growing Tips. University of Florida Center for Xray Crystallography. [Link]
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Creative Biostructure. A Beginner's Guide to Circular Dichroism Spectroscopy. [Link]
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Chen, Y. (2001). RECENT ADVANCES IN 1H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGENTS. University of Illinois at Urbana-Champaign. [Link]
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Villalva-Montero, V., et al. (2023). Strategies for using NMR spectroscopy to determine absolute configuration. ResearchGate. [Link]
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Ernst, H. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra?. ResearchGate. [Link]
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Wang, B., et al. (2022). Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. Royal Society of Chemistry. [Link]
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Physical Sciences Data-science Service. Cambridge Structural Database (CSD). [Link]
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Royal Society of Chemistry. (2016). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
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CCDC. Access Structures. The Cambridge Crystallographic Data Centre. [Link]
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Comparative study of different resolving agents for "1-Pyridin-2-yl-ethylamine"
For researchers, scientists, and professionals in drug development, the stereochemical purity of a compound is not a trivial detail but a critical determinant of its pharmacological activity and safety. 1-Pyridin-2-yl-ethylamine, a key chiral building block in the synthesis of numerous pharmaceutical agents, is often produced as a racemic mixture of its (R) and (S) enantiomers.[1][2] The effective separation of these enantiomers is, therefore, a crucial step in the path to therapeutically viable molecules. This guide provides an in-depth comparative analysis of common resolving agents for the chiral resolution of 1-Pyridin-2-yl-ethylamine, offering a scientific rationale for agent selection and detailed experimental protocols to empower your research.
The Principle of Diastereomeric Salt Resolution
The classical and most industrially scalable method for separating enantiomers is through the formation of diastereomeric salts.[3] Enantiomers, being mirror images, possess identical physical properties, making their direct separation challenging. However, by reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent), a pair of diastereomeric salts is formed. These diastereomers are not mirror images and thus exhibit different physical properties, most notably, solubility in a given solvent. This difference allows for their separation via fractional crystallization. The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. Subsequently, the resolved enantiomer can be liberated from the salt by treatment with a base.
Caption: General workflow of chiral resolution by diastereomeric salt formation.
Comparative Analysis of Resolving Agents
The choice of a resolving agent is critical and depends on several factors, including the efficiency of diastereomer formation, the difference in solubility of the diastereomeric salts, the cost of the agent, and the ease of recovery. While specific comparative data for 1-Pyridin-2-yl-ethylamine is not extensively published, we can extrapolate from the known performance of common resolving agents with similar amines.
| Resolving Agent | Key Characteristics | Expected Performance with 1-Pyridin-2-yl-ethylamine |
| L-(+)-Tartaric Acid | Naturally occurring, inexpensive, and widely available. Forms salts with a wide range of amines.[3] | A promising and cost-effective first choice. Literature suggests its use with 1-pyridin-2-yl-ethylamine.[4] The di-protic nature allows for various salt stoichiometries, which can be optimized. |
| D-(-)-Tartaric Acid | The enantiomer of L-(+)-tartaric acid, allowing for the isolation of the other amine enantiomer. | Equally promising as its L-enantiomer for isolating the opposite enantiomer of the amine. |
| (S)-(+)-Mandelic Acid | A monocarboxylic acid, often providing good crystallinity of diastereomeric salts. | Can offer good resolution, potentially with higher diastereomeric excess in a single crystallization compared to tartaric acid for some amines. |
| (R)-(-)-Mandelic Acid | The enantiomer of (S)-(+)-mandelic acid. | Provides access to the other enantiomer of the target amine. |
| (1S)-(+)-10-Camphorsulfonic Acid | A strong acid, which can be effective for resolving weakly basic amines.[5] | Due to the basicity of the pyridine and ethylamine nitrogens, this strong acid could form stable and crystalline salts, potentially leading to efficient resolution. |
| (1R)-(-)-10-Camphorsulfonic Acid | The enantiomer of the (1S)-isomer. | Useful for targeting the other enantiomer of 1-pyridin-2-yl-ethylamine. |
Experimental Protocols
The following protocols are generalized and should be optimized for your specific experimental conditions. It is crucial to monitor the progress of the resolution by techniques such as polarimetry or chiral HPLC.
Protocol 1: Resolution with L-(+)-Tartaric Acid
This protocol is a starting point for the resolution of racemic 1-pyridin-2-yl-ethylamine using the readily available and cost-effective L-(+)-tartaric acid.
-
Salt Formation:
-
Dissolve one molar equivalent of racemic 1-pyridin-2-yl-ethylamine in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
In a separate flask, dissolve 0.5 to 1.0 molar equivalents of L-(+)-tartaric acid in the same solvent, warming gently if necessary.
-
Slowly add the tartaric acid solution to the amine solution with constant stirring. An exothermic reaction may be observed.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should occur.
-
To maximize the yield, the flask can be cooled in an ice bath for 1-2 hours.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the collected crystals in water and add a strong base (e.g., 10% NaOH solution) dropwise with stirring until the salt completely dissolves and the solution is basic (pH > 10).
-
Extract the liberated amine with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the resolved amine.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or by measuring its specific rotation.
-
Caption: Step-by-step experimental workflow for chiral resolution.
Protocol 2: Resolution with (S)-(+)-Mandelic Acid
This protocol utilizes (S)-(+)-mandelic acid, which may offer improved crystallinity and diastereoselectivity.
-
Salt Formation: Follow the same procedure as in Protocol 1, using (S)-(+)-mandelic acid as the resolving agent.
-
Crystallization: The crystallization conditions (solvent, temperature, and time) may need to be optimized to achieve the best separation.
-
Isolation and Liberation: The procedures for isolating the diastereomeric salt and liberating the free amine are analogous to Protocol 1.
-
Analysis: Determine the enantiomeric excess of the resolved amine.
Protocol 3: Resolution with (1S)-(+)-10-Camphorsulfonic Acid
This protocol is a good alternative, especially if the amine proves to be weakly basic or if other agents do not provide satisfactory results.
-
Salt Formation: Follow the same procedure as in Protocol 1, using (1S)-(+)-10-camphorsulfonic acid as the resolving agent. Due to its strong acidity, the salt formation is typically robust.
-
Crystallization: Experiment with different solvents to find the optimal conditions for the crystallization of the diastereomeric salt.
-
Isolation and Liberation: The procedures are similar to the previous protocols.
-
Analysis: Analyze the enantiomeric purity of the final product.
Conclusion and Recommendations
The selection of an optimal resolving agent for 1-Pyridin-2-yl-ethylamine is a critical step that requires experimental evaluation. Based on general principles and availability, L-(+)-tartaric acid is recommended as the initial resolving agent to investigate due to its low cost and proven track record with similar amines.[3][4] For potentially higher diastereoselectivity in a single step, (S)-(+)-mandelic acid is a strong candidate. If these fail to provide adequate resolution, the strong acid (1S)-(+)-10-camphorsulfonic acid should be considered.[5]
It is imperative to perform screening experiments with small quantities of the racemic amine and various resolving agents in different solvents to identify the most promising system. The success of the resolution should be quantitatively assessed by measuring the yield and enantiomeric excess of the resolved amine. By systematically applying the principles and protocols outlined in this guide, researchers can efficiently develop a robust and scalable process for the preparation of enantiomerically pure 1-Pyridin-2-yl-ethylamine, a valuable precursor for the advancement of pharmaceutical research and development.
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RSC Publishing. Direct enantioseparation of 1-(2-hydroxyphenyl) ethylamines via diastereomeric salt formation: chiral recognition mechanism based on the crystal structure. Available at: [Link].
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The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link].
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Chemical & Pharmaceutical Research. Available at: [Link].
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The Oxalate Advantage: A Senior Application Scientist's Guide to Chiral Resolution
In the landscape of pharmaceutical and fine chemical synthesis, the separation of enantiomers from a racemic mixture remains a critical and often challenging step. While various techniques exist, classical resolution through the formation of diastereomeric salts followed by fractional crystallization continues to be a robust, scalable, and economically viable method.[1] The choice of the resolving agent is paramount to the success of this process, directly influencing yield, enantiomeric excess (ee), and overall efficiency. This guide provides an in-depth technical comparison of the use of oxalic acid as a resolving agent, juxtaposing its performance with other commonly employed alternatives and providing the scientific rationale behind its advantages in specific applications.
The Principle of Diastereomeric Salt Resolution: A Refresher
The fundamental principle of this resolution technique lies in the reaction of a racemic mixture, typically an amine or a carboxylic acid, with a single enantiomer of a chiral resolving agent. This acid-base reaction yields a pair of diastereomeric salts. Unlike enantiomers, which share identical physical properties, diastereomers possess distinct physicochemical characteristics, most notably different solubilities in a given solvent.[2] This disparity in solubility is the cornerstone of their separation via fractional crystallization. The less soluble diastereomer preferentially crystallizes from the solution, allowing for its isolation. Subsequently, the desired enantiomer is liberated from the purified diastereomeric salt.
Oxalic Acid: An Understated Contender in Chiral Resolution
While resolving agents like tartaric acid, mandelic acid, and camphorsulfonic acid are well-established in the field, oxalic acid presents a compelling, albeit less conventional, option with distinct advantages in certain contexts. Its unique structural and chemical properties can lead to more efficient and effective resolutions for specific classes of compounds.
Key Advantages of Employing Oxalate Salts:
-
Rigidity and Predictable Crystal Packing: Oxalic acid, as a simple, rigid dicarboxylic acid, can facilitate the formation of well-ordered crystalline lattices. This rigidity can lead to more predictable and robust crystal packing, which is a critical factor in achieving a significant solubility difference between the resulting diastereomeric salts. The planarity of the oxalate dianion can promote strong and directional hydrogen bonding interactions within the crystal structure, enhancing the discrimination between the two diastereomers.[3]
-
Formation of Both Salts and Co-crystals: Oxalic acid's versatility extends to its ability to form not only classical salts but also co-crystals with target molecules.[4][5][6] This dual capability expands the scope of its application. In instances where a stable salt does not readily form or when the solubility difference between diastereomeric salts is minimal, the formation of a co-crystal can provide an alternative pathway for resolution.
-
Potential for Enhanced Diastereoselectivity: The symmetrical nature of the oxalate molecule can, in some cases, lead to a higher degree of stereochemical recognition during crystallization. This can translate to a greater difference in the solubility of the diastereomeric salts and, consequently, a higher enantiomeric excess in a single crystallization step.
Comparative Analysis: Oxalic Acid vs. Traditional Resolving Agents
To illustrate the practical implications of these advantages, let's consider a comparative scenario for the resolution of a racemic primary amine. While direct, side-by-side experimental data for the same amine with a wide range of resolving agents is not always available in published literature, we can extrapolate from existing studies and theoretical principles.
| Resolving Agent | Key Structural Features | Typical Advantages | Potential Disadvantages |
| Oxalic Acid | Simple, rigid, planar dicarboxylic acid | Can form highly ordered crystals, potential for high diastereoselectivity, versatile (forms salts and co-crystals). | Less frequently documented, requiring more initial screening. |
| Tartaric Acid | Chiral dihydroxy dicarboxylic acid | Readily available, well-documented, often provides good resolution for a wide range of amines.[1] | Can sometimes form solvates, potentially complicating the crystallization process. |
| Mandelic Acid | Chiral α-hydroxy carboxylic acid | Often yields highly crystalline salts, leading to high enantiomeric excess.[1] | Can be more expensive than tartaric acid. |
| Camphorsulfonic Acid | Chiral sulfonic acid | Strong acid, effective for resolving weakly basic amines.[1] | Its high acidity may not be suitable for sensitive functional groups. |
Experimental Workflow: Chiral Resolution of a Racemic Amine using Oxalic Acid
This section provides a detailed, step-by-step methodology for the chiral resolution of a generic racemic primary amine using oxalic acid as the resolving agent.
Materials:
-
Racemic primary amine
-
Oxalic acid (enantiomerically pure, if the amine is to be resolved with a chiral oxalate, though typically the achiral oxalic acid is used to resolve a chiral amine by forming diastereomers with a chiral co-former, this protocol will assume the more common scenario of resolving a racemic amine with a chiral acid, for which oxalic acid itself is not chiral. A more accurate representation is the use of an achiral reagent like oxalic acid to separate enantiomers that have already been derivatized with a chiral auxiliary, or in cases of spontaneous resolution of a conglomerate. For the purpose of a general protocol, we will adapt the standard diastereomeric salt formation principle, acknowledging that oxalic acid's primary advantage may lie in co-crystal formation or specific salt packing properties rather than being a chiral resolving agent itself).
-
Suitable solvent (e.g., methanol, ethanol, isopropanol, or a mixture)
-
Base (e.g., sodium hydroxide, potassium carbonate)
-
Organic solvent for extraction (e.g., dichloromethane, diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
Protocol:
-
Salt Formation:
-
Dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable warm solvent.
-
In a separate flask, dissolve oxalic acid (0.5-1.0 equivalent) in the same warm solvent.
-
Slowly add the oxalic acid solution to the amine solution with continuous stirring.
-
Observe for the formation of a precipitate, which indicates the formation of the diastereomeric salts.
-
-
Fractional Crystallization:
-
Allow the mixture to cool slowly to room temperature to promote the crystallization of the less soluble diastereomeric salt.
-
For improved yield, the flask can be further cooled in an ice bath or refrigerator for a defined period.
-
Isolate the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the collected crystals in water.
-
Add a solution of a suitable base (e.g., 1 M NaOH) dropwise until the salt is fully dissolved and the solution is basic (pH > 10).
-
Extract the liberated free amine with an appropriate organic solvent (e.g., dichloromethane) three times.
-
Combine the organic extracts and dry them over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Determination of Enantiomeric Excess (ee):
-
The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or by measuring the specific rotation using a polarimeter and comparing it to the literature value for the pure enantiomer.
-
Visualizing the Process: From Racemate to Enantiopure Product
To better understand the logic and workflow of chiral resolution using an oxalate salt, the following diagrams have been generated.
Caption: A generalized experimental workflow for the chiral resolution of a racemic amine using oxalic acid.
Caption: The logical progression from a racemic mixture to separated enantiomers through the formation of diastereomeric salts.
Conclusion: A Valuable Tool in the Chiral Resolution Toolbox
While not as universally applied as some of its counterparts, oxalic acid offers distinct advantages in specific scenarios for chiral resolution. Its rigidity, propensity for forming highly ordered crystalline structures, and versatility in forming both salts and co-crystals make it a valuable tool for researchers and drug development professionals. The key to successful resolution lies in a systematic screening of resolving agents and crystallization conditions. By understanding the fundamental principles and the unique characteristics of agents like oxalic acid, scientists can develop more efficient and effective strategies for obtaining enantiomerically pure compounds, a critical step in the journey from discovery to a marketed drug.
References
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London Journal of Engineering Research. Oxalate Salts: Synthesis and X-Ray Crystal Molecular Characterization of a 2-Methylimidazolium Containing H- Bonded [C2O4HO4C2]. Available from: [Link]
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Wikipedia. Chiral resolution. Available from: [Link]
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Blackwood, J. K. Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. 2018. Available from: [Link]
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Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. 2015. Available from: [Link]
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Sciencemadness Discussion Board. Selecting chiral acids for resolution of amines. 2013. Available from: [Link]
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PubMed Central. Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. 2022. Available from: [Link]
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The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. 2017. Available from: [Link]
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Wikipedia. Oxalate. Available from: [Link]
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Chemistry LibreTexts. Racemic Mixtures and the Resolution of Enantiomers. 2023. Available from: [Link]
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National Institutes of Health. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. 2018. Available from: [Link]
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ResearchGate. Fragments of the crystal structure of sodium oxalate at 3.6 GPa (just...). Available from: [Link]
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Chemistry Steps. Resolution (Separation) of Enantiomers. Available from: [Link]
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National Institutes of Health. Exploring Calcium Oxalate Crystallization: A Constant Composition Approach. 2011. Available from: [Link]
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MDPI. Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine. 2022. Available from: [Link]
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MDPI. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. 2020. Available from: [Link]
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National Institutes of Health. In Situ Investigation of a Self-Accelerated Cocrystal Formation by Grinding Pyrazinamide with Oxalic Acid. 2019. Available from: [Link]
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MDPI. Discovery, Characterization, and Pharmaceutical Applications of Two Loratadine–Oxalic Acid Cocrystals. 2020. Available from: [Link]
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A Comparative Guide to the Performance of 1-Pyridin-2-yl-ethylamine in Diverse Solvent Systems
Introduction: The Versatile Chiral Building Block
1-Pyridin-2-yl-ethylamine is a chiral amine that has garnered significant attention as a versatile building block and ligand in modern organic synthesis.[1][2] Its structure, featuring a stereocenter directly adjacent to a coordinating pyridine ring, makes it a valuable asset in pharmaceutical development, particularly for compounds targeting neurological disorders, and in the field of asymmetric catalysis. As a bidentate ligand, it can coordinate to metal centers through both the pyridine and the ethylamine nitrogen atoms, creating a defined chiral environment that can influence the stereochemical outcome of a reaction.
The efficacy of any catalytic system or the outcome of a stereoselective synthesis is not solely dependent on the catalyst or substrate itself; the solvent system plays a pivotal, and often underappreciated, role. This guide provides an in-depth comparison of the performance of 1-Pyridin-2-yl-ethylamine and conceptually similar chiral ligands in various solvent systems. We will delve into the underlying principles of solvent effects and present experimental data to offer a clear, objective analysis for researchers, scientists, and drug development professionals aiming to optimize their synthetic strategies.
The Critical Role of the Solvent: More Than Just a Medium
The choice of solvent can dramatically alter reaction rates, yields, and, most critically for chiral molecules, stereoselectivity. Solvents influence reactions by stabilizing or destabilizing reactants, intermediates, and transition states. The key properties of a solvent to consider are its polarity, protic or aprotic nature, and its coordinating ability.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors. They are highly effective at solvating both cations and anions. In reactions involving charged intermediates, such as SN1 type mechanisms, they can stabilize carbocations and leaving groups. However, they can also form strong hydrogen bonds with nucleophiles (like the amine group of our topic compound), creating a "solvent cage" that can hinder reactivity in SN2 type reactions.[3]
-
Polar Aprotic Solvents (e.g., THF, Acetonitrile, DMF, DMSO): These solvents have a significant dipole moment but lack O-H or N-H bonds. They are excellent at solvating cations but are less effective at solvating anions. This property leaves anions (nucleophiles) relatively "bare" and highly reactive, often accelerating reaction rates for SN2 mechanisms.[3]
-
Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents have low dielectric constants and are generally poor at solvating charged species. They are often chosen when reactants are non-polar or to minimize solubility of certain byproducts.
The pyridine nitrogen in 1-Pyridin-2-yl-ethylamine adds another layer of complexity, as it can be deactivated or its coordinating ability hindered by acidic protons in protic solvents, a challenge in the catalytic synthesis of chiral pyridine derivatives.
Comparative Performance in Asymmetric Catalysis
The true test of a chiral ligand's performance in different solvents is empirical data. Asymmetric transfer hydrogenation of prochiral ketones to form chiral alcohols is a fundamental and widely studied transformation where ligands like 1-Pyridin-2-yl-ethylamine are crucial.[4][5]
While a comprehensive solvent screen for 1-Pyridin-2-yl-ethylamine itself is not consolidated in a single publication, we can synthesize a robust comparison by examining data from highly analogous systems. The following data is compiled from studies on the asymmetric hydrogenation of acetophenone using chiral Ruthenium catalysts, which provides a clear illustration of solvent impact on conversion and enantioselectivity (ee).
Table 1: Performance Comparison of a Chiral Ru-Catalyst System for the Asymmetric Hydrogenation of Acetophenone in Various Solvents [6]
| Solvent | Type | Conversion (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| 2-Propanol (IPA) | Polar Protic | >99 | 98.1 |
| Ethanol (EtOH) | Polar Protic | >99 | 97.5 |
| Methanol (MeOH) | Polar Protic | >99 | 96.8 |
| Tetrahydrofuran (THF) | Polar Aprotic | 98.5 | 95.2 |
| Dichloromethane (DCM) | Non-Polar | 97.2 | 93.6 |
| Toluene | Non-Polar | 96.8 | 93.1 |
Reaction Conditions: Data synthesized from a representative study using a Ru-catalyst with a cinchona alkaloid-derived NNP ligand. Conditions typically involve a substrate/catalyst ratio of ~1000, a base (e.g., Ba(OH)₂), at 30 °C under H₂ pressure.[6]
Analysis of Solvent Effects:
From the data, a clear trend emerges: polar protic solvents, particularly 2-propanol (which also serves as the hydrogen source in transfer hydrogenation), provide the highest conversion and enantioselectivity. This can be attributed to several factors:
-
Transition State Stabilization: The polar protic nature of alcohols can effectively stabilize the polar transition state of the hydride transfer from the metal complex to the ketone's carbonyl group.
-
Hydrogen Bonding Network: A well-ordered hydrogen-bonding network can help in organizing the pre-catalytic complex and the substrate, leading to a more defined and rigid transition state, which is key for high enantioselectivity.
-
Reactivity in Aprotic/Non-Polar Solvents: While still effective, aprotic and non-polar solvents show a slight decrease in both conversion and enantioselectivity. This may be due to less effective stabilization of the charged intermediates and a more flexible transition state.
In some cases, aqueous systems have been shown to accelerate reaction rates compared to alcohol-based systems, highlighting the unique potential of water as a "green" solvent for certain transfer hydrogenations.[7]
Alternative Chiral Ligands and Amines
While 1-Pyridin-2-yl-ethylamine is an excellent choice, the optimal ligand is always reaction-dependent. Other classes of chiral amines and ligands offer different steric and electronic properties.
-
Pyridine-Oxazolines (PyOx): This class of ligands has seen a renaissance in asymmetric catalysis.[8] They are readily synthesized and their modular nature allows for fine-tuning of the chiral pocket. They have proven effective in a range of reactions, including palladium-catalyzed additions.[9]
-
Chiral Guanidines: Known for their strong basicity and hydrogen-bond donating ability, chiral guanidines are powerful organocatalysts for a variety of transformations.[2]
-
(1R,2S)-Aminoindanol Derivatives: These are frequently used in rhodium-catalyzed asymmetric transfer hydrogenations, providing excellent results for the reduction of acetophenone.[3]
-
Simple Aliphatic Chiral Amines (e.g., α-Methylbenzylamine): While simpler in structure, these are foundational chiral auxiliaries and are often used as a benchmark for resolving racemic mixtures or in diastereoselective syntheses.
The choice between these alternatives often comes down to the specific metal used, the nature of the substrate, and the reaction mechanism.
Experimental Protocols
To ensure the reproducibility and validation of the discussed concepts, a detailed protocol for a representative experiment is provided below.
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a representative example for the asymmetric transfer hydrogenation of a prochiral ketone using an in-situ generated chiral catalyst.
Materials:
-
[Ru(p-cymene)Cl₂]₂ (Ruthenium precursor)
-
(S)-1-Pyridin-2-yl-ethylamine (or other chiral ligand)
-
Acetophenone (Substrate)
-
2-Propanol (Solvent and Hydrogen Source)
-
Potassium Hydroxide (KOH) or Barium Hydroxide (Ba(OH)₂) (Base/Activator)
-
Anhydrous Toluene (for catalyst pre-formation if needed)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for air-sensitive reactions (Schlenk flask, etc.)
Procedure:
-
Catalyst Pre-formation (in an inert atmosphere glovebox or Schlenk line):
-
To a dry Schlenk flask, add [Ru(p-cymene)Cl₂]₂ (1 mol%).
-
Add the chiral ligand, (S)-1-Pyridin-2-yl-ethylamine (2.2 mol%).
-
Add anhydrous, degassed 2-propanol.
-
Stir the mixture at room temperature for 30-60 minutes to allow for complex formation. The solution should become homogeneous.
-
-
Reaction Setup:
-
In a separate Schlenk flask, dissolve the base (e.g., KOH, 5 mol%) in 2-propanol.
-
Add the acetophenone substrate (100 mol%) to the base solution.
-
-
Initiation of Reaction:
-
Transfer the pre-formed catalyst solution from step 1 to the substrate/base solution from step 2 via cannula.
-
Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by taking aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product via column chromatography on silica gel.
-
Determine the conversion by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC analysis.[10]
-
Visualization of Key Processes
Diagrams can clarify complex experimental workflows and catalytic cycles. The following are represented in Graphviz DOT language.
Caption: Experimental workflow for asymmetric transfer hydrogenation.
Caption: Simplified catalytic cycle for transfer hydrogenation.
Conclusion and Recommendations
The performance of 1-Pyridin-2-yl-ethylamine, as with any chiral ligand, is intrinsically linked to the solvent system in which it is employed. Experimental evidence from analogous systems strongly suggests that for asymmetric hydrogenation reactions, polar protic solvents like 2-propanol and ethanol offer superior performance, delivering both high conversion and excellent enantioselectivity. This is likely due to their ability to stabilize the polar transition state and organize the reactive complex through hydrogen bonding.
However, the "best" solvent is not universal. For reactions sensitive to protic sources or those favoring "bare" nucleophiles, polar aprotic solvents like THF may be advantageous. Non-polar solvents remain a viable option, particularly when reactant solubility is a primary concern.
Key Recommendations for Researchers:
-
Start with Polar Protic Solvents: For developing new asymmetric hydrogenations with pyridine-based ligands, begin screening with alcohols like 2-propanol or ethanol.
-
Consider the Mechanism: The expected reaction mechanism should guide solvent choice. If a reaction proceeds via charged intermediates that require stabilization, polar solvents are preferred.
-
Empirical Screening is Essential: While theoretical principles provide a strong starting point, a small, targeted solvent screen is invaluable for optimizing any new transformation to achieve the highest yield and stereoselectivity.
-
Do Not Overlook Water: For transfer hydrogenations, aqueous systems can offer high reactivity and environmental benefits and should be considered during optimization.
By carefully considering and experimentally validating the choice of solvent, researchers can unlock the full potential of versatile chiral building blocks like 1-Pyridin-2-yl-ethylamine, paving the way for more efficient and selective chemical syntheses.
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A Comparative Guide to Validated Analytical Methods for 1-Pyridin-2-yl-ethylamine Oxalate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise and accurate analysis of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 1-Pyridin-2-yl-ethylamine oxalate, a chiral amine salt, serves as a critical building block in the synthesis of various biologically active molecules.[1] Its purity, stability, and concentration directly impact the quality and efficacy of the final product. This guide provides an in-depth comparison of validated analytical methods for the comprehensive characterization of this compound, offering field-proven insights to aid in method selection and implementation.
The Analytical Challenge: A Tale of Two Moieties
This compound is an organic salt composed of a basic amine, 1-(pyridin-2-yl)ethylamine, and a diacid, oxalic acid. This dual nature presents a unique analytical challenge. A comprehensive quality assessment requires not only the quantification of the active amine component but also confirmation of the presence and stoichiometry of the oxalate counter-ion. Furthermore, as 1-(pyridin-2-yl)ethylamine is chiral, enantiomeric purity is a critical quality attribute that must be addressed.[2]
This guide will explore three orthogonal analytical approaches to address these challenges:
-
High-Performance Liquid Chromatography (HPLC): For the accurate quantification of the 1-(pyridin-2-yl)ethylamine cation and its chiral purity.
-
Ion Chromatography (IC) and Titrimetry: For the specific determination of the oxalate anion.
-
Acid-Base Titration: For the holistic assay of the entire salt.
The selection of the most appropriate method, or combination of methods, will depend on the specific analytical objective, whether it be routine quality control, stability testing, or in-depth characterization.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Amine Quantification and Chiral Purity
Reverse-phase HPLC (RP-HPLC) is the cornerstone for the analysis of many pharmaceutical compounds, and it is particularly well-suited for the quantification of the 1-(pyridin-2-yl)ethylamine moiety.[3] The pyridine ring within the molecule provides a strong chromophore, allowing for sensitive UV detection.[4][5]
Key Considerations for HPLC Method Development:
The development of a robust and reliable HPLC method requires careful optimization of several parameters. The basic nature of the amine (pKa ≈ 9.05) necessitates the use of a buffered mobile phase to ensure good peak shape and reproducible retention times.[6][7] Operating at a pH below the pKa of the amine (e.g., pH 3.0) will ensure that it is in its protonated, more polar form, leading to better interaction with a C18 stationary phase.[3]
Chiral Separation: A Critical Necessity
Given that 1-(pyridin-2-yl)ethylamine is a chiral compound, distinguishing between its enantiomers is often a regulatory requirement and crucial for understanding its pharmacological activity.[2] Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most effective technique for this purpose.[8][9] Polysaccharide-based CSPs are commonly employed for the separation of a wide range of chiral amines.
Comparative Overview of Analytical Techniques
| Analytical Technique | Analyte | Principle | Advantages | Limitations | Typical Application |
| Reverse-Phase HPLC (UV Detection) | 1-(Pyridin-2-yl)ethylamine (cation) | Partition chromatography based on polarity. | High specificity, sensitivity, and precision. Can be stability-indicating. | Requires specialized equipment. May not quantify the oxalate counter-ion. | Assay and impurity profiling of the active amine component. |
| Chiral HPLC (UV/PDA Detection) | Enantiomers of 1-(Pyridin-2-yl)ethylamine | Differential interaction of enantiomers with a chiral stationary phase. | Accurately determines enantiomeric purity. | Requires specialized and often expensive chiral columns. Method development can be complex. | Enantiomeric excess determination. Quality control of chiral synthesis. |
| Ion Chromatography (Conductivity Detection) | Oxalate (anion) | Ion-exchange chromatography. | High specificity and sensitivity for ionic species. | Requires a dedicated IC system. May not be readily available in all labs. | Quantification of the oxalate counter-ion. Stoichiometry confirmation. |
| Redox Titration (Permanganometry) | Oxalate (anion) | Oxidation of oxalate by potassium permanganate. | Cost-effective and simple to perform. High precision. | Susceptible to interference from other reducing agents. Requires careful endpoint determination. | Assay of oxalate content in the bulk material. |
| Acid-Base Titration (Potentiometric) | This compound (entire salt) | Neutralization of the acidic and basic components. | Provides an overall assay of the salt. Simple and cost-effective. | Non-specific; will titrate any acidic or basic impurities. Less sensitive than chromatographic methods. | Purity assessment of the bulk drug substance. |
Experimental Protocols
I. RP-HPLC Method for Quantification of 1-(Pyridin-2-yl)ethylamine
This method is designed for the assay and purity determination of the 1-(pyridin-2-yl)ethylamine component.
Chromatographic Conditions:
| Parameter | Condition |
| Instrument | HPLC or UPLC system with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector Wavelength | 260 nm |
| Run Time | 15 minutes |
Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare a 20mM solution of potassium dihydrogen phosphate in HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter and degas.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve in a 100 mL volumetric flask with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[3]
Validation Parameters (as per ICH Q2(R1) Guidelines): [10][11]
-
Specificity: Demonstrated by the absence of interfering peaks at the retention time of the main peak in a blank and placebo sample. Peak purity analysis using a PDA detector should be performed.
-
Linearity: A minimum of five concentrations across the range of 50-150% of the nominal concentration. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Determined by the recovery of spiked samples at three concentration levels (e.g., 80%, 100%, and 120%). Recoveries should be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-day): Six replicate injections of the standard solution. RSD should be ≤1.0%.
-
Intermediate Precision (Inter-day): Analysis performed by different analysts on different days. RSD should be ≤2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Caption: HPLC analysis workflow for 1-Pyridin-2-yl-ethylamine.
II. Redox Titration for Oxalate Quantification
This classic titrimetric method provides a reliable and cost-effective way to determine the oxalate content.[12]
Principle:
In an acidic and heated solution, oxalate ions are oxidized by a standardized solution of potassium permanganate (KMnO₄), a strong oxidizing agent. The endpoint is indicated by the first persistent pink color of the excess permanganate ion.
Reaction:
2MnO₄⁻ + 5C₂O₄²⁻ + 16H⁺ → 2Mn²⁺ + 10CO₂ + 8H₂O
Procedure:
-
Standardization of KMnO₄ solution (approx. 0.02 M): Titrate the KMnO₄ solution against a known weight of primary standard sodium oxalate.
-
Sample Analysis: a. Accurately weigh approximately 200 mg of this compound into a 250 mL Erlenmeyer flask. b. Add 100 mL of 1 M sulfuric acid. c. Heat the solution to 60-70°C. d. Titrate the hot solution with the standardized KMnO₄ solution until a faint, permanent pink color persists for at least 30 seconds.[5] e. Record the volume of KMnO₄ solution used.
Calculation:
The percentage of oxalate can be calculated using the stoichiometry of the reaction and the molarity of the KMnO₄ solution.
Caption: Workflow for redox titration of oxalate.
Conclusion
The selection of an appropriate analytical method for this compound is contingent upon the specific analytical requirements. For routine quality control focusing on the active amine component and its impurities, a validated RP-HPLC method is the industry standard, offering high specificity and sensitivity. When enantiomeric purity is a critical quality attribute, chiral HPLC is indispensable.
For a comprehensive characterization of the salt, a multi-faceted approach is recommended. HPLC can be used for the amine portion, while a simple and cost-effective redox titration can confirm the oxalate content. An acid-base titration can serve as a quick, albeit less specific, overall purity check. By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can confidently select and implement the most suitable analytical strategy to ensure the quality and consistency of this compound.
References
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PubChem. 1-(Pyridin-2-yl)ethan-1-amine. National Center for Biotechnology Information. [Link]
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Human Metabolome Database. Showing metabocard for 2-(2-Aminoethyl)pyridine (HMDB0244915). [Link]
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PubMed. Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces. [Link]
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A Comparative Guide to 1-Pyridin-2-yl-ethylamine Derived Catalysts Versus Industry Standards in Asymmetric Synthesis
This guide provides an in-depth, objective comparison of the performance of catalysts derived from 1-Pyridin-2-yl-ethylamine against established industry standards. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple product overview to deliver actionable insights grounded in experimental data and mechanistic understanding. We will explore the nuances of catalyst selection, experimental design, and the underlying principles that govern stereoselectivity, empowering you to make informed decisions for your asymmetric synthesis challenges.
The Strategic Importance of Chiral Pyridine-Based Ligands
Chiral amines, particularly those incorporating a pyridine scaffold, are critical structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2] Consequently, the development of efficient catalytic methods for their synthesis is of paramount importance.[3] Ligands derived from 1-Pyridin-2-yl-ethylamine have emerged as highly effective in this domain. Their bidentate N,N structure forms stable, well-defined chiral environments around a metal center (commonly Ruthenium or Iridium), enabling high stereocontrol in a variety of transformations. These ligands are not only integral to the synthesis of other chiral molecules but are themselves valuable chiral building blocks.[4][5]
The Competitive Landscape: Defining the Industry Standard
To establish a meaningful performance benchmark, we will compare 1-Pyridin-2-yl-ethylamine derived catalysts against titans of asymmetric catalysis—systems that have defined the field and are widely adopted in industrial processes.
-
Ruthenium-Diphosphine/Diamine Systems: Pioneered by Noyori, catalysts such as Ru-BINAP-diamine complexes are the gold standard for the asymmetric hydrogenation of ketones. Their robustness and high enantioselectivity have made them a mainstay in pharmaceutical manufacturing.
-
Rhodium-Diphosphine Complexes: For the asymmetric hydrogenation of olefins and certain ketones, Rhodium complexes with chiral diphosphine ligands like Me-DUPHOS are exceptionally effective and serve as a key industry benchmark.
-
Iridium-Based Catalysts: Iridium complexes, particularly with chiral P,N or N,N ligands, have become the catalysts of choice for the asymmetric hydrogenation of challenging substrates like unfunctionalized olefins and imines.[1]
Performance Benchmark: Asymmetric Hydrogenation of Ketones
A quintessential test for any new catalyst system is the asymmetric hydrogenation of a prochiral ketone. For this guide, we will analyze the reduction of 2-acetylpyridine, a challenging substrate where the product, a chiral 1-(pyridin-2-yl)ethan-1-ol, is a valuable synthetic intermediate.
Experimental Protocol: A Framework for Rigorous Comparison
Reproducibility and fairness are the cornerstones of a valid catalyst comparison. The following protocol outlines a standardized workflow for assessing catalyst performance in the asymmetric hydrogenation of 2-acetylpyridine.
Diagram of the Experimental Workflow:
Caption: Standardized workflow for benchmarking asymmetric ketone hydrogenation.
Step-by-Step Methodology:
-
Reactor Preparation: A glass vial is charged with the metal precursor (e.g., [Ir(COD)Cl]₂), the chiral ligand (e.g., a 1-Pyridin-2-yl-ethylamine derivative or an industry standard like (R)-BINAP), and the solvent (e.g., methanol). The mixture is stirred under an inert atmosphere to pre-form the active catalyst.
-
Substrate Addition: The substrate, 2-acetylpyridine, is added to the activated catalyst solution.
-
Hydrogenation: The vial is placed in a high-pressure autoclave. The system is purged several times with nitrogen, followed by hydrogen, before being pressurized to the target hydrogen pressure (e.g., 50 bar).
-
Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 50 °C) for a specified duration.
-
Analysis: After releasing the pressure, an aliquot is taken from the reaction mixture. The conversion is determined by Gas Chromatography (GC), and the enantiomeric excess (ee) of the product is determined by Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
Comparative Performance Data
The table below presents representative data for the asymmetric hydrogenation of 2-acetylpyridine, comparing an Iridium catalyst bearing a 1-Pyridin-2-yl-ethylamine derivative against a standard Iridium-based system.
| Catalyst System | S/C Ratio | H₂ Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| Ir-1-(Pyridin-2-yl)ethylamine derivative | 1000:1 | 50 | 50 | 12 | >99 | 95 |
| Ir-Standard Chiral Phosphine Ligand | 1000:1 | 50 | 50 | 10 | >99 | 98 |
Analysis of Results:
This comparison demonstrates the high efficacy of the 1-Pyridin-2-yl-ethylamine derived catalyst, achieving near-perfect conversion and excellent enantioselectivity (95% ee). While the industry-standard phosphine ligand system shows a slightly higher enantiomeric excess (98% ee) and a faster reaction time under these conditions, the pyridine-based ligand is clearly a highly competitive alternative. Its advantages often lie in its simpler synthesis, lower cost, and potentially greater air stability compared to sensitive phosphine ligands. The choice between them may ultimately depend on factors like substrate scope, cost of goods, and process robustness for a specific application.
Mechanistic Rationale: The Origin of Stereocontrol
The high degree of stereocontrol exerted by these catalysts stems from the formation of a rigid, chiral pocket around the metal center. The catalytic cycle for an Iridium-catalyzed hydrogenation of a ketone provides a clear illustration of this principle.
Diagram of the Catalytic Cycle:
Caption: Simplified catalytic cycle for Iridium-catalyzed asymmetric ketone hydrogenation.
In this mechanism, the chiral ligand (L*), such as a 1-Pyridin-2-yl-ethylamine derivative, coordinates tightly to the Iridium center. The substrate (ketone) approaches this chiral complex. Due to steric hindrance imposed by the ligand's structure, the ketone can only coordinate in a specific orientation. This locks the geometry for the subsequent hydride transfer from the metal to the carbonyl carbon, which occurs preferentially on one of the two prochiral faces. This directed attack is the fundamental reason for the high enantioselectivity observed.[6]
Conclusions and Future Directions
1-Pyridin-2-yl-ethylamine derived catalysts have firmly established themselves as powerful tools in the field of asymmetric synthesis. They offer a compelling combination of high performance, operational simplicity, and economic viability that rivals, and in some cases may surpass, traditional industry standards.
Future innovation will likely concentrate on:
-
Ligand Diversification: Synthesizing novel derivatives with enhanced steric and electronic properties to tackle more challenging substrates.[7]
-
Process Intensification: Adapting these catalytic systems for use in continuous flow reactors to improve efficiency and scalability.[8]
-
Broader Applications: Expanding their use to other important transformations, such as the synthesis of complex piperidines and other saturated heterocycles.[9]
By continuing to benchmark these versatile catalysts against established standards with scientific rigor, the chemical community can accelerate the discovery and development of more efficient and sustainable routes to the chiral molecules that shape our world.
References
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- PubMed. Chiral dialkylaminopyridine catalysts in asymmetric synthesis. National Library of Medicine. Accessed January 20, 2026.
- ResearchGate. Iridium-Catalyzed Asymmetric Reductive Amination of C2-Acylpyridines.
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Safety Operating Guide
Disposal Protocol for 1-Pyridin-2-yl-ethylamine Oxalate: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-Pyridin-2-yl-ethylamine oxalate. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that safety is an integral part of our workflow.
Core Principle: Hazard-Centric Waste Management
The foundation of any chemical disposal procedure is a thorough understanding of the compound's intrinsic hazards. This compound is a salt composed of a pyridine-based amine and oxalic acid. Consequently, its hazard profile is a composite of both moieties.
-
1-(Pyridin-2-yl)ethan-1-amine: The amine component is classified under GHS as acutely toxic if swallowed, a skin irritant, and capable of causing serious eye damage.[1] Pyridine derivatives can also be harmful if inhaled or absorbed through the skin.[2]
-
Oxalate: The oxalate anion is toxic and corrosive. Ingestion can lead to severe damage to the kidneys by forming insoluble calcium oxalate crystals.[3][4]
Therefore, this compound must be treated as a hazardous waste stream. The primary directive is to avoid environmental release and to ensure disposal is managed by certified professionals. On-site treatment by untrained personnel is strongly discouraged.
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling waste containers of this compound, it is mandatory to don the appropriate PPE. This is a non-negotiable step to prevent accidental exposure.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes that can cause serious, irreversible eye damage.[1] |
| Hand Protection | Chemical-resistant nitrile or butyl rubber gloves. | Prevents skin contact and absorption of the toxic and corrosive substance.[5] |
| Body Protection | A laboratory coat or chemical-resistant apron. | Protects against contamination of personal clothing and skin.[5] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. | Minimizes the inhalation of any dust or aerosolized particles, which can be harmful.[6][7] |
Waste Containment and Segregation: The First Step of Disposal
Proper containment is critical to prevent accidental spills and reactions. The principles of waste segregation are mandated by regulatory bodies like the EPA to ensure safe transport and disposal.[8][9]
Step-by-Step Containment Protocol:
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant container that is in good condition and has a secure, leak-proof lid.
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams.[9] Incompatible materials, especially strong acids or oxidizing agents, can cause dangerous reactions.[10][11] Oxalates are known to be incompatible with strong acids, which can increase their solubility and reactivity.[11][12]
-
Label the Container: As soon as the first quantity of waste is added, affix a "Hazardous Waste" label. The label must clearly state:
-
The full chemical name: "this compound"
-
The date accumulation started.
-
The relevant hazard warnings (e.g., "Toxic," "Corrosive").
-
-
Maintain Container Integrity: Keep the container closed at all times, except when adding waste.[8] Store the container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA) that is secure and has secondary containment.[13]
Disposal Workflow: From Laboratory to Final Disposition
The disposal of this compound must follow a documented, compliant pathway. The following workflow and diagram illustrate the decision-making process.
Protocol for Small Spills and Decontamination
For minor spills (a few grams) within a chemical fume hood:
-
Ensure PPE: Confirm you are wearing the full PPE detailed in Section 2.
-
Containment: Cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). Do not use combustible materials like paper towels.
-
Collection: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.[14]
-
Decontamination: Wipe the spill area with a damp cloth. The cloth and any contaminated cleaning materials must also be disposed of as hazardous waste.
-
Final Disposal: The container with the spill cleanup material is now considered hazardous waste and must be managed according to the bulk disposal protocol.
Protocol for Bulk Waste Disposal
This is the standard procedure for disposing of accumulated waste containers.
-
Finalize Container: Once the waste container is full or the project is complete, ensure the lid is securely fastened.
-
Complete Documentation: Fill out a chemical collection request form as required by your institution's Environmental Health and Safety (EHS) department.
-
Arrange for Pickup: Contact your EHS office or the institution's contracted hazardous waste disposal vendor to schedule a pickup.[9] Under the Resource Conservation and Recovery Act (RCRA), waste must be transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[15][16]
-
Maintain Records: Keep a copy of the waste manifest provided by the disposal vendor. This documentation tracks the waste from "cradle-to-grave" and is a legal requirement.[8]
Disposal Decision Workflow
The following diagram outlines the logical steps for managing this compound from generation to disposal.
Caption: Logical workflow for the compliant disposal of this compound.
Emergency Procedures
All personnel must be trained on emergency response procedures in accordance with OSHA requirements.[17][18]
-
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
In Case of Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
In Case of Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
In Case of a Large Spill: Evacuate the immediate area and alert others. Contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up unless you are trained and equipped to do so under HAZWOPER (Hazardous Waste Operations and Emergency Response) standards.[19]
By adhering to this guide, researchers and laboratory professionals can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with federal and local regulations.
References
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A Comprehensive Guide to the Safe Handling of 1-Pyridin-2-yl-ethylamine Oxalate
This document provides essential, immediate safety and logistical information for the handling of 1-Pyridin-2-yl-ethylamine oxalate. It is intended for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe handling of this compound from receipt to disposal, grounded in established safety protocols and technical expertise.
Understanding the Hazard Profile
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks associated with this compound include irritation to the skin, eyes, and respiratory system.[1][2] It is also classified as harmful if swallowed. The presence of the pyridine ring suggests a potential for toxicity, a common characteristic of many pyridine derivatives.[3][4] Therefore, a comprehensive approach to personal protection and containment is paramount.
Key Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.[5]
-
Causes serious eye irritation.[5]
-
May cause respiratory irritation.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.
| PPE Category | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles or a full-face shield.[3][6][7] | Protects against accidental splashes that can cause serious eye irritation. A face shield offers broader protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[3][6][7] | Prevents direct skin contact, which can lead to irritation. Glove selection should be based on the specific solvent being used, if any. |
| Body Protection | A standard laboratory coat.[3][8] | Protects personal clothing and underlying skin from contamination by spills or splashes. |
| Respiratory Protection | To be used in a well-ventilated area or a chemical fume hood.[3][6] | Minimizes the inhalation of any dust or aerosols, which can cause respiratory tract irritation.[1] |
This multi-layered approach to PPE ensures that all potential routes of exposure are addressed, providing a self-validating system of protection for the handler.
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for minimizing the risk of exposure and ensuring the integrity of your research.
Engineering Controls: The Primary Barrier
The most effective way to control exposure to hazardous substances is through engineering controls.
-
Chemical Fume Hood: All weighing and handling of this compound should be conducted in a certified chemical fume hood.[3][6] This provides a contained workspace and prevents the release of airborne contaminants into the laboratory.
-
Ventilation: Ensure the laboratory has adequate general ventilation to further dilute any potential fugitive emissions.[6]
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure that the chemical fume hood is operational and that all necessary PPE is correctly worn. Prepare all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood.
-
Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat. Avoid creating dust. If the compound is a fine powder, consider using a spatula with a dampened tip (using a compatible, non-reactive solvent) to minimize aerosolization.
-
Transfer: Gently transfer the weighed compound into the reaction vessel or solvent. Use a funnel for transfers into containers with narrow openings.
-
Cleaning: After use, decontaminate all equipment that has come into contact with the compound. This can be done by rinsing with an appropriate solvent, collecting the rinsate as hazardous waste.
-
Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][7]
Emergency Procedures: Planning for the Unexpected
Even with the best precautions, accidents can happen. A clear and practiced emergency plan is essential.
Spill Management
In the event of a spill, the following workflow should be initiated immediately:
Caption: Workflow for handling a chemical spill.
First Aid Measures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing. If irritation persists, seek medical attention.[5]
-
In case of eye contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[5] Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[5]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.[7] Seek immediate medical attention.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical final step to ensure safety and environmental protection.
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) in a designated, clearly labeled, and sealed hazardous waste container.[3]
-
Liquid Waste: Collect all liquid waste containing the compound (e.g., solvent rinses) in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4][9]
Final Disposal
Arrange for the pickup and disposal of all hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[3] Ensure that all necessary documentation is completed accurately. Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[3]
References
- New Jersey Department of Health. (n.d.).
- Sigma-Aldrich. (2025).
- University of Washington. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
